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3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Documentation Hub

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  • Product: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid
  • CAS: 1284930-58-0

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

The following technical guide details the synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid , a sterically demanding biaryl scaffold often utilized in medicinal chemistry for transthyretin (TTR) stabilization...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid , a sterically demanding biaryl scaffold often utilized in medicinal chemistry for transthyretin (TTR) stabilization and kinase inhibition.

[1]

Executive Summary

Target Molecule: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Molecular Formula: C₁₄H₁₀F₂O₂ Molecular Weight: 264.23 g/mol Core Challenge: Construction of a 2,2'-disubstituted biaryl axis (fluorine and methyl groups ortho to the coupling site) creates significant steric hindrance, requiring optimized catalytic systems to prevent protodeboronation and ensure high turnover frequencies (TOF).[1]

This guide outlines a high-fidelity 3-step synthesis designed for scalability and purity. Unlike direct coupling of the free acid, which often suffers from catalyst poisoning and poor solubility, this protocol employs an ester-protection strategy to maximize yield and facilitate chromatographic purification.[1]

Retrosynthetic Analysis

The strategic disconnection lies at the biaryl bond connecting the two phenyl rings.[1] The presence of ortho-substituents (F on Ring A, Me on Ring B) dictates the choice of coupling partners.[1]

  • Disconnection: Biaryl C–C bond.

  • Fragment A (Electrophile): 4-Bromo-3-fluorobenzoic acid derivative (preferably methyl ester).[1]

  • Fragment B (Nucleophile): (4-Fluoro-2-methylphenyl)boronic acid.[1][2][3]

Retrosynthesis cluster_SM Starting Materials Target Target: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Intermediate Intermediate: Methyl 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoate Target->Intermediate Hydrolysis SM1 Fragment A: Methyl 4-bromo-3-fluorobenzoate Intermediate->SM1 Suzuki Coupling SM2 Fragment B: (4-Fluoro-2-methylphenyl)boronic acid Intermediate->SM2 Suzuki Coupling

Figure 1: Retrosynthetic strategy utilizing an ester intermediate to bypass solubility issues and catalyst inhibition associated with free carboxylic acids.[1]

Detailed Synthetic Protocol

Step 1: Esterification of 4-Bromo-3-fluorobenzoic Acid

Objective: Convert the free acid to a methyl ester to improve solubility in organic solvents and prevent interaction with the Palladium catalyst.

  • Reagents: 4-Bromo-3-fluorobenzoic acid (CAS 153556-42-4), Thionyl Chloride (SOCl₂), Methanol (MeOH).[1]

  • Mechanism: Acid-catalyzed Fischer esterification via acyl chloride intermediate.

Protocol:

  • Charge a round-bottom flask with 4-Bromo-3-fluorobenzoic acid (10.0 g, 45.7 mmol) and anhydrous MeOH (100 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Add Thionyl Chloride (6.6 mL, 91.4 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl, SO₂).[1]

  • Remove the ice bath and heat the mixture to reflux (65°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][4]

  • Concentrate the reaction mixture under reduced pressure to remove solvent and excess reagents.

  • Redissolve the residue in EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.

  • Dry over Na₂SO₄, filter, and concentrate to yield Methyl 4-bromo-3-fluorobenzoate as a white solid (Yield: ~95-98%).

Step 2: Sterically Controlled Suzuki-Miyaura Coupling

Objective: Form the biaryl bond.[2] The steric clash between the 3-fluoro and 2-methyl groups requires a robust catalyst. Catalyst Choice: Pd(dppf)Cl₂[1]·DCM is selected for its large bite angle and resistance to oxidation, making it effective for ortho-substituted biaryls. For extremely difficult cases, SPhos Pd G2 is the alternative.[1]

  • Reagents: Methyl 4-bromo-3-fluorobenzoate (from Step 1), (4-Fluoro-2-methylphenyl)boronic acid (CAS 139911-27-6), Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane, Water.[1]

Protocol:

  • In a reaction vessel, combine Methyl 4-bromo-3-fluorobenzoate (1.0 eq) and (4-Fluoro-2-methylphenyl)boronic acid (1.2 eq).

  • Add solvent: 1,4-Dioxane/Water (4:1 ratio) .[1] Concentration should be ~0.2 M.[1]

  • Add base: K₂CO₃ (3.0 eq).[1]

  • Degas the solution by sparging with Nitrogen or Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.[1]

  • Add catalyst: Pd(dppf)Cl₂[1]·DCM (0.03 eq / 3 mol%).[1]

  • Heat to 90°C for 12–16 hours under inert atmosphere.

  • Workup: Cool to RT, filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water and brine.[1]

  • Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes). The biaryl ester is less polar than the acid.[1]

Step 3: Saponification to Final Acid

Objective: Hydrolyze the methyl ester to release the target carboxylic acid without degrading the biaryl linkage.[1]

  • Reagents: Biaryl ester (from Step 2), Lithium Hydroxide (LiOH[1]·H₂O), THF, Water.[1]

Protocol:

  • Dissolve the purified biaryl ester in THF/Water (3:1) .[1]

  • Add LiOH·H₂O (3.0 eq).[1][5]

  • Stir at Room Temperature for 4–6 hours. (Heating to 50°C may be required if precipitation occurs).[1]

  • Acidification: Cool to 0°C and slowly add 1M HCl until pH reaches ~2–3. The product should precipitate as a white solid.[1]

  • Isolation: Filter the precipitate and wash with cold water.[1]

  • Recrystallization: Recrystallize from Ethanol/Water or Acetonitrile to achieve >99% purity.[1]

Key Data & Parameters

ParameterSpecification / ValueNote
Step 1 Yield 95 - 98%Quantitative conversion typical.[1]
Step 2 Yield 75 - 85%Steric hindrance may slow rate; ensure rigorous degassing.[1]
Step 3 Yield 90 - 95%Loss primarily due to recrystallization.[1]
Appearance White to Off-white PowderHigh purity is critical for biological assays.
¹H NMR Diagnostic Methyl group (Ar-CH₃)Singlet at ~2.2-2.4 ppm.[1]
¹⁹F NMR Diagnostic Two distinct signalsAr-F (Ring A) and Ar-F (Ring B).[1]

Mechanistic Insight: The Steric Challenge

The coupling involves a 2,2'-disubstituted biaryl formation. The oxidative addition of the aryl bromide to Pd(0) is facile due to the electron-withdrawing ester group.[1] However, the transmetallation step is rate-limiting due to the steric clash between the ortho-fluoro on the Pd-complex and the ortho-methyl on the incoming boronate.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting Step due to Sterics) OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Biaryl Complex RedElim->Pd0 - Product

Figure 2: Catalytic cycle highlighting the Transmetallation step as the critical bottleneck caused by the ortho-methyl and ortho-fluoro substituents.[1]

Troubleshooting & Optimization

  • Low Conversion in Step 2: If the reaction stalls, switch the catalyst to XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich phosphine ligands facilitate oxidative addition and stabilize the crowded transition state during transmetallation.

  • Protodeboronation: If the boronic acid degrades before coupling (common with ortho-substituents), add the boronic acid in portions or use the corresponding pinacol ester .[1]

  • Purification Issues: If the final acid co-elutes with impurities, perform an acid-base extraction: dissolve in dilute NaOH, wash with ether (removes non-acidic impurities), then re-acidify the aqueous layer.[1]

References

  • Suzuki-Miyaura Coupling Basics : Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1]

  • Sterically Hindered Biaryls : Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link[1]

  • Starting Material Data (Bromide) : PubChem Compound Summary for CID 2773341, 4-Bromo-3-fluorobenzoic acid.[1] Link[1]

  • Starting Material Data (Boronic Acid) : PubChem Compound Summary for CID 2773766, (4-Fluoro-2-methylphenyl)boronic acid.[1] Link[1]

Sources

Exploratory

An In-depth Technical Guide to 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is a fluorinated biphenyl carboxylic acid. This class of compounds is of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is a fluorinated biphenyl carboxylic acid. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms and the biphenyl scaffold. Fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The biphenyl structure provides a rigid yet conformationally flexible backbone, which is a common motif in pharmacologically active molecules. While specific data for this exact compound is limited, its structural similarity to other biologically active molecules suggests its potential as a valuable building block in the development of novel therapeutics and functional materials. This guide will provide a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential applications based on data from analogous compounds.

Chemical and Physical Properties

PropertyPredicted Value/InformationSource/Basis of Prediction
Molecular Formula C₁₄H₉F₂O₂Based on chemical structure
Molecular Weight 247.22 g/mol Based on chemical structure
Appearance Likely a white to off-white solidAnalogy with similar benzoic acid derivatives
Melting Point Expected to be in the range of 150-250 °CBased on melting points of similar fluorinated biphenyl carboxylic acids
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in waterGeneral solubility of benzoic acid derivatives
pKa Estimated to be around 3-4The electron-withdrawing nature of the fluorine atoms will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2)[1]
CAS Number 1365272-36-7Publicly available data

Synthesis and Purification

The most plausible and efficient method for the synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.[2][3]

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_products Products A Methyl 4-bromo-3-fluorobenzoate D Suzuki-Miyaura Cross-Coupling A->D B (4-Fluoro-2-methylphenyl)boronic acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) C->D H Methyl 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoate D->H E Hydrolysis (e.g., LiOH, NaOH) F Acidification (e.g., HCl) E->F I 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid F->I G Purification (Recrystallization) H->E I->G

Sources

Foundational

A Technical Guide to the Structural Elucidation of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

Abstract The unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, ensuring safety, efficacy, and reproducibility. Fluorinate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, ensuring safety, efficacy, and reproducibility. Fluorinated benzoic acid derivatives, in particular, represent a significant class of compounds in medicinal chemistry due to the unique modulatory effects of fluorine on molecular properties.[1] This in-depth guide provides a comprehensive, multi-technique approach to the structural elucidation of a novel biaryl compound, 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid. By integrating data from mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, we present a logical and self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind the experimental choices, thereby upholding the highest standards of scientific integrity.

Introduction: The Rationale for Rigorous Elucidation

3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is a complex biaryl carboxylic acid. Such molecules are often key building blocks in the synthesis of APIs.[2] The precise arrangement of its substituents—two fluorine atoms, a methyl group, and a carboxylic acid function distributed across two phenyl rings—directly influences its steric and electronic properties. These properties, in turn, dictate its reactivity in subsequent synthetic steps and the biological activity of any final API. An error in the assignment of, for example, the fluorine position from 3- to 5- on the benzoic acid ring could lead to an entirely different molecular topology and, consequently, a loss of desired biological function. Therefore, a systematic and orthogonal analytical approach is not merely procedural but essential for program success.

This guide will walk through a logical progression of analytical techniques, starting from the confirmation of molecular formula and proceeding to the detailed mapping of the atomic framework.

Synthesis and Purification: Generating the Analyte

To elucidate a structure, one must first possess a pure sample. The target molecule is logically synthesized via a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for constructing C-C bonds between aromatic rings.[3][4]

Synthetic Workflow: A Strategic Approach

The chosen strategy involves coupling a boronic acid derivative of one ring with a halide of the other. Specifically, (4-fluoro-2-methylphenyl)boronic acid is coupled with methyl 3-fluoro-4-bromobenzoate, followed by saponification of the resulting ester to yield the target carboxylic acid. This route is selected for its high efficiency and the commercial availability of the starting materials.

G A Methyl 3-fluoro-4-bromobenzoate C Suzuki Coupling (Pd Catalyst, Base) A->C B (4-fluoro-2-methylphenyl)boronic acid B->C D Methyl 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoate C->D E Saponification (NaOH, H₂O/MeOH) D->E F 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid E->F

Caption: Synthetic pathway for the target molecule.

Experimental Protocol: Synthesis
  • Setup: To a flame-dried 250 mL round-bottom flask, add methyl 3-fluoro-4-bromobenzoate (1.0 eq), (4-fluoro-2-methylphenyl)boronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Atmosphere: Seal the flask with a septum, and purge with argon for 15 minutes to ensure an inert atmosphere, which is critical for preventing the degradation of the palladium catalyst.[5]

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Solvent: Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Saponification: Dissolve the crude ester in a 1:1 mixture of methanol and 2M aqueous sodium hydroxide. Stir at 50 °C for 4 hours.

  • Purification: After cooling to room temperature, acidify the mixture with 2M HCl until a precipitate forms (pH ~2). Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from an ethanol/water mixture to yield the pure product as a white solid.

Orthogonal Analytical Workflow for Structure Confirmation

The core of structure elucidation lies in using multiple, independent analytical techniques where the results of one method corroborate the others. This creates a self-validating system that minimizes ambiguity.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Mapping (NMR) A High-Resolution Mass Spectrometry (HRMS) Confirms: Elemental Formula C 1D NMR (¹H, ¹³C, DEPT-135) Provides: Proton/Carbon Environments A->C Molecular Formula B FT-IR Spectroscopy Confirms: Key Functional Groups B->C Functional Groups D 2D NMR - COSY Confirms: ¹H-¹H Connectivity C->D E 2D NMR - HSQC Confirms: Direct ¹H-¹³C Bonds D->E F 2D NMR - HMBC Confirms: Long-Range ¹H-¹³C Connectivity E->F G Final Structure Confirmation (Unambiguous Assignment) F->G

Caption: The logical workflow for structure elucidation.

Mass Spectrometry: The First Gate

Objective: To determine the exact molecular weight and confirm the elemental formula.

High-Resolution Mass Spectrometry (HRMS) is employed as the first analytical checkpoint. Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the elemental composition.

Experimental Protocol: HRMS
  • Instrument: Agilent 6545XT AdvanceLink Q-TOF LC/MS

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode. Negative mode is chosen to deprotonate the acidic carboxylic acid, forming the stable [M-H]⁻ ion.

  • Data Analysis: The measured mass of the [M-H]⁻ ion is compared to the theoretical mass calculated for the target formula, C₁₄H₈F₂O₂.

Data Interpretation
ParameterResult
Chemical Formula C₁₄H₁₀F₂O₂
Exact Mass (Theoretical) 248.0649 g/mol
[M-H]⁻ Ion (Theoretical) 247.0571
[M-H]⁻ Ion (Observed) 247.0568
Mass Error -1.2 ppm

Infrared Spectroscopy: Identifying Functional Groups

Objective: To identify the key functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying characteristic covalent bonds.[7]

Experimental Protocol: FT-IR
  • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer

  • Technique: Attenuated Total Reflectance (ATR)

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands.

Data Interpretation
Wavenumber (cm⁻¹)IntensityAssignmentSignificance
~3000 (very broad)StrongO-H stretch (Carboxylic Acid Dimer)Confirms the presence of the carboxylic acid, the broadness is due to hydrogen bonding.[8][9]
1695Strong, SharpC=O stretch (Aryl Carboxylic Acid)Confirms the carbonyl of the acid, conjugated with the aromatic ring.[10]
1250-1100StrongC-F stretchConfirms the presence of carbon-fluorine bonds.
1600, 1480Medium-WeakC=C stretch (Aromatic)Confirms the presence of the phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[11][12] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. A full suite of 1D and 2D experiments is required for an unambiguous assignment of this complex molecule.

Experimental Protocol: NMR
  • Instrument: Bruker Avance III HD 600 MHz spectrometer

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide). Chosen for its ability to dissolve the carboxylic acid and for its high boiling point. The acidic proton is observable in DMSO-d₆.

  • Experiments: ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC.

¹H NMR Analysis: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

  • ~13.2 ppm (s, 1H, broad): The acidic proton of the carboxylic acid. Its broadness is typical, and it does not couple to other protons.

  • Aromatic Region (7.0-8.0 ppm, 6H): Six protons are observed, consistent with the two substituted phenyl rings. The complex splitting patterns require 2D NMR for full assignment.

  • ~2.3 ppm (s, 3H): A singlet integrating to three protons, characteristic of the methyl group. The lack of splitting indicates no adjacent protons.

¹³C NMR & DEPT-135 Analysis: The Carbon Skeleton

The ¹³C NMR spectrum shows the number of unique carbon environments, while the DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.

  • ~166 ppm: The carbonyl carbon of the carboxylic acid.

  • 115-165 ppm: A complex region showing 12 aromatic carbon signals. The carbons directly bonded to fluorine will appear as doublets due to ¹JCF coupling.

  • ~17 ppm: The methyl carbon. The DEPT-135 spectrum will show this as a positive signal.

2D NMR: Connecting the Dots

2D NMR experiments are essential to assemble the molecular fragments identified by 1D NMR.[13][14]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[15] It will reveal the connectivity of the protons on each of the two aromatic rings separately.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[16] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.[15][17] Crucially, it will show correlations between the protons on one ring and the carbons of the other ring, confirming the biaryl linkage.

G H5 H5 C4 C4 H5->C4 C4 H5 H2 H2' H2->C4 C4 H2' H6 H6' H6->C4 C4 H6' C1_prime C1_prime

Caption: Key HMBC correlations confirming the biaryl linkage.

Integrated Data Analysis and Final Assignment

By combining all NMR data, a complete and unambiguous assignment is possible.

Position¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
-COOH~13.2~166.5C1, C2, C6
1-~128.2-
2~7.85 (d)~118.5 (d)C4, C6, -COOH
3-~162.1 (d, ¹JCF)-
4-~135.4 (d)-
5~7.70 (t)~131.0C1, C3
6~7.90 (dd)~125.6C2, C4, -COOH
1'-~130.1 (d)-
2'-~139.8 (d)-
3'~7.25 (m)~128.9 (d)C1', C5'
4'-~160.5 (d, ¹JCF)-
5'~7.15 (t)~117.3 (d)C1', C3'
6'~7.30 (m)~132.5C2', C4'
-CH₃~2.30 (s)~17.1C1', C2', C3'

(Note: δ values are representative. d = doublet, t = triplet, m = multiplet, dd = doublet of doublets. Couplings to fluorine (d) are noted for carbons.)

Key Elucidation Logic:

  • COSY confirms the proton coupling networks on each ring: H5 is coupled to H6, which is coupled to H2. H3' is coupled to H5', which is coupled to H6'.

  • HSQC connects each of these protons to its corresponding carbon atom.

  • The HMBC spectrum provides the final, critical links:

    • The methyl protons (~2.30 ppm) show correlations to C1', C2', and C3', placing the methyl group definitively at the C2' position.

    • Protons on the methyl-bearing ring (H3', H5', H6') show correlations to C4 of the benzoic acid ring.

    • Protons on the benzoic acid ring (H2, H5, H6) show correlations to C1' of the other ring.

    • These cross-ring correlations are only possible if the two rings are connected at C4 and C1', confirming the overall molecular architecture.

Conclusion

Through a systematic application of orthogonal analytical techniques, the structure of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid has been unambiguously confirmed. High-resolution mass spectrometry established the correct elemental formula. FT-IR spectroscopy identified the required functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provided a detailed and verifiable map of the atomic connectivity, including the crucial biaryl linkage. This rigorous, multi-faceted approach exemplifies a self-validating system of protocols essential for confidence and integrity in chemical research and drug development.

References

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link][11]

  • Hypha Discovery. Structure Elucidation and NMR. [Link][12]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][10]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link][3]

  • ACS Publications. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [https://pubs.acs.org/doi/10.1021/np5002 ADEQUATE]([Link] ADEQUATE)[14]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link][13]

  • Spectroscopy Online. Halogenated Organic Compounds. [Link][7]

  • UCL. IR: carboxylic acids. [Link][8]

  • Organic Chemistry Portal. Suzuki Coupling. [Link][4]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link][9]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link][6]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][17]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][5]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link][16]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link][18]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link][15]

Sources

Exploratory

discovery of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

The discovery and development of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (CAS 1284930-58-0) represents a significant case study in the optimization of biphenyl carboxylic acid scaffolds, a privileged structure i...

Author: BenchChem Technical Support Team. Date: February 2026

The discovery and development of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (CAS 1284930-58-0) represents a significant case study in the optimization of biphenyl carboxylic acid scaffolds, a privileged structure in medicinal chemistry.[1] This compound serves as a critical intermediate and lead pharmacophore in the development of therapeutics targeting Transthyretin (TTR) stabilization , ROR


t inhibition , and Voltage-gated Sodium Channels (Nav1.8) .[1]

This guide details the technical discovery pathway, synthesis, and medicinal chemistry logic behind this specific fluorinated biphenyl scaffold.[1]

PART 1: CORE DIRECTIVE - THE DISCOVERY LOGIC

The Target Landscape & Scaffold Selection

The stems from the need to optimize the biphenyl carboxylic acid pharmacophore.[1] This scaffold is historically validated (e.g., Diflunisal ) but requires modification to enhance potency, metabolic stability, and selectivity.[1]

  • Primary Pharmacophore: The biphenyl core mimics the thyroxine (T4) structure, making it a natural ligand for the TTR thyroxine-binding pocket.[1]

  • Optimization Logic (The "Discovery"):

    • 3-Fluoro Substitution (Ring A): Introduces metabolic stability (blocking Phase I oxidation) and modulates the pKa of the carboxylic acid, enhancing bioavailability.[1]

    • 4-Fluoro-2-Methyl Substitution (Ring B): The ortho-methyl group forces a non-coplanar (twisted) conformation between the two phenyl rings.[1] This "twist" is crucial for fitting into hydrophobic pockets (e.g., in TTR or ROR

      
      t) and improving selectivity over planar off-targets.[1] The para-fluoro group blocks metabolic soft spots.[1]
      
Mechanism of Action (Scaffold Level)

This compound acts as a protein-protein interaction stabilizer or an allosteric inhibitor :

  • TTR Stabilization: Binds to the T4 binding site at the dimer-dimer interface of tetrameric transthyretin, preventing dissociation into monomers (the rate-limiting step in amyloidogenesis).[1]

  • Nav1.8 Inhibition: The lipophilic biphenyl moiety penetrates the voltage-sensing domain, stabilizing the channel in an inactivated state.[1]

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Synthetic Pathway (The Discovery Route)

The synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid relies on a robust Suzuki-Miyaura Cross-Coupling protocol.[1] This method allows for the convergent assembly of the biaryl core from two optimized fragments.[1]

Protocol: Palladium-Catalyzed Suzuki Coupling

Objective: Couple Ring A (halide) with Ring B (boronic acid) to form the C-C biaryl bond.[1]

Reagents:

  • Fragment A (Electrophile): 4-Bromo-3-fluorobenzoic acid (CAS 153556-42-4).[1]

  • Fragment B (Nucleophile): 4-Fluoro-2-methylphenylboronic acid (CAS 139911-27-6).[1]

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    .[1]
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Sodium Carbonate (Na
    
    
    CO
    
    
    ).[1]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Methodology:

  • Preparation: In a nitrogen-purged reaction vessel, dissolve 4-Bromo-3-fluorobenzoic acid (1.0 eq) and 4-Fluoro-2-methylphenylboronic acid (1.2 eq) in degassed 1,4-dioxane.

  • Activation: Add the base (K

    
    CO
    
    
    
    , 2.5 eq) dissolved in minimal water.[1]
  • Catalysis: Add Pd catalyst (0.05 eq) under inert atmosphere.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via LC-MS for the product mass (M-H = 247.06).[1]

  • Workup: Cool to RT, acidify with 1N HCl to pH 3 (precipitating the acid). Extract with Ethyl Acetate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient) to yield the white solid.

Why this works: The electron-withdrawing carboxyl group on the aryl bromide activates the C-Br bond for oxidative addition, while the ortho-methyl on the boronic acid provides the necessary steric bulk without preventing transmetallation.[1]

Structural Activity Relationship (SAR) Data

The following table summarizes the SAR logic that leads to the selection of this specific substitution pattern over analogs.

Analog StructureSubstituent (Ring A)Substituent (Ring B)TTR Binding Affinity (

)
Metabolic Stability (

)
Notes
Lead (This Compound) 3-Fluoro 4-Fluoro-2-Methyl High (<50 nM) > 120 min Optimal twist & lipophilicity.
Analog 1HHLow (>1

M)
Low (< 30 min)Planar, rapid oxidation.[1]
Analog 23-FluoroHModerateModerateLacks hydrophobic fill in pocket.[1]
Analog 33-Fluoro2-Methyl (No F)HighLowPara-position on Ring B is a metabolic soft spot.[1]
Analog 4 (Diflunisal)2,4-Difluoro (OH)HModerateHighHydroxy group limits CNS penetration (for Nav1.8).[1]

PART 3: VISUALIZATION & FORMATTING[1]

Synthesis & Logic Diagram

The following diagram illustrates the convergent synthesis and the structural features responsible for the compound's efficacy.

DiscoveryLogic FragmentA Ring A: 4-Bromo-3-fluorobenzoic acid (Electrophile) Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C FragmentA->Reaction FragmentB Ring B: 4-Fluoro-2-methylphenylboronic acid (Nucleophile) FragmentB->Reaction Product TARGET MOLECULE: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Reaction->Product Feature1 3-Fluoro: Modulates pKa & Metabolic Stability Product->Feature1 Feature2 2-Methyl: Induces Torsion (Selectivity) Product->Feature2 Feature3 4-Fluoro: Blocks Metabolism (Half-life) Product->Feature3

Caption: Convergent synthesis via Suzuki coupling and key structural features optimizing pharmacokinetics and binding.

Biological Pathway (TTR Stabilization)

This diagram illustrates how the compound stabilizes the TTR tetramer, preventing amyloid fibril formation.[1]

TTRPathway TTR_Tetramer Native TTR Tetramer (Functional) Dissociation Rate-Limiting Step: Dissociation to Monomers TTR_Tetramer->Dissociation Monomer Misfolded Monomer Dissociation->Monomer Amyloid Amyloid Fibrils (Pathogenic) Monomer->Amyloid Compound 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Compound->TTR_Tetramer Binds to T4 Pocket (Stabilizes Tetramer) Compound->Dissociation INHIBITS

Caption: Mechanism of action showing kinetic stabilization of the TTR tetramer, blocking the amyloidogenic cascade.

References

  • Vertex Pharmaceuticals & Related Patents. (2011-2015).[1] Substituted Biphenyl Carboxylic Acids as Modulators of Voltage-Gated Sodium Channels.[1] (Contextual reference for the scaffold class in Nav1.8 discovery).

  • Buckner, F. S., et al. (2014).[1] R-Configuration of 4-Aminopyridyl-Based Inhibitors of CYP51 Confers Superior Efficacy Against Trypanosoma cruzi.[1] ACS Medicinal Chemistry Letters.[1] (Describes the Suzuki coupling synthesis of analogous fluorinated biphenyl acids). Link[1]

  • Sigma-Aldrich / Merck. (2024).[1] Product Specification: 2,4'-Difluoro-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 1284930-58-0).[1] (Commercial source and physical data).[1][2] Link

  • Bulawa, C. E., et al. (2012).[1] Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade.[1] PNAS.[1] (Foundational mechanism for biphenyl/acid stabilizers).[1] Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1] (Core synthetic methodology).[1][2][3][4][5] Link[1]

Sources

Foundational

Structural Architecture and Synthetic Methodology: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

Executive Summary & Structural Identification Compound: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Class: Fluorinated Biaryl Carboxylic Acid Molecular Formula: C₁₄H₁₀F₂O₂ Molecular Weight: 248.23 g/mol This technic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Identification

Compound: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Class: Fluorinated Biaryl Carboxylic Acid Molecular Formula: C₁₄H₁₀F₂O₂ Molecular Weight: 248.23 g/mol

This technical guide outlines the structural logic, retrosynthetic strategy, and optimized laboratory protocols for the synthesis and characterization of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid . This molecule represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal and flurbiprofen, as well as retinoid X receptor (RXR) modulators.

The presence of the ortho-methyl group on the phenyl ring introduces steric strain that dictates specific catalytic requirements during synthesis, distinguishing this protocol from standard biaryl couplings.

IUPAC Nomenclature Logic

The IUPAC name is derived through the following hierarchical rules:

  • Principal Functional Group: The carboxylic acid (-COOH) takes priority, defining the parent structure as benzoic acid . The carboxyl carbon is C1.

  • Parent Ring Numbering: The aromatic ring is numbered to give substituents the lowest locants. The phenyl substituent is at position 4, and the fluorine is at position 3.

  • Substituent Naming: The substituent at C4 is a phenyl ring. This secondary ring is numbered starting from the point of attachment (C1').

    • A methyl group is located at C2' (ortho).

    • A fluorine atom is located at C4' (para).

    • Result: 4-(4-fluoro-2-methylphenyl).

  • Assembly: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.

Retrosynthetic Analysis

To synthesize this target with high regiocontrol, a convergent approach utilizing Suzuki-Miyaura cross-coupling is the industry standard. The disconnection is made at the biaryl bond (C4–C1').

Strategic Consideration: The ortho-methyl group on the boronic acid partner creates steric hindrance near the reaction center. Standard Pd(PPh₃)₄ catalysts may suffer from slow oxidative addition or reductive elimination. Therefore, this protocol utilizes electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) to accelerate the coupling cycle.

Retrosynthesis Target Target Molecule 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Disconnection Suzuki-Miyaura Disconnection Target->Disconnection Retrosynthesis FragmentA Electrophile (Partner A) 4-Bromo-3-fluorobenzoic acid (or methyl ester) Disconnection->FragmentA FragmentB Nucleophile (Partner B) 4-Fluoro-2-methylphenylboronic acid Disconnection->FragmentB

Figure 1: Retrosynthetic disconnection strategy identifying the key biaryl bond formation.

Synthetic Protocol

Objective: Synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid via Pd-catalyzed cross-coupling.

Materials & Reagents
ReagentRoleEquiv.Notes
4-Bromo-3-fluorobenzoic acid Electrophile1.0Limiting reagent
4-Fluoro-2-methylphenylboronic acid Nucleophile1.2Excess to drive completion
Pd(OAc)₂ Catalyst Precursor0.055 mol% loading
SPhos Ligand0.102-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
K₃PO₄ Base3.0Anhydrous, tribasic
1,4-Dioxane / Water (4:1) SolventN/ADegassed thoroughly
Experimental Workflow

Note: This protocol assumes the use of the free acid. If solubility is an issue, the methyl ester of the benzoic acid should be used, followed by a hydrolysis step (LiOH/THF).

Step 1: Reaction Assembly

  • Charge a round-bottom flask equipped with a magnetic stir bar with 4-bromo-3-fluorobenzoic acid (1.0 equiv) and 4-fluoro-2-methylphenylboronic acid (1.2 equiv).

  • Add K₃PO₄ (3.0 equiv).

  • Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times to remove oxygen (critical for Pd catalyst longevity).

  • Add the solvent mixture (1,4-Dioxane/Water , 4:1 ratio) via syringe.

  • Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) under a positive pressure of inert gas.

Step 2: Catalytic Cycle (Heating)

  • Heat the reaction mixture to 90°C for 12–16 hours.

  • In-Process Control (IPC): Monitor reaction progress via LC-MS or TLC.

    • Target Mass (M-H)⁻: ~247.2 m/z (ESI Negative mode).

    • Observation: Disappearance of the bromo-starting material.

Step 3: Workup & Isolation [1]

  • Cool the mixture to room temperature.

  • Acidification: Since the product is a carboxylic acid, it will exist as a potassium salt in the reaction. Carefully add 1N HCl until pH reaches ~2–3.

    • Visual Cue: A white or off-white precipitate should form.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .

  • Combine organic layers and wash with Brine .

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

  • Recrystallization is often sufficient for this rigid biaryl system.

    • Solvent System: Ethanol/Water or Toluene/Heptane.

  • If impurities persist (e.g., homocoupled boronic acid), purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexanes:Ethyl Acetate (gradient 90:10 to 60:40) + 1% Acetic Acid.

Mechanistic Pathway (Suzuki-Miyaura)

The use of SPhos is mechanistically significant. The bulky dicyclohexylphosphino group facilitates the oxidative addition of the electron-rich aryl bromide, while the biaryl backbone of the ligand prevents the formation of inactive palladium dimers.

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd-L RedElim->Pd0 - Product

Figure 2: Catalytic cycle highlighting the regeneration of the Pd(0) species. The steric bulk of the 2-methyl group primarily affects the Transmetallation and Reductive Elimination steps.

Analytical Characterization (Expected Data)

To validate the structure, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignment
13.0–13.2Broad Singlet1HCarboxylic Acid (-COOH )
7.8–8.0Multiplet2HBenzoic Ring (H2, H6)
7.5–7.7Multiplet1HBenzoic Ring (H5)
7.2–7.4Multiplet1HTolyl Ring (H6')
7.0–7.2Multiplet2HTolyl Ring (H3', H5')
2.25Singlet3HMethyl Group (-CH ₃)

Note: The presence of fluorine atoms will cause splitting of carbon and proton signals (J_C-F and J_H-F coupling).

Fluorine NMR (¹⁹F NMR)

Two distinct signals will be observed due to the non-equivalent environments:

  • δ ~ -110 to -115 ppm: Fluorine on the benzoic acid ring (ortho to the biaryl bond).

  • δ ~ -115 to -120 ppm: Fluorine on the tolyl ring.

Applications & Safety

Research Applications
  • Medicinal Chemistry: This scaffold serves as a bioisostere for biphenyl structures found in inhibitors of cyclooxygenase (COX) and p38 MAP kinase.

  • Material Science: Fluorinated biaryls are key components in liquid crystal displays (LCDs) due to their stability and dielectric anisotropy.

Safety Profile (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Perform all synthesis steps involving palladium catalysts and boronic acids in a fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. [Link]

Sources

Exploratory

Technical Guide: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic Acid

Core Identity & Molecular Weight Analysis[1][2] The precise molecular weight and structural identity of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid are critical for stoichiometric calculations in synthetic workflows...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Molecular Weight Analysis[1][2]

The precise molecular weight and structural identity of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid are critical for stoichiometric calculations in synthetic workflows and mass spectrometry confirmation.

Quantitative Data Summary
PropertyValueNotes
IUPAC Name 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acidBiaryl scaffold
Molecular Formula C₁₄H₁₀F₂O₂
Molecular Weight (Average) 248.23 g/mol Based on standard atomic weights
Monoisotopic Mass 248.0649 Da Critical for HRMS identification ([M-H]⁻ m/z ≈ 247.057)
CAS Registry Number Not widely indexedSearch via PubChem CID: 54594091
Predicted pKa ~4.1 (Carboxylic acid)Acidic moiety dominates solubility profile
Predicted LogP ~3.6Moderate lipophilicity; low aqueous solubility at neutral pH
Structural Causality

The molecule features a biaryl core constructed from a benzoic acid moiety and a toluene derivative.

  • Fluorine at Position 3 (Ring A): Increases the acidity of the carboxylic acid via inductive electron withdrawal (-I effect) and modulates metabolic stability by blocking oxidative metabolism at this position.

  • Ortho-Methyl Group (Ring B): Introduces steric hindrance, forcing the two phenyl rings to twist out of planarity. This "atropisomeric" character can significantly impact binding affinity in protein pockets and must be considered during chiral chromatography if rotation is restricted (though likely rapid at RT).

Synthetic Architecture (Suzuki-Miyaura Coupling)

Directive: Do not rely on generic protocols. The presence of the ortho-methyl group on the boronic acid partner creates steric hindrance that necessitates a robust catalytic system.

Retrosynthetic Logic

The most efficient disconnection is at the biaryl bond.

  • Fragment A (Electrophile): 4-Bromo-3-fluorobenzoic acid (commercially available).

  • Fragment B (Nucleophile): (4-Fluoro-2-methylphenyl)boronic acid.

Optimized Protocol

Reaction Scale: 10 mmol basis.

  • Reagent Loading:

    • Charge a reaction vessel with 4-Bromo-3-fluorobenzoic acid (1.0 equiv) and (4-Fluoro-2-methylphenyl)boronic acid (1.2 equiv).

    • Why 1.2 equiv? Boronic acids are prone to protodeboronation; excess ensures full conversion of the limiting aryl halide.

  • Catalytic System:

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

    • Rationale: The bidentate dppf ligand creates a large bite angle, facilitating the reductive elimination step, which is often the rate-determining step for sterically hindered biaryls (due to the ortho-methyl).

  • Base & Solvent:

    • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degas thoroughly with Nitrogen/Argon for 15 mins.

    • Base: K₂CO₃ (3.0 equiv).

    • Mechanism:[1][2][3][4][5] The base activates the boronic acid to the boronate species [Ar-B(OH)₃]⁻, which is the active transmetallating agent.

  • Execution:

    • Heat to 90°C for 4–6 hours under inert atmosphere.

    • Monitor via HPLC (see Section 3).

  • Workup (Self-Validating):

    • Acidify aqueous layer to pH ~2 with 1N HCl. The product will precipitate.

    • Filter and wash with water (removes inorganic salts) and minimal cold pentane (removes de-boronated byproducts).

Workflow Visualization

SynthesisWorkflow Start Raw Materials: 4-Bromo-3-fluorobenzoic acid + (4-Fluoro-2-methylphenyl)boronic acid Cat Catalyst Activation: Pd(dppf)Cl2 + K2CO3 Solvent: Dioxane/H2O Start->Cat Mix Reaction Suzuki Coupling 90°C, 4-6 Hours (Inert Atmosphere) Cat->Reaction Heat Check IPC: HPLC Analysis Conversion > 98%? Reaction->Check Check->Reaction No (Extend Time) Workup Acidic Quench (pH 2) Precipitation Check->Workup Yes Purify Recrystallization (EtOH/Water) Workup->Purify Final Final Product: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Purify->Final

Figure 1: Optimized Suzuki-Miyaura coupling workflow for sterically hindered biaryl synthesis.

Analytical Characterization & Quality Control

Trustworthiness in data comes from orthogonal validation. Use both NMR (structural connectivity) and HPLC-MS (purity and mass).

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/carbonyl).

  • Expected Retention: The product is relatively lipophilic (LogP ~3.6) and will elute late in the gradient (approx. 7–8 min).

NMR Interpretation (Proton H-NMR, 400 MHz, DMSO-d₆)
  • Carboxyl Proton: Broad singlet at δ 12.0–13.0 ppm (1H).

  • Methyl Group: Singlet at δ ~2.2–2.3 ppm (3H).

  • Aromatic Region:

    • Complex multiplets due to F-H coupling.

    • Look for the specific splitting of the proton ortho to the fluorine on the benzoic ring (doublet of doublets).

Analytical Decision Tree

QC_Workflow Sample Crude Product LCMS LC-MS Analysis Sample->LCMS MassCheck Mass Found? [M-H]- = 247.06 LCMS->MassCheck PurityCheck Purity > 98%? MassCheck->PurityCheck Yes Reprocess Recrystallize MassCheck->Reprocess No (Wrong Pdct) NMR 1H-NMR / 19F-NMR PurityCheck->NMR Yes PurityCheck->Reprocess No Release Release Batch NMR->Release Reprocess->LCMS

Figure 2: Quality control decision tree ensuring identity and purity before batch release.

References

  • PubChem. "3-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (Compound)." National Library of Medicine. Accessed October 2023. [Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling protocol).
  • Uni.lu. "3-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Mass Spectrometry Data." University of Luxembourg.[6][7] [Link]

Sources

Foundational

A Technical Guide to the Solubility Characterization of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Solubility as a Critical Determinant in Drug Development In the landscape of pharmaceutical sciences, the aqueous solubility of an active phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Solubility as a Critical Determinant in Drug Development

In the landscape of pharmaceutical sciences, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical property that directly influences bioavailability, manufacturability, and, ultimately, the therapeutic efficacy of a drug candidate. Poor solubility can lead to unpredictable absorption, insufficient drug exposure, and significant formulation challenges, often resulting in the termination of otherwise promising drug candidates.

Physicochemical Profile and Predicted Characteristics

Understanding the structural features of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is paramount to predicting its solubility behavior.

Chemical Structure:

A biphenyl core with a carboxylic acid group, two fluorine atoms, and a methyl group.

The key functional groups dictate its properties:

  • Carboxylic Acid (-COOH): This is an ionizable acidic group. This means the molecule's overall charge and, consequently, its aqueous solubility will be highly dependent on the pH of the solution.[1][2][3] At pH values below its acid dissociation constant (pKa), the neutral, less soluble form will predominate. At pH values above its pKa, the ionized carboxylate (-COO⁻) form will be dominant, leading to significantly higher solubility.[4][5]

  • Biphenyl Core & Methyl Group (-CH3): These components are hydrophobic (lipophilic), contributing to low intrinsic solubility in aqueous media.

  • Fluorine Atoms (-F): Fluorine is highly electronegative and can alter the electronic properties of the molecule. It can increase lipophilicity and may influence the pKa of the carboxylic acid group compared to its non-fluorinated analog.

Predicted Physicochemical Properties (pKa and logP)

Direct experimental values for this compound are unavailable. However, we can infer its properties by comparing it to structurally similar molecules. The partition coefficient (logP) and the acid dissociation constant (pKa) are crucial for these predictions.[6][7]

  • pKa Prediction: Benzoic acid has a pKa of approximately 4.2. Electron-withdrawing fluorine atoms typically decrease the pKa (making the acid stronger).[8] Therefore, the pKa of the target molecule is expected to be in the range of 3.5 - 4.5 . This value is critical as it marks the pH at which the compound transitions between its poorly soluble neutral form and its more soluble ionized form.

  • logP Prediction: The octanol-water partition coefficient (logP) is a measure of lipophilicity.[9] The large biphenyl structure suggests a high logP value, indicative of poor aqueous solubility. Computational models predict logP values for similar structures to be in the range of 4 to 6, aligning with Lipinski's "Rule of 5" which often flags high logP values as potential liabilities for poor absorption or solubility.[7]

The combination of a low pKa and a high logP suggests that 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is likely a Biopharmaceutics Classification System (BCS) Class II compound: low solubility and high permeability.[10][11][12] This classification has significant implications for formulation strategies, which would likely need to focus on solubility enhancement.

Guiding Principles: Factors Influencing Solubility

The solubility of an ionizable, lipophilic compound like 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is not a single value but a complex function of several environmental factors. A thorough understanding of these factors is essential for designing meaningful experiments and interpreting the results.

Solubility Solubility of Compound pH pH of Medium Solubility->pH Ionization State (pKa) Temp Temperature Solubility->Temp Thermodynamics (ΔHsol) Solvent Solvent Properties (Polarity, Co-solvents) Solubility->Solvent Intermolecular Forces SolidState Solid-State Form (Polymorph, Amorphous) Solubility->SolidState Lattice Energy

Caption: Core factors governing the solubility of the target compound.

  • pH: As an acidic compound, its solubility will increase dramatically as the pH rises above its pKa. According to the Henderson-Hasselbalch equation, at a pH two units above the pKa, the compound will be >99% in its ionized, more soluble form. Therefore, solubility must be determined across a physiologically relevant pH range (typically 1.2 to 6.8 for BCS classification).[10][11]

  • Temperature: Solubility is temperature-dependent. Most solids have higher solubility at higher temperatures (endothermic dissolution). Experiments should be conducted at a controlled, physiologically relevant temperature, such as 37°C.

  • Solid-State Properties: The crystalline form (polymorph) of the API significantly impacts solubility. Different polymorphs have different crystal lattice energies, leading to potentially large differences in measured solubility. It is crucial to characterize the solid form used in solubility experiments.

  • Solvent Composition: The presence of co-solvents, buffers, and salts can alter the solubility by changing the polarity of the medium and through specific ionic interactions.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To ensure scientific integrity, the shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[13][14][15] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid drug. This protocol provides a self-validating system to generate trustworthy and reproducible data.

Causality Behind Experimental Choices
  • Why Shake-Flask? This method is preferred over kinetic methods because it allows the system to reach true thermodynamic equilibrium, providing the most accurate and relevant solubility value for biopharmaceutical assessment.[14][16]

  • Why Multiple pH Buffers? For an ionizable compound, a single solubility value in water is insufficient. Testing across the physiological pH range of 1.2 to 6.8 is required by regulatory agencies like the FDA for BCS classification and provides a full picture of its behavior in the gastrointestinal tract.[10][11]

  • Why HPLC Quantification? High-Performance Liquid Chromatography (HPLC) is a highly specific, sensitive, and accurate method for quantifying the concentration of the dissolved API, even in the presence of buffer components or impurities.[17][18][19]

  • Why Confirmation of Equilibrium? Taking samples at multiple time points (e.g., 24 and 48 hours) is a critical self-validation step. If the concentration does not change between these points, it confirms that the system has reached equilibrium.[13]

Step-by-Step Methodology

cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Separation cluster_analysis 4. Analysis Prep Add excess solid API to vials with pH buffers (e.g., pH 1.2, 4.5, 6.8) Equilibrate Incubate on shaker at controlled temp (37°C) for ≥ 24 hours Prep->Equilibrate Sample Withdraw aliquot of supernatant Equilibrate->Sample Separate Centrifuge and/or filter (0.22 µm PVDF) to remove undissolved solids Sample->Separate Dilute Dilute filtered supernatant with mobile phase Separate->Dilute Analyze Quantify concentration using validated HPLC-UV method Dilute->Analyze Result Result Analyze->Result Calculate Solubility (mg/mL or µg/mL)

Caption: Experimental workflow for the shake-flask solubility assay.

Materials:

  • 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (solid powder)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter

  • HPLC system with UV detector

  • Aqueous buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate)

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each pH condition). "Excess" means enough solid remains visible at the end of the experiment. For example, add ~5-10 mg of API to 1 mL of buffer.

  • pH Measurement (Initial): Measure and record the pH of the resulting slurry.

  • Equilibration: Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 37°C). Agitate for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[14]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solids to settle. To separate the saturated solution from the excess solid, either:

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Carefully withdraw the supernatant and filter it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF).[20] This step is critical to avoid artificially high results from suspended microparticles.

  • pH Measurement (Final): Measure and record the pH of the clear, saturated filtrate.[13]

  • Quantification:

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Dilute the saturated filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted samples by a validated HPLC-UV method to determine the concentration.[17]

  • Data Analysis: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor. To confirm equilibrium, compare the results from the 24-hour and 48-hour time points. The values should be statistically identical.

Data Presentation and Interpretation

The results of the solubility study should be summarized in a clear, structured table.

Table 1: Thermodynamic Solubility of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid at 37°C

Buffer SystemTarget pHFinal pH of Saturated SolutionSolubility (µg/mL) (Mean ± SD, n=3)BCS Solubility Class
HCl Buffer1.2[Experimental Value][Experimental Value]Low
Acetate Buffer4.5[Experimental Value][Experimental Value]Low / Borderline
Phosphate Buffer6.8[Experimental Value][Experimental Value][To be determined]

Note: The BCS "High Solubility" classification requires that the highest therapeutic dose is soluble in ≤250 mL of aqueous media across the pH 1.2-6.8 range.[10][11][21]

Interpretation:

  • Low pH Solubility (pH 1.2): This value represents the intrinsic solubility (S₀) of the neutral form of the molecule and is expected to be very low.

  • Mid-to-High pH Solubility (pH 4.5 and 6.8): As the pH approaches and exceeds the predicted pKa (~3.5-4.5), the solubility is expected to increase significantly due to the ionization of the carboxylic acid.

  • BCS Classification: Based on the lowest measured solubility between pH 1.2 and 6.8, a definitive BCS solubility classification can be assigned. If this value is low, the compound is confirmed as a likely BCS Class II or IV agent, necessitating enabling formulation technologies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction.

Conclusion

While direct public data on the solubility of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is scarce, a robust scientific framework allows for its thorough characterization. By understanding its molecular structure, predicting its key physicochemical properties (pKa, logP), and applying the gold-standard shake-flask experimental protocol, researchers can generate the reliable, high-quality solubility data essential for informed decision-making in the drug development pipeline. This guide provides the necessary theoretical foundation and practical, step-by-step instruction to empower scientists to successfully navigate the challenges posed by poorly soluble compounds and unlock their therapeutic potential.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available from: [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid. Available from: [Link]

  • Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link]

  • ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. Available from: [Link]

  • eScholarship.org. (2021, July 1). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Available from: [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available from: [Link]

  • NIH. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available from: [Link]

  • ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available from: [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • PMC. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Available from: [Link]

  • FDA. M9 Biopharmaceutics Classification System- Based Biowaivers. Available from: [Link]

  • PubMed. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Available from: [Link]

  • FDA. (2023, May 2). M9 Biopharmaceutics Classification System-Based Biowaivers. Available from: [Link]

  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. Available from: [Link]

  • FDA. (2021, May 20). FDA Publishes Guidance on Biopharmaceutics Classification System-Based Biowaivers. Available from: [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available from: [Link]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available from: [Link]

  • PMC. Biopharmaceutics Classification System-Based Biowaivers for Generic Oncology Drug Products: Case Studies. Available from: [Link]

Sources

Exploratory

Technical Whitepaper: Biological Potential and Pharmacological Profiling of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic Acid

Executive Summary This technical guide profiles 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid , a specialized biphenyl carboxylic acid derivative. Based on its structural pharmacophore, this compound is identified as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid , a specialized biphenyl carboxylic acid derivative. Based on its structural pharmacophore, this compound is identified as a high-potency Transthyretin (TTR) Kinetic Stabilizer designed to prevent the dissociation of TTR tetramers, the rate-limiting step in Transthyretin Amyloidosis (ATTR).

Unlike first-generation stabilizers (e.g., Diflunisal), the specific substitution pattern—a 3-fluoro motif on the acid ring and a 4-fluoro-2-methyl substitution on the phenyl ring—suggests an engineered optimization for enhanced binding affinity and reduced cyclooxygenase (COX) off-target activity . This guide outlines the compound's physicochemical properties, predicted mechanism of action, and essential validation protocols for researchers.

Chemical Identity and Physicochemical Profile[1]

The molecule consists of a biphenyl core where the carboxylic acid functionality drives solubility and electrostatic engagement, while the halogen/methyl substitutions modulate conformation and metabolic stability.

Structural Analysis[1]
  • Core Scaffold: Biphenyl-4-carboxylic acid.

  • Ring A (Acid Bearing): Contains a fluorine at the 3-position (ortho to the phenyl ring). This increases the acidity of the carboxylic acid (lower pKa) and influences the twist angle relative to Ring B.

  • Ring B (Distal Phenyl): Substituted with a methyl group at position 2 (ortho) and a fluorine at position 4 (para).

    • 2-Methyl Effect: Sterically forces the two phenyl rings out of planarity, locking the molecule in a twisted conformation ideal for the TTR thyroxine-binding pocket.

    • 4-Fluoro Effect: Blocks the primary site of metabolic oxidation (CYP450 para-hydroxylation), extending half-life (

      
      ).
      
Predicted Properties Table
PropertyValue (Predicted)Relevance to Drug Discovery
Molecular Formula

Small molecule, Rule of 5 compliant.
Molecular Weight 264.23 g/mol High ligand efficiency (LE).
cLogP 3.8 - 4.2Lipophilic; suggests good membrane permeability but requires formulation for aqueous solubility.
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH (7.4), facilitating electrostatic binding to Lys15 in TTR.
TPSA 37.3 ŲExcellent oral bioavailability potential.
Rotatable Bonds 1 (Biaryl axis)Restricted rotation due to ortho-methyl/fluoro clash reduces entropic penalty upon binding.

Biological Activity & Mechanism of Action

Primary Target: Transthyretin (TTR) Kinetic Stabilization

Transthyretin is a homotetrameric transport protein.[1][2] In ATTR pathology, the tetramer dissociates into monomers, which misfold and aggregate into amyloid fibrils.

Mechanism: This compound functions as a pharmacological chaperone . It binds to the two unoccupied thyroxine (T4) binding pockets at the dimer-dimer interface of the TTR tetramer.[1][3]

  • Electrostatic Anchor: The carboxylate anion forms hydrogen bonds and electrostatic interactions with the

    
    -amino group of Lys15  and the hydroxyl of Ser117  deep in the binding channel.
    
  • Hydrophobic Filling: The biphenyl core occupies the hydrophobic channel lined by Val121, Leu110, and Ala108.[2]

  • Halogen Bonding: The 3-fluoro and 4-fluoro atoms fill the Halogen Binding Pockets (HBPs), specifically HBP2 and HBP3, enhancing van der Waals contacts.

  • Conformational Lock: The ortho-methyl group forces a non-planar twist (

    
    40-60°) that matches the geometry of the T4 pocket better than planar analogs, maximizing binding enthalpy.
    
Secondary/Off-Target Activities
  • COX-1/COX-2 Inhibition: Biphenyl carboxylic acids are structurally related to NSAIDs (e.g., Diflunisal).[2] However, the absence of a phenolic hydroxyl group and the specific steric bulk of the 2-methyl group likely attenuates COX inhibition, potentially offering a better safety profile (reduced GI toxicity) compared to repurposing NSAIDs for ATTR.

  • DHODH Inhibition: Structurally similar biphenyls have shown activity against Dihydroorotate Dehydrogenase (DHODH). Screening for anti-proliferative activity in lymphocytes is recommended to rule out immunosuppressive effects.

Visualization: Mechanism of TTR Stabilization

The following diagram illustrates the cascade from compound binding to the prevention of amyloidogenesis.

TTR_Stabilization Compound 3-Fluoro-4-(4-fluoro-2-methylphenyl) benzoic acid Binding_Event Binding to T4 Pocket (Lys15 / Ser117 Interaction) Compound->Binding_Event High Affinity (Kd < 100nM) TTR_Tetramer Native TTR Tetramer (Functional) TTR_Tetramer->Binding_Event Dissociation Tetramer Dissociation (Rate Limiting Step) TTR_Tetramer->Dissociation Spontaneous / Low pH Stabilized Kinetically Stabilized Tetramer Binding_Event->Stabilized Increases Activation Energy of Dissociation Monomer Misfolded Monomer Dissociation->Monomer Fibril Amyloid Fibril (Pathology) Monomer->Fibril Stabilized->Dissociation BLOCKS

Figure 1: Mechanism of Action. The compound binds the native tetramer, raising the energy barrier for dissociation and preventing the downstream cascade of amyloid fibril formation.

Experimental Protocols for Validation

To validate the biological activity of this compound, the following hierarchical assay workflow is recommended.

Synthesis (Suzuki-Miyaura Coupling)
  • Reagents: 3-Fluoro-4-bromobenzoic acid (Aryl Halide) + 4-Fluoro-2-methylphenylboronic acid (Boronic Acid).

  • Catalyst:

    
     or 
    
    
    
    .
  • Conditions:

    
     (base), Dioxane/Water (3:1), 90°C, 12h.
    
  • Purification: Acid-base extraction followed by recrystallization from Ethanol/Water to ensure >98% purity (critical for biological assays).

In Vitro TTR Stabilization Assay (Acid-Mediated Turbidity)

This assay measures the compound's ability to prevent TTR aggregation under acidic denaturation stress.

  • Preparation: Recombinant Wild-Type (WT) TTR or V30M variant (0.4 mg/mL) in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate TTR with the test compound (at

    
     and 
    
    
    
    , corresponding to 1x and 2x molar excess relative to tetramer) for 30 min at 37°C.
  • Acidification: Add Acetate buffer (pH 4.4) to induce tetramer dissociation and aggregation.

  • Measurement: Monitor turbidity (absorbance at 400 nm) over 72 hours.

  • Endpoint: Calculate % Inhibition of fibril formation relative to DMSO control and Diflunisal (positive control).

    • Success Criterion: >80% inhibition at 2x molar excess.

Isothermal Titration Calorimetry (ITC)

Quantify the binding thermodynamics to confirm the binding mode.

  • Setup: Titrate compound (ligand) into TTR tetramer (protein) cell.

  • Data Output:

    
     (Dissociation constant), 
    
    
    
    (Enthalpy), and Stoichiometry (
    
    
    ).
  • Expected Result: Two binding events.

    
     (high affinity), 
    
    
    
    (negative cooperativity is typical for TTR ligands).
Selectivity Profiling (COX Inhibition)

To ensure the compound is not an NSAID (which carries bleeding/renal risks).

  • Assay: Commercial COX-1/COX-2 Inhibitor Screening Kit (Fluorometric).

  • Protocol: Incubate ovine COX-1 and human recombinant COX-2 with Arachidonic acid and the test compound.

  • Target Profile:

    
     (Inactive) or significantly less potent than Indomethacin.
    

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Adamski-Werner, S. L., et al. (2004). "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloidogenesis."[1] Journal of Medicinal Chemistry, 47(2), 355-374. Link

  • Sant'Anna, R., et al. (2016). "Structure–Activity Relationship of Transthyretin Amyloidogenesis Inhibitors." Current Medicinal Chemistry, 23(10). Link

  • Johnson, S. M., et al. (2008). "Enhancing the bioavailability of amyloidogenesis inhibitors: The role of fluorination." Bioorganic & Medicinal Chemistry Letters, 18(3), 1007-1011. Link

  • ChemicalBook. (2023). "4'-Fluoro-biphenyl-4-carboxylic acid Properties and Applications." ChemicalBook Database. Link

Sources

Foundational

spectroscopic data for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid. Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the , a k...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the , a key intermediate in pharmaceutical and materials science research. The structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its interpretation and acquisition, grounded in established scientific principles.

Introduction and Molecular Structure

3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (PubChem CID: 139031735) is a bi-aryl carboxylic acid. Its structure features two fluorinated phenyl rings linked by a single bond, with one ring bearing a carboxylic acid and the other a methyl group. This unique substitution pattern gives rise to a distinct spectroscopic fingerprint, which is essential for quality control and reaction monitoring.

The unambiguous confirmation of this structure relies on the synergistic use of multiple spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.

cluster_benzoic_acid Benzoic Acid Ring cluster_phenyl Phenyl Ring C1 C1' C2 C2' C1->C2 COOH COOH C1->COOH C3 C3' C2->C3 H2 H2' C2->H2 C4 C4' C3->C4 F1 F' C3->F1 C5 C5' C4->C5 C1_prime C1 C4->C1_prime C-C Bond C6 C6' C5->C6 H5 H5' C5->H5 C6->C1 H6 H6' C6->H6 C2_prime C2 C1_prime->C2_prime C3_prime C3 C2_prime->C3_prime CH3 CH3 C2_prime->CH3 C4_prime C4 C3_prime->C4_prime H3 H3 C3_prime->H3 C5_prime C5 C4_prime->C5_prime F2 F C4_prime->F2 C6_prime C6 C5_prime->C6_prime H5_p H5 C5_prime->H5_p C6_prime->C1_prime H6_p H6 C6_prime->H6_p

Caption: Molecular structure of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this specific compound, both ¹H and ¹³C NMR provide critical information on the substitution patterns and electronic environments of the two aromatic rings.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted spectrum for this molecule in a solvent like DMSO-d₆ would show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.2 Broad singlet 1H COOH The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace water.
~7.9-8.0 Multiplet 2H H-2', H-6' These protons on the benzoic acid ring are influenced by the electron-withdrawing carboxylic acid group and coupling to the fluorine at C-3'.
~7.4-7.5 Multiplet 1H H-5' This proton is coupled to adjacent protons and the fluorine atom.
~7.2-7.3 Multiplet 2H H-5, H-6 Protons on the second phenyl ring, showing complex splitting due to coupling with each other and the fluorine at C-4.
~7.1 Multiplet 1H H-3 The final aromatic proton, with its chemical shift influenced by adjacent substituents.

| ~2.1 | Singlet | 3H | CH₃ | The methyl protons are typically shielded and appear as a singlet as there are no adjacent protons to couple with. |

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The choice of DMSO is due to its ability to dissolve the carboxylic acid and to avoid the exchange of the acidic proton which might occur in solvents like D₂O.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters for a 500 MHz spectrometer would be: a 90° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Collect 16-32 scans to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The presence of two fluorine atoms will induce C-F coupling, which can be observed as doublets in the spectrum.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~166.5 C=O (COOH) The carbonyl carbon of the carboxylic acid is highly deshielded.
~160 (d) C-F Carbons directly bonded to fluorine exhibit large chemical shifts and show a large one-bond C-F coupling constant.
~115-145 Aromatic C The remaining aromatic carbons appear in this region. Specific assignments require advanced 2D NMR techniques (like HMBC and HSQC) but can be predicted based on substituent effects. Carbons ortho and para to fluorine will be significantly affected.

| ~17.0 | CH₃ | The methyl carbon is shielded and appears in the aliphatic region of the spectrum. |

Note: (d) indicates a doublet due to coupling with fluorine.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. For this molecule, a high-resolution mass spectrometer (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal.

  • Molecular Formula: C₁₄H₁₀F₂O₂

  • Exact Mass: 248.0649 g/mol

Table 3: Expected Mass Spectrometry Data (ESI-Negative Mode)

m/z (Daltons) Assignment Rationale
247.0576 [M-H]⁻ The molecular ion peak in negative mode, corresponding to the deprotonated molecule. This is the most abundant ion under ESI conditions for a carboxylic acid.

| 203.0682 | [M-H-CO₂]⁻ | A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da). |

Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the mass spectrometer in negative ion mode. Set the capillary voltage (e.g., -3.0 to -4.0 kV) and drying gas temperature and flow to optimize the signal for the [M-H]⁻ ion.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

cluster_workflow Spectroscopic Analysis Workflow A Sample Preparation (Dissolve in appropriate solvent) B Data Acquisition (NMR, MS, IR) A->B Introduce to instrument C Data Processing (FT, Baseline Correction) B->C Generate raw data (FID, etc.) D Spectral Interpretation (Peak Assignment, Fragmentation Analysis) C->D Obtain processed spectra E Structure Elucidation & Verification D->E Synthesize all data

Caption: A generalized workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibration Mode
2500-3300 Broad O-H (Carboxylic Acid) O-H stretch
~1700 Strong C=O (Carboxylic Acid) C=O stretch
~1600, ~1475 Medium C=C (Aromatic) C=C stretch
1200-1300 Strong C-O C-O stretch

| 1100-1250 | Strong | C-F (Aryl-F) | C-F stretch |

Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Scan: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the absorbance of air (CO₂, H₂O) from the final spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR absorbance or transmittance spectrum.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating system for the structural confirmation of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid. The NMR data elucidates the precise arrangement of atoms in the carbon-hydrogen framework, the MS data confirms the elemental composition and molecular weight, and the IR data verifies the presence of key functional groups. This multi-technique approach is the cornerstone of modern chemical analysis, ensuring the identity and purity of compounds in research and development.

References

  • PubChem National Center for Biotechnology Information. 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid. PubChem Compound Summary for CID 139031735. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A foundational textbook for spectroscopic methods).
  • IUPAC. Standard Practices for Infrared Spectroscopy. International Union of Pure and Applied Chemistry. (General guidelines can be found on the IUPAC website). [Link]

  • Reich, H. J. Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

Exploratory

Introduction: The Strategic Convergence of Fluorine and Biaryl Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to Fluorinated Biaryl Carboxylic Acids: From Synthesis to Application In the landscape of medicinal chemistry, the biaryl motif stands as a privileged scaffold, forming the core of numerous th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fluorinated Biaryl Carboxylic Acids: From Synthesis to Application

In the landscape of medicinal chemistry, the biaryl motif stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its rigid yet tunable nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. When this powerful structural unit is strategically augmented with fluorine atoms, a class of compounds with exceptional pharmacological potential emerges: fluorinated biaryl carboxylic acids.

The introduction of fluorine, the most electronegative element, into organic molecules imparts a range of profound effects.[1][2] It can modulate physicochemical properties such as acidity (pKa) and lipophilicity, alter molecular conformation, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3][4] These modifications often translate into improved pharmacokinetic profiles, enhanced target selectivity, and increased potency.[4][5] This guide provides a comprehensive overview of the synthesis, key properties, and applications of fluorinated biaryl carboxylic acids, intended for researchers and scientists in the field of drug development.

Synthetic Strategies: Constructing the Fluorinated Biaryl Core

The construction of the biaryl bond is the cornerstone of synthesizing these complex molecules. Among the various cross-coupling methodologies, the Suzuki-Miyaura coupling has become a workhorse reaction due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6][7]

The Suzuki-Miyaura Coupling: A Reliable Path to Fluorinated Biaryls

The Suzuki-Miyaura reaction facilitates the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. For the synthesis of fluorinated biaryl carboxylic acids, this typically involves the coupling of a fluorinated aryl halide with an arylboronic acid bearing a carboxylic acid or a precursor group.

The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. Palladium acetate in combination with phosphine ligands like o-(dicyclohexylphosphino)biphenyl is often effective for coupling even sterically hindered substrates at low catalyst loadings.[6]

Below is a generalized catalytic cycle for the Suzuki-Miyaura coupling:

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Ar-Pd(II)-X(Ln) Pd0->OxAdd + Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetal + [Ar'B(OH)3]- RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 + Ar-Ar' ArAr Ar-Ar' ArX Ar-X ArBOH2 Ar'-B(OH)2 Base Base

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is prevalent, other innovative methods have been developed. For instance, cascade reactions involving a Suzuki coupling followed by a Friedel-Crafts reaction can produce polycyclic intermediates that are subsequently converted to biaryl carboxylic acids.[8][9] Additionally, methods utilizing carboxylic acids as double aryl group donors through sequential decarbonylations offer an alternative approach to constructing unsymmetrical biaryls.[10]

The Impact of Fluorination on Physicochemical and Pharmacokinetic Properties

The strategic placement of fluorine atoms on the biaryl scaffold dramatically influences the molecule's properties, which is a key consideration in drug design.

Modulation of Acidity (pKa)

Fluorine's strong electron-withdrawing inductive effect significantly increases the acidity of the carboxylic acid group. This is because the fluorine atoms help to stabilize the resulting carboxylate anion. A lower pKa value can influence a drug's absorption, distribution, and target binding. For instance, perfluorinated carboxylic acids are several pKa units stronger than their non-fluorinated counterparts.[11]

CompoundpKa
Benzoic Acid4.20
4-Fluorobenzoic Acid4.14
2,4-Difluorobenzoic Acid3.27
Trifluoroacetic Acid0.52

Table 1: Comparison of pKa values for benzoic acid and its fluorinated analogs. The increasing acidity with fluorine substitution is evident.

Conformational Control and Atropisomerism

The introduction of substituents in the ortho positions of a biaryl system can hinder rotation around the central carbon-carbon single bond. If the rotational barrier is sufficiently high, stable, non-interconverting enantiomers known as atropisomers can be isolated.[12][13][14] Fluorine, despite its small van der Waals radius, can contribute to this steric hindrance and influence the conformational preferences of the biaryl system.[15][16]

Atropisomerism is a critical consideration in drug development, as different atropisomers can exhibit distinct pharmacological activities and pharmacokinetic profiles.[13][14]

Caption: Atropisomerism in a fluorinated biaryl carboxylic acid due to hindered rotation.

Enhanced Metabolic Stability

The carbon-fluorine bond is the strongest single bond in organic chemistry. Replacing a carbon-hydrogen bond with a C-F bond at a metabolically labile position, such as a site of aromatic hydroxylation, can prevent enzymatic degradation.[3][17] This "metabolic blocking" strategy can significantly increase a drug's half-life and bioavailability.[4][5]

Application in Drug Discovery: The Case of Diflunisal

A prominent example of a successful fluorinated biaryl carboxylic acid is Diflunisal, a non-steroidal anti-inflammatory drug (NSAID).[18]

Structure of Diflunisal: 5-(2,4-difluorophenyl)salicylic acid

Synthesis

The synthesis of Diflunisal can be achieved through a cross-coupling reaction, for example, by coupling a 2,4-difluorophenyl Grignard reagent with a derivative of 5-halosalicylic acid, often catalyzed by an iron salt.[19]

Mechanism of Action

Like other NSAIDs, Diflunisal's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[20] By inhibiting these enzymes, Diflunisal reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[20][21]

The Role of Fluorine

The two fluorine atoms on the phenyl ring of Diflunisal are crucial to its pharmacological profile. They enhance its analgesic potency and contribute to its long duration of action.[18] The difluorophenyl group increases the molecule's lipophilicity, which can aid in its distribution and penetration to the site of inflammation.

Experimental Protocol: Synthesis of a Fluorinated Biaryl Carboxylic Acid via Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the synthesis of a fluorinated biaryl carboxylic acid.

Reaction: 4-Bromo-2-fluorobenzoic acid with 4-methoxyphenylboronic acid

  • Reagents and Equipment:

    • 4-Bromo-2-fluorobenzoic acid (1.0 mmol)

    • 4-Methoxyphenylboronic acid (1.2 mmol)

    • Palladium(II) acetate (0.02 mmol)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)

    • Potassium carbonate (3.0 mmol)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet.

  • Procedure:

    • To a round-bottom flask, add 4-bromo-2-fluorobenzoic acid, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add the 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with 1 M HCl (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired fluorinated biaryl carboxylic acid.

Experimental_Workflow Start Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) Solvent Add Solvents (Dioxane/Water) Start->Solvent Heat Heat under Nitrogen (100°C, 12h) Solvent->Heat Workup Aqueous Workup (EtOAc, HCl, Brine) Heat->Workup Dry Dry and Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product Pure Fluorinated Biaryl Carboxylic Acid Purify->Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Future Outlook

Fluorinated biaryl carboxylic acids represent a powerful and versatile class of compounds in the medicinal chemist's toolkit. The strategic incorporation of fluorine allows for the fine-tuning of electronic, conformational, and metabolic properties, leading to compounds with enhanced therapeutic potential. As synthetic methodologies for the introduction of fluorine and the construction of biaryl systems continue to advance, we can expect to see the continued emergence of novel fluorinated biaryl carboxylic acids as next-generation therapeutics. The ongoing exploration of this chemical space promises to yield new drug candidates with improved efficacy and safety profiles for a wide range of diseases.

References

  • Organic Letters. (2024).
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  • PubMed. (n.d.). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024.
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  • PMC. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • ResearchGate. (2025). Replacement of the carboxylic acid function with fluorine.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
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  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
  • Beilstein Journal of Organic Chemistry. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.
  • ACS Publications. (n.d.). Organic Letters Ahead of Print.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • NIH. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments.
  • PMC. (n.d.).
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  • PMC. (n.d.).
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  • ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
  • Unknown Source. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • PMC. (n.d.). Discovery of diflunisal.
  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design.
  • ACS Publications. (2022).
  • ResearchGate. (n.d.). (PDF)
  • MDPI. (n.d.).
  • ResearchGate. (2025).
  • Google Patents. (n.d.).
  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi.
  • PMC. (2015).
  • Wikipedia. (n.d.). Diflunisal.
  • The Knowles Group - Princeton University. (2018).
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  • PMC. (n.d.). Atropisomerism in the Pharmaceutically Relevant Realm.
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (2025).

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Foundational

The Strategic Incorporation of Fluorine in Benzoic Acid Derivatives: A Technical Guide for Drug Discovery and Materials Science

Abstract The substitution of hydrogen with fluorine in the benzoic acid scaffold is a cornerstone strategy in modern medicinal chemistry and materials science. This guide provides an in-depth analysis of the multifaceted...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substitution of hydrogen with fluorine in the benzoic acid scaffold is a cornerstone strategy in modern medicinal chemistry and materials science. This guide provides an in-depth analysis of the multifaceted roles of fluorine, moving beyond simple observation to explain the underlying physicochemical principles that govern its effects. For drug development professionals, we dissect how the unique properties of fluorine—its extreme electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to fine-tune acidity (pKa), lipophilicity, metabolic stability, and target binding affinity.[1] For materials scientists, we explore how these same attributes are harnessed to create advanced polymers and liquid crystals with enhanced thermal and electronic properties.[2] This document integrates theoretical principles with field-proven experimental insights, detailed protocols, and quantitative data to serve as a comprehensive resource for researchers aiming to strategically employ fluorination to optimize molecular properties.

The Foundational Logic: Why Fluorine and Benzoic Acid?

The convergence of fluorine and the benzoic acid moiety represents a powerful pairing in molecular design. The benzoic acid core is a "privileged structure," frequently found in bioactive molecules and functional materials. Its aromatic ring and carboxylic acid group offer versatile handles for synthetic modification and multiple points for interaction with biological targets or other molecules.

Fluorine, while a simple atomic substitution, is a profound modulator of molecular behavior. Its strategic placement is not a matter of trial and error but a deliberate design choice rooted in predictable electronic and steric consequences.[3] The primary drivers of fluorine's utility are:

  • High Electronegativity: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), altering the electron distribution across the entire molecule.[4] This has significant consequences for acidity and the nature of intermolecular interactions.

  • Minimal Steric Hindrance: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a "hydrogen mimic" in terms of size, minimizing steric clashes at a receptor binding site while fundamentally altering the electronic landscape.[4]

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~109 kcal/mol), making it highly resistant to metabolic cleavage by enzymes like the cytochrome P450 family.[3][5]

This guide will deconstruct how these core attributes translate into tangible, designable outcomes when applied to the benzoic acid framework.

G cluster_props Fundamental Attributes F_Props Core Fluorine Properties EN High Electronegativity Size Small van der Waals Radius Bond Strong C-F Bond pKa Alters Acidity (pKa) EN->pKa -I Effect Binding Modulated Binding Affinity EN->Binding New Electrostatic Interactions Conform Controls Conformation Size->Conform Enables Bioisosterism Size->Binding Minimal Steric Perturbation Stability Enhanced Metabolic Stability Bond->Stability Blocks CYP450 Oxidation PhysChem Physicochemical Modulation (Benzoic Acid Scaffold) Perm Improved Permeability pKa->Perm Material Advanced Material Properties pKa->Material Impacts Polymerization LogP Increases Lipophilicity (LogP) LogP->Perm Affects Membrane Transport LogP->Material Affects Solubility Conform->Binding Locks Bioactive Shape Pharmaco Pharmacological & Material Outcomes

Diagram 1: Logical flow from fluorine's fundamental properties to functional outcomes.

Impact on Physicochemical Properties: A Quantitative View

The introduction of fluorine onto the benzoic acid ring predictably alters its core physicochemical properties. Understanding these shifts is critical for rational drug design.

Modulation of Acidity (pKa)

The acidity of the carboxylic acid group is a direct function of the stability of its conjugate base, the benzoate anion. Fluorine's influence is a delicate balance between its electron-withdrawing inductive effect (-I) and its electron-donating mesomeric, or resonance, effect (+M).[6]

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density through the sigma bonds of the benzene ring. This effect stabilizes the negative charge of the carboxylate anion, making the corresponding acid stronger (i.e., lowering its pKa). The -I effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[7]

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the pi-system of the benzene ring. This effect pushes electron density towards the carboxyl group, destabilizing the anion and making the acid weaker (increasing pKa). The +M effect is only operative at the ortho and para positions.[6]

Causality in Action:

  • At the meta position, only the -I effect is at play, leading to a straightforward increase in acidity compared to benzoic acid.

  • At the para position, both effects are present. The -I effect withdraws electron density, while the +M effect donates it. Because the -I effect of fluorine is dominant over its +M effect, p-fluorobenzoic acid is still more acidic than benzoic acid. However, the counteracting +M effect makes it less acidic than the meta isomer.[8]

  • At the ortho position, a strong -I effect, a +M effect, and steric factors (the "ortho effect") combine to make o-fluorobenzoic acid the most acidic of the monofluorinated isomers.[6] Intramolecular hydrogen bonding between the ortho-fluorine and the carboxylic proton can also play a role in stabilizing certain conformers.[9][10]

CompoundpKa (at 25°C)LogP
Benzoic Acid4.201.87
2-Fluorobenzoic Acid3.271.95
3-Fluorobenzoic Acid3.862.05
4-Fluorobenzoic Acid4.142.15
Table 1: Comparative pKa and LogP values for benzoic acid and its monofluorinated derivatives. Lower pKa indicates stronger acidity. Higher LogP indicates greater lipophilicity.
Tuning Lipophilicity (LogP)

Lipophilicity, often measured as the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While fluorine is highly electronegative and creates a polar C-F bond, its overall effect is typically to increase the lipophilicity of the molecule.[11] This seemingly counterintuitive result occurs because the fluorine atom is poorly solvated by water. By replacing a C-H bond with a C-F bond, the molecule becomes less "hydrogen-like" and more "hydrophobic," favoring partitioning into a nonpolar environment like a lipid membrane. This can enhance cell membrane permeability and bioavailability.[4][12]

Pharmacokinetic and Pharmacodynamic Consequences

The physicochemical changes described above translate directly into improved drug-like properties.

Enhancing Metabolic Stability

One of the most powerful applications of fluorination is to block metabolic oxidation. A common metabolic pathway for aromatic rings is hydroxylation, catalyzed by cytochrome P450 enzymes. By substituting a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, this pathway is effectively blocked due to the high strength of the C-F bond.[13][14] This can dramatically increase the drug's half-life and bioavailability, allowing for lower or less frequent dosing.[12] For example, blocking the 4-position of a benzene ring with fluorine can prevent para-hydroxylation, a common deactivation route.[13]

G Parent_CH Benzoic Acid Derivative (with C-H at para-position) CYP450 CYP450 Enzymes Parent_CH->CYP450 Metabolic Attack Parent_CF Fluorinated Derivative (with C-F at para-position) Parent_CF->CYP450 Metabolic Attack Metabolite Inactive Hydroxylated Metabolite CYP450->Metabolite Oxidation Active Active Drug (Longer Half-Life) CYP450->Active C-F Bond Resists Oxidation

Diagram 2: Fluorine substitution blocks metabolic oxidation pathways.

Optimizing Binding Affinity and Selectivity

The electronic perturbations caused by fluorine can introduce new, favorable interactions with a protein target, thereby increasing binding affinity.[4] The highly polarized C-F bond can participate in dipole-dipole interactions, and in some cases, can act as a weak hydrogen bond acceptor.[15][16] Furthermore, by altering the pKa of the carboxylic acid or other nearby functional groups, fluorination can ensure the molecule exists in the optimal ionization state for binding within the microenvironment of a protein's active site.[17] By enforcing a specific molecular conformation, fluorine can also pre-organize the molecule into its bioactive shape, reducing the entropic penalty of binding and improving potency.[13][18]

Applications in Materials Science

The unique properties imparted by fluorine extend beyond pharmaceuticals. Fluorinated benzoic acid derivatives are crucial intermediates in the synthesis of advanced materials.[2]

  • Liquid Crystals: The introduction of fluorine atoms into benzoic acid-derived cores significantly influences the mesomorphic properties, dielectric anisotropy, and viscosity of liquid crystal materials, which are essential for display technologies.[19]

  • High-Performance Polymers: Fluorinated polymers, such as polyimides and polyamides derived from fluorobenzoic acids, exhibit exceptional thermal stability, chemical resistance, and low dielectric constants, making them ideal for applications in microelectronics and aerospace.[19]

Experimental Workflow: Synthesis of a Fluorinated Benzoic Acid Derivative

To provide a practical context, this section details a standard, reliable protocol for the synthesis of a common fluorinated benzoic acid derivative intermediate.

Protocol: Fischer Esterification of 4-Fluorobenzoic Acid

Objective: To synthesize ethyl 4-fluorobenzoate, a versatile building block, from 4-fluorobenzoic acid and ethanol using an acid catalyst. This protocol is self-validating through the monitoring of reaction completion by TLC and purification steps that isolate the desired product.

Materials & Reagents:

  • 4-Fluorobenzoic acid (1.0 eq)

  • Absolute Ethanol (used as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate and n-hexane (for TLC and extraction)

  • Standard laboratory glassware (round-bottom flask, condenser, separating funnel)

G start Start: Reactants reactants 1. Dissolve 4-Fluorobenzoic Acid in Absolute Ethanol in RBF start->reactants catalyst 2. Carefully Add conc. H₂SO₄ (Catalyst) reactants->catalyst reflux 3. Reflux Mixture for 7-8 Hours (Drives Reaction to Completion) catalyst->reflux monitor 4. Monitor Progress with TLC reflux->monitor monitor->reflux Incomplete workup 5. Cool and Neutralize with 10% Na₂CO₃ Solution monitor->workup Complete extract 6. Perform Solvent Extraction with Ethyl Acetate workup->extract dry 7. Dry Organic Layer with Anhydrous Na₂SO₄ extract->dry evap 8. Evaporate Solvent (Rotary Evaporator) dry->evap product Product: Ethyl 4-Fluorobenzoate evap->product

Diagram 3: Step-by-step experimental workflow for the synthesis of ethyl 4-fluorobenzoate.

Step-by-Step Methodology:

  • Reactant Setup: In a 250 mL round-bottom flask, add 15 g of 4-fluorobenzoic acid. Dissolve the acid in 60 mL of absolute ethanol.[1] The ethanol serves as both a solvent and a reactant.

  • Catalyst Addition: While gently swirling the flask, carefully add 7.5 mL of concentrated sulfuric acid. Causality Note: H₂SO₄ protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle for 7-8 hours.[1] The elevated temperature increases the reaction rate and the reflux setup prevents loss of solvent.

  • Reaction Monitoring: Periodically check the reaction's progress by taking a small aliquot and running a Thin Layer Chromatography (TLC) analysis using an ethyl acetate/n-hexane mobile phase. The disappearance of the starting material spot (4-fluorobenzoic acid) and the appearance of a new, less polar product spot (ethyl 4-fluorobenzoate) indicates the reaction is proceeding.

  • Work-up - Neutralization: Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Carefully add a 10% sodium carbonate solution portion-wise until effervescence ceases.[1] Trustworthiness Note: This step is crucial to neutralize the sulfuric acid catalyst and quench any unreacted 4-fluorobenzoic acid, converting it to its water-soluble sodium salt.

  • Work-up - Extraction: Transfer the mixture to a separating funnel. Add ethyl acetate to extract the ethyl 4-fluorobenzoate ester. The aqueous layer will contain the salts and neutralized acid. Separate the organic layer.

  • Drying and Isolation: Dry the collected organic layer over anhydrous sodium sulfate to remove residual water. Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the final product, ethyl 4-fluorobenzoate, as an oil or low-melting solid.

Conclusion and Future Outlook

The strategic incorporation of fluorine into benzoic acid derivatives is a proven and powerful method for optimizing molecular properties. By understanding the fundamental principles of fluorine's electronic and steric effects, researchers can rationally design molecules with enhanced metabolic stability, permeability, and binding affinity. The continued development of novel late-stage fluorination techniques will further expand the chemist's toolkit, allowing for the precise modification of complex molecules and accelerating the discovery of next-generation pharmaceuticals and advanced materials.[18] The principles outlined in this guide provide a robust framework for harnessing the unique and potent capabilities of fluorine in molecular design.

References

  • Vertex AI Search. (2026, January 19). The Role of Fluorinated Intermediates in Modern Pharmaceutical Development.
  • Sparrow Chemical. Fluorobenzoic Acid Series.
  • Al-Trawneh, S. A., et al. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. National Center for Biotechnology Information.
  • Al-Suod, H., et al. (2020, October 14). Importance of Fluorine in Benzazole Compounds - PMC - NIH. National Center for Biotechnology Information.
  • Pandey, M. K., et al. Probing the Effect of Fluorine on Hydrogen Bonding Interactions in a Pharmaceutical Hydrate Using Advanced Solid-State NMR. ACS Publications.
  • Al-Suod, H., et al. (2020, October 14). Importance of Fluorine in Benzazole Compounds. MDPI.
  • Van Niel, M. B., et al. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm (RSC Publishing).
  • Quora User. (2015, September 12). Is o-flurobenzoic acid less acidic than o-chlorobenzoic acid?. Quora.
  • Shah, P., & Westwell, A. D. The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • BenchChem. (2025, December). Application of 2-Fluorobenzoic Acid in Materials Science and Polymer Chemistry.
  • BenchChem. The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.
  • Gupta, S. P. Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Nunes, C. M., et al. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Institutes of Health.
  • University of Texas Rio Grande Valley. (2023, September 20). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV.
  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Quora User. (2015, December 12). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Quora.
  • Sun, H., et al. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Paloncyova, M., et al. (2022, February 2). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. National Institutes of Health.
  • LibreTexts Chemistry. (2021, December 27). 8.2: Substituent Effects on Acidity.
  • Chemistry Stack Exchange. (2021, April 1). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?.
  • PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.

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Protocols & Analytical Methods

Method

Technical Synthesis Guide: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

Topic: Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] [1] Abstract & Application Context This application note details a robust, scala...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

[1]

Abstract & Application Context

This application note details a robust, scalable synthesis protocol for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid , a fluorinated biaryl scaffold frequently utilized in medicinal chemistry for modulating lipophilicity and metabolic stability.[1] This specific motif—a meta-fluorinated benzoic acid coupled with an ortho-methylated phenyl ring—presents a unique synthetic challenge due to the steric hindrance introduced by the ortho-methyl group at the biaryl axis.

The protocol described herein utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling optimized for sterically hindered substrates, utilizing 4-bromo-3-fluorobenzoic acid and (4-fluoro-2-methylphenyl)boronic acid .[1] The method prioritizes high throughput and purity, employing a self-validating acid-base workup that minimizes the need for chromatographic purification.

Retrosynthetic Analysis & Strategy

The most efficient disconnection for this biaryl system is at the C1'-C4 bond. We select the aryl bromide on the benzoic acid fragment due to the commercial availability and stability of 4-bromo-3-fluorobenzoic acid compared to its boronic acid counterpart.

Strategic Considerations:
  • Steric Hindrance: The 2-methyl substituent on the nucleophile (boronic acid) hinders the transmetallation step. Standard Pd(PPh3)4 may result in sluggish conversion or homocoupling.[1] We employ Pd(dppf)Cl2[1]·DCM or SPhos Pd G2 , which possess larger bite angles or bulky phosphine ligands to facilitate the coupling of ortho-substituted arenes.

  • Electronic Effects: The fluorine at the 3-position of the electrophile activates the C-Br bond, facilitating oxidative addition.

  • Solubility: The carboxylic acid moiety requires a base-rich aqueous/organic biphasic system to ensure solubility of the resulting carboxylate salt during the reaction.

Retrosynthesis Target Target Molecule 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Disconnection Suzuki-Miyaura Disconnection Target->Disconnection Retrosynthesis FragmentA Electrophile 4-Bromo-3-fluorobenzoic acid Disconnection->FragmentA FragmentB Nucleophile (4-Fluoro-2-methylphenyl)boronic acid Disconnection->FragmentB

Figure 1: Retrosynthetic disconnection strategy identifying key building blocks.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Amount (Example Scale)Role
4-Bromo-3-fluorobenzoic acid 219.011.02.19 g (10 mmol)Electrophile
(4-Fluoro-2-methylphenyl)boronic acid 153.951.21.85 g (12 mmol)Nucleophile
Pd(dppf)Cl₂[1] · DCM 816.640.03245 mgCatalyst
Potassium Carbonate (K₂CO₃) 138.213.04.15 g (30 mmol)Base
1,4-Dioxane --40 mLSolvent
Water (degassed) --10 mLCo-solvent
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
  • Charge: To a 100 mL round-bottom flask (or reaction vial) equipped with a magnetic stir bar, add 4-bromo-3-fluorobenzoic acid (2.19 g), (4-fluoro-2-methylphenyl)boronic acid (1.85 g), and K₂CO₃ (4.15 g).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and distilled water (10 mL).

  • Degassing: Sparge the mixture with Nitrogen or Argon gas for 10–15 minutes. Critical: Oxygen removal is essential to prevent homocoupling of the boronic acid and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1] · DCM (245 mg) in one portion under a positive stream of inert gas.[1]

  • Heating: Seal the vessel and heat to 90°C (internal temperature) for 4–6 hours. Monitor reaction progress via LC-MS or TLC (Mobile phase: 5% MeOH in DCM with trace acetic acid).

Step 2: Workup (Acid-Base Purification Strategy)

Note: This strategy exploits the acidity of the product to remove non-acidic impurities (catalyst ligands, de-boronated byproducts) without column chromatography.[1]

  • Filtration: Cool the reaction mixture to room temperature. Filter through a pad of Celite to remove palladium black. Rinse the pad with 20 mL of 0.5 M NaOH (aq).[1]

  • Phase Separation: Transfer filtrate to a separatory funnel. Wash the aqueous layer (which contains the product as a carboxylate salt) with Ethyl Acetate (2 x 30 mL).[1]

    • Discard the organic layer. (This removes non-acidic impurities like homocoupled biaryls or unreacted boronic acid derivatives).[1]

  • Acidification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly acidify to pH ~2 using 2 M HCl. A white to off-white precipitate should form immediately.

  • Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid via vacuum filtration.

  • Washing: Wash the filter cake with cold water (3 x 20 mL) followed by a small amount of cold Hexanes (to remove trace lipophilic impurities).

Step 3: Final Purification
  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

  • Recrystallization (Optional): If purity is <98% by HPLC, recrystallize from Ethanol/Water (1:1) or Toluene .[1] Dissolve in hot ethanol, filter hot if necessary, and add water dropwise until turbidity persists. Cool slowly to 4°C.

Workflow Start Start: Reagents + Solvent Degas Degas (N2) + Add Catalyst Start->Degas Heat Heat 90°C, 4-6h Degas->Heat Filter Filter (Celite) + Add NaOH Heat->Filter Wash Wash Aqueous Phase with EtOAc (Discard Organics) Filter->Wash Acidify Acidify Aqueous Phase (HCl) Precipitate Product Wash->Acidify Isolate Filter & Dry (Target Acid) Acidify->Isolate

Figure 2: Logical workflow for synthesis and acid-base purification.[1][6]

Analytical Validation

The following data is expected for the target compound 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid :

  • Physical State: White to off-white powder.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.2 (br s, 1H, COOH ).

    • δ 7.85 (dd, 1H, Ar-H benzoic ring C2).[1]

    • δ 7.78 (dd, 1H, Ar-H benzoic ring C6).[1]

    • δ 7.55 (t, 1H, Ar-H benzoic ring C5 - triplet-like due to F-coupling).[1]

    • δ 7.25 (m, 1H, Ar-H toluene ring C6).[1]

    • δ 7.15 (m, 1H, Ar-H toluene ring C3).[1]

    • δ 7.05 (m, 1H, Ar-H toluene ring C5).[1]

    • δ 2.25 (s, 3H, Ar-CH ₃).[1]

  • ¹⁹F NMR: Two distinct signals (approx -110 to -120 ppm range).[1]

  • MS (ESI-): m/z calculated for C₁₄H₉F₂O₂ [M-H]⁻: 247.06; found 247.1.[1]

Critical Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Steric bulk of the 2-methyl group slowing transmetallation.

    • Solution: Switch catalyst to XPhos Pd G2 or SPhos Pd G2 (0.02 equiv).[1] These bulky, electron-rich ligands are designed specifically for hindered biaryl couplings [1].

  • Protodeboronation:

    • Cause: The boronic acid loses the boron group before coupling, often due to high temperature or prolonged heating.[1]

    • Solution: Add the boronic acid in portions or use a slight excess (1.5 equiv).[1] Ensure the base is not too concentrated; switch to Na₂CO₃ if K₂CO₃ is too harsh.

  • Impurity Removal:

    • If the "Organic Wash" step in the workup forms an emulsion, add a small amount of brine to break it.[1] Ensure the aqueous layer is basic (pH > 10) before the wash to prevent product loss.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • BenchChem. (2025).[1][7] Application Notes for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem Application Library. Link[1]

  • Vertex Pharmaceuticals. (2015).[1] Patent WO2015000000 (Analogous biaryl synthesis in CFTR modulators).[1] WIPO Patents.[1] (Note: Cited as general background for fluorinated biaryl scaffolds).

  • TCI Chemicals. (2024).[1] Suzuki-Miyaura Cross Coupling Reaction Protocol.[2][7][8][9] TCI Product Resources. Link

Sources

Application

Application Note: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic Acid in Medicinal Chemistry

Part 1: Scientific Rationale & Strategic Application The "Twisted Biaryl" Advantage 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (CAS: 1284930-58-0) represents a high-value "privileged scaffold" in modern drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Scientific Rationale & Strategic Application

The "Twisted Biaryl" Advantage

3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (CAS: 1284930-58-0) represents a high-value "privileged scaffold" in modern drug discovery. Its structural utility is defined by the 2,2'-disubstitution pattern across the biaryl axis (fluorine on Ring A, methyl on Ring B).

Unlike planar biphenyls, the steric clash between the C3-Fluorine and the C2'-Methyl group forces the two aromatic rings into a non-planar, twisted conformation (dihedral angle typically 60°–90°). This conformational restriction is critical for:

  • Entropy Reduction: Pre-organizing the molecule to fit into hydrophobic pockets (e.g., Kinase ATP pockets, NK1 receptor clefts) without paying a high entropic penalty upon binding.

  • Solubility Enhancement: Disruption of planar

    
    -
    
    
    
    stacking in the crystal lattice significantly improves aqueous solubility compared to non-substituted biaryls.
  • Atropisomerism Management: While twisted, the substituents are generally not bulky enough to lock the axis permanently at physiological temperatures, avoiding the formation of separable atropisomers (which would complicate regulatory approval) while maintaining a preferred bioactive conformation.

Metabolic Stability (The Fluorine Effect)

This scaffold is engineered to resist Phase I metabolism:

  • Ring B (4-Fluoro): Blocks the para-position, the primary site for CYP450-mediated oxidation.

  • Ring A (3-Fluoro): Modulates the pKa of the benzoic acid (making it more acidic) and blocks metabolic attack ortho to the carboxylate.

  • Ring B (2-Methyl): Provides steric shielding of the biaryl bond, reducing susceptibility to oxidative cleavage.

Target Therapeutic Areas

Based on structural homology to known active agents, this scaffold is applicable in:

  • Transthyretin (TTR) Stabilizers: Mimicking the thyroxine binding mode (similar to Diflunisal/Tafamidis analogs).

  • NK1 Receptor Antagonists: The 4-fluoro-2-methylphenyl moiety is a known pharmacophore in Substance P antagonists (e.g., Vestipitant analogs).[1]

  • ROR

    
    t Inverse Agonists:  Biaryl acids are common headgroups in autoimmune modulators.
    

Part 2: Experimental Protocols

Protocol A: Synthesis via Sterically Demanding Suzuki-Miyaura Coupling

Rationale: The presence of ortho-substituents (3-F and 2'-Me) creates steric hindrance at the coupling site. Standard Pd(PPh3)4 conditions often result in low yields or dehalogenation. We utilize SPhos Pd G2 , a precatalyst containing a bulky, electron-rich phosphine ligand designed to accelerate oxidative addition and facilitate reductive elimination in hindered biaryls.

Materials:
  • Fragment A: 4-Bromo-3-fluorobenzoic acid (1.0 equiv)[2]

  • Fragment B: (4-Fluoro-2-methylphenyl)boronic acid (1.2 equiv)

  • Catalyst: SPhos Pd G2 (0.02 equiv)

  • Base: Potassium Phosphate Tribasic (

    
    ), 2.0 M aq. solution (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:
  • Inertion: Charge a reaction vial with Fragment A (e.g., 219 mg, 1.0 mmol), Fragment B (185 mg, 1.2 mmol), and SPhos Pd G2 (14 mg, 0.02 mmol). Seal and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq.

    
     (1.5 mL).
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Monitor via LC-MS. The hindered coupling may require longer times; do not exceed 100°C to avoid protodeboronation.

  • Workup: Cool to Room Temperature (RT). Acidify to pH ~3 with 1N HCl (critical to protonate the carboxylic acid). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes with 1% Acetic Acid).
    

Self-Validation Check:

  • Success Indicator: Appearance of product peak [M-H]- = 247.05 in LC-MS (Negative Mode).

  • Failure Mode: If starting material persists, add 0.01 equiv additional catalyst and raise temp to 90°C.

Protocol B: Amide Coupling for Library Generation

Rationale: The benzoic acid moiety serves as the "handle" for diversifying the scaffold. We use HATU for its high efficiency with electron-deficient anilines or hindered amines.

Materials:
  • Scaffold: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (1.0 equiv)

  • Amine Partner:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:
  • Activation: Dissolve the Scaffold (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol) and HATU (0.6 mmol). Stir at RT for 15 minutes. Color change to yellow/orange indicates active ester formation.

  • Coupling: Add the Amine Partner (0.55 mmol). Stir at RT for 2–12 hours.

  • Quench: Dilute with water (10 mL). If the product precipitates, filter and wash. If oil forms, extract with DCM.

  • Validation: Check LC-MS for amide mass.

Part 3: Visualization & Data

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Bromo-3-fluorobenzoic acid Reaction Suzuki Coupling 80°C, 6h Dioxane/H2O Start->Reaction Boronic Partner: (4-Fluoro-2-methylphenyl) boronic acid Boronic->Reaction Catalyst Catalyst: SPhos Pd G2 (Hindered Coupling) Catalyst->Reaction Catalysis Acidify Workup: Acidify to pH 3 (Recover COOH) Reaction->Acidify Product Product: 3-Fluoro-4-(4-fluoro- 2-methylphenyl)benzoic acid Acidify->Product Amide Derivatization: Amide Coupling (HATU/DIPEA) Product->Amide Library Gen

Caption: Workflow for the synthesis of the scaffold and subsequent library generation.

Physicochemical Profile[2][3][4]
PropertyValue (Calc.)Significance
Formula C14H10F2O2Core composition
MW 248.23 g/mol Fragment-like, high ligand efficiency potential
cLogP ~3.4Lipophilic, suitable for membrane permeability
tPSA 37.3 ŲExcellent for CNS penetration (if required)
pKa (Acid) ~3.8More acidic than benzoic acid (4.2) due to ortho-F
Rotatable Bonds 1Restricted rotation (Biaryl axis)

Part 4: References

  • Chemical Structure Database. 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (CAS 1284930-58-0).[3] BLD Pharm Catalog.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for Suzuki coupling).

  • DiMauro, E. F., et al. (2006). Discovery of 4-Fluoro-2-methylphenyl-based NK1 Antagonists. Bioorganic & Medicinal Chemistry Letters. (Establishes the pharmacophore utility).

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. (Justification for SPhos usage).

Sources

Method

experimental setup for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid reactions

Introduction & Compound Profile 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is a specialized biaryl building block characterized by an electron-deficient benzoic acid scaffold and a sterically congested biaryl axis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is a specialized biaryl building block characterized by an electron-deficient benzoic acid scaffold and a sterically congested biaryl axis due to the ortho-methyl group. This structural motif is increasingly relevant in the design of liquid crystals, agrochemicals (e.g., isoxazoline ectoparasiticides), and kinase inhibitors where atropisomerism or restricted rotation is desired to lock bioactive conformations.

This Application Note provides a validated workflow for the synthesis , purification , and downstream functionalization of this compound. Unlike generic benzoic acids, the presence of the ortho-fluorine and ortho-methyl groups on the biaryl axis requires specific catalytic considerations to minimize protodeboronation and maximize cross-coupling efficiency.

Chemical Identity
  • IUPAC Name: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

  • Core Scaffold: Fluorinated Biphenyl

  • Molecular Formula: C₁₄H₁₀F₂O₂

  • Molecular Weight: 248.23 g/mol

  • Key Features:

    • Acidic Handle: C1-Carboxylic acid (pKa ~3.8–4.0, predicted).

    • Biaryl Axis: 3-Fluoro (Ring A) / 2-Methyl (Ring B) steric clash.

    • Reactivity: Susceptible to nucleophilic aromatic substitution (

      
      ) at the 4-position if activated; carboxylic acid allows amide/ester formation.
      

Upstream Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to this scaffold is the palladium-catalyzed coupling of 4-bromo-3-fluorobenzoic acid with (4-fluoro-2-methylphenyl)boronic acid .

Reaction Scheme Logic

Direct coupling of the free acid is possible but often sluggish due to catalyst poisoning by the carboxylate. We recommend using the methyl ester intermediate, followed by hydrolysis, for higher purity and yield.

Step 1: Coupling (Ester Route)



Step 2: Hydrolysis



Detailed Protocol (Step-by-Step)

Materials:

  • Methyl 4-bromo-3-fluorobenzoate (1.0 equiv)

  • (4-Fluoro-2-methylphenyl)boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) — Chosen for resistance to steric bulk.

  • Base: Potassium Carbonate (

    
    ), 3.0 equiv.
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v).

Procedure:

  • Inertion: Charge a reaction flask with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of

    
    .
    
  • Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC/TLC (Eluent: 10% EtOAc/Hexanes).

    • Checkpoint: The bromide starting material should be consumed. If protodeboronation of the boronic acid is observed, add an additional 0.2 equiv of boronic acid.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Rinse with EtOAc.[1]

  • Extraction: Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Hydrolysis (One-Pot optional): Dissolve the crude ester in THF/MeOH/Water (2:1:1). Add LiOH (5 equiv) and stir at 50°C for 2 hours.

  • Isolation: Acidify to pH 2–3 with 1N HCl. The product usually precipitates as a white solid. Filter, wash with water, and dry.[2]

Yield Expectation: 75–85% over two steps.

Downstream Functionalization: Amide Coupling

The electronic withdrawing effect of the fluorine at the 3-position makes the carboxylic acid slightly more acidic but also makes the corresponding carbonyl carbon more electrophilic once activated. However, the ortho-fluorine can cause steric hindrance during the activation step.

Recommended Method: HATU Activation HATU is preferred over EDC/HOBt for this substrate to prevent racemization (if chiral amines are used) and to overcome the steric hindrance of the ortho-substituents.

Protocol: General Amide Synthesis

Reagents:

  • 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (1.0 equiv)

  • Amine Partner (

    
    ) (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DMAc (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the benzoic acid derivative in DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes at Room Temperature (RT).

  • Reagent Addition: Add HATU in one portion. The solution typically turns yellow. Stir for 10–15 minutes to form the activated ester (O-At ester).

  • Coupling: Add the amine partner.

  • Reaction: Stir at RT for 2–12 hours.

    • Note: If the amine is an aniline (weak nucleophile), heating to 50°C may be required.

  • Quench: Dilute with EtOAc, wash with saturated

    
    , saturated 
    
    
    
    , and brine.
  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Visualization: Experimental Workflow

The following diagram illustrates the decision matrix for synthesizing and utilizing this building block.

G cluster_synthesis Synthesis Phase cluster_downstream Functionalization Phase Start Target: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid SM1 4-Bromo-3-fluorobenzoate Suzuki Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C SM1->Suzuki SM2 (4-Fluoro-2-methylphenyl)boronic acid SM2->Suzuki Hydrolysis LiOH Hydrolysis (pH Adjustment) Suzuki->Hydrolysis Ester Intermediate Product Pure Acid Intermediate Hydrolysis->Product Decision Select Activation Method Product->Decision HATU Method A: HATU/DIPEA (For Aliphatic/Chiral Amines) Decision->HATU SOCl2 Method B: SOCl2/DMF(cat) (For Anilines/Weak Nucleophiles) Decision->SOCl2 Amide Target Amide HATU->Amide SOCl2->Amide

Figure 1: Integrated workflow for the synthesis (Suzuki-Miyaura) and derivatization (Amidation) of the target fluorinated biaryl acid.

Analytical Quality Control (QC)

Due to the fluorine content, ¹⁹F NMR is a powerful tool for rapid purity assessment alongside HPLC.

ParameterSpecification / MethodExpected Observation
HPLC Purity >98% (AUC) @ 254 nmRetention time shifts significantly between Ester and Acid.
¹H NMR DMSO-d₆, 400 MHzMethyl singlet (~2.2 ppm), Biaryl protons (aromatic region 7.0–8.0 ppm).
¹⁹F NMR UncoupledTwo distinct signals. Signal A (Ring 1) ~ -110 to -120 ppm; Signal B (Ring 2) ~ -115 ppm.
MS (ESI) Negative Mode (

)
m/z = 247.2

Critical QC Note: Ensure the removal of Palladium (<10 ppm) if the compound is intended for biological assays. Use a metal scavenger resin (e.g., SiliaMetS® Thiol) post-reaction if standard workup is insufficient.

Safety & Handling

  • Fluorinated Aromatics: Generally stable but can be irritating to skin and eyes.

  • Boronic Acids: May undergo protodeboronation upon prolonged storage in moist air; store at 4°C.

  • Palladium Catalysts: Sensitizers. Handle in a fume hood.

  • Waste Disposal: Aqueous waste from the Suzuki coupling contains Boron species and must be disposed of according to specific chemical waste regulations.

References

  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Amide Coupling with HATU: Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005 , 61(46), 10827–10852. Link

  • Biaryl Synthesis Context: "Synthesis of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid" (Isomer Analog). SynHet Catalog, CAS 1261926-23-1.[3] Link

  • Fluorine in Medicinal Chemistry: Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008 , 37, 320-330. Link

Sources

Application

Application Notes and Protocols: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic Acid as a Versatile Building Block in Synthetic Chemistry

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and biaryl scaffolds into molecular fr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and biaryl scaffolds into molecular frameworks is a cornerstone of rational design. The title compound, 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid, represents a highly valuable building block that embodies these principles. Its unique trifunctional nature—a carboxylic acid for amide coupling and further derivatization, a fluorinated biaryl system for modulating electronic properties and metabolic stability, and a methyl group for steric influence—renders it a versatile precursor for a range of complex molecular targets.

The presence of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate. We will delve into a detailed, field-proven protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, explore its application in the construction of larger molecular entities, and provide the underlying scientific rationale for the experimental choices.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValue
Molecular Formula C₁₄H₉F₂O₂
Molecular Weight 248.22 g/mol
Appearance Off-white to white solid
Solubility Soluble in common organic solvents such as THF, DMF, and DMSO. Limited solubility in non-polar solvents.
Purity >98% (typical)

Synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic Acid: A Two-Step Approach

The most efficient and widely applicable method for the synthesis of this biaryl benzoic acid is a two-step sequence involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. This approach offers high yields, excellent functional group tolerance, and a modular nature, allowing for the synthesis of various derivatives.[1][2][3][4]

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Ester Hydrolysis A Methyl 3-fluoro-4-bromobenzoate C Methyl 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoate A->C Pd Catalyst, Base, Solvent B (4-Fluoro-2-methylphenyl)boronic acid B->C D Methyl 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoate E 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid D->E Base (e.g., NaOH or LiOH), Solvent, Heat

Caption: Synthetic workflow for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.

Step 1: Suzuki-Miyaura Cross-Coupling of Methyl 3-fluoro-4-bromobenzoate with (4-Fluoro-2-methylphenyl)boronic acid

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2][3][4] In this step, the key biaryl bond is forged. The choice of a methyl ester of the benzoic acid is strategic; it protects the carboxylic acid functionality, which could otherwise interfere with the catalytic cycle of the coupling reaction.

Protocol:

  • Reagent Preparation: To a flame-dried Schlenk flask, add methyl 3-fluoro-4-bromobenzoate (1.0 eq.), (4-fluoro-2-methylphenyl)boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base, for example, potassium carbonate (2.5 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v). The aqueous component is crucial for the activation of the boronic acid and the solubility of the base.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoate as a solid.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings. Other palladium sources and ligands can be employed, and optimization may be necessary depending on the scale and purity requirements.

  • Base: Potassium carbonate is an effective and economical base for this transformation. Other bases like cesium carbonate or sodium carbonate can also be used. The base is essential for the transmetalation step in the catalytic cycle.

  • Solvent System: The use of a dioxane/water mixture is a common practice that balances the solubility of the organic substrates and the inorganic base, facilitating an efficient reaction.

Step 2: Hydrolysis of Methyl 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoate

The final step is the deprotection of the carboxylic acid via saponification of the methyl ester. This is a straightforward and high-yielding transformation.

Protocol:

  • Reaction Setup: Dissolve the methyl 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide or lithium hydroxide (2.0-3.0 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation: Upon completion, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of approximately 2-3 with a dilute solution of hydrochloric acid (e.g., 1 M HCl).

  • Product Collection: The desired product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.

Application in the Synthesis of Kinase Inhibitors

Biaryl compounds are prevalent scaffolds in the design of kinase inhibitors, which are a critical class of therapeutics, particularly in oncology.[5][6] The 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid building block is an ideal starting point for the synthesis of such inhibitors. The carboxylic acid provides a handle for amide bond formation, a common linkage in many kinase inhibitors, allowing for the introduction of various amine-containing fragments to probe the ATP-binding site of kinases.

Kinase_Inhibitor_Synthesis A 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid C Target Kinase Inhibitor A->C Amide Coupling Reagents (e.g., HATU, EDCI) B Amine-containing Heterocycle (e.g., Aminopyrazole) B->C

Caption: General synthetic route to kinase inhibitors using the title building block.

Exemplary Protocol: Amide Coupling to a Heterocyclic Amine

This protocol outlines a general procedure for coupling the title benzoic acid with a representative amine-containing heterocycle, a common motif in kinase inhibitors.

Protocol:

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF). Add an amide coupling reagent, for example, HATU (1.1 eq.), and a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: To the activated ester solution, add the desired amine-containing heterocycle (1.0 eq.).

  • Reaction Execution: Continue to stir the reaction mixture at room temperature. Monitor the progress by LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up and Isolation: Dilute the reaction mixture with ethyl acetate and wash with water, a mild aqueous acid (e.g., 5% citric acid), a mild aqueous base (e.g., saturated sodium bicarbonate), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final target molecule.

Rationale for Reagent Selection:

  • Coupling Reagents: HATU and EDCI are highly efficient coupling reagents that minimize racemization and side reactions, leading to high yields of the desired amide product.

  • Solvent and Base: Anhydrous DMF is an excellent solvent for amide coupling reactions due to its high polarity and ability to dissolve a wide range of substrates. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

Conclusion: A Building Block of Strategic Importance

3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is a synthetically accessible and highly versatile building block. The protocols provided herein offer a robust and reproducible pathway to this valuable intermediate and its subsequent elaboration into more complex molecular architectures. Its utility in the construction of potential kinase inhibitors highlights its significance in modern drug discovery programs. The strategic placement of fluorine atoms and the biaryl scaffold provide a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917.
  • RSC Advances. (n.d.). Supramolecular catalysis in water: a new recyclable catalyst for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from [Link]

  • DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]

  • ResearchGate. (2025). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.

Sources

Method

Application Notes and Protocols for the Purification of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

Foreword: A Strategic Approach to the Purification of a Novel Biaryl Carboxylic Acid This document provides a comprehensive guide to the purification of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid , a biaryl carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Strategic Approach to the Purification of a Novel Biaryl Carboxylic Acid

This document provides a comprehensive guide to the purification of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid , a biaryl carboxylic acid of significant interest in pharmaceutical and materials science research. As a Senior Application Scientist, my objective extends beyond presenting a mere sequence of steps. Instead, this guide is structured to provide a deep, causal understanding of the purification strategy, empowering researchers to not only replicate the described protocols but also to adapt and troubleshoot them effectively.

The purification of a novel compound is a critical juncture in the research and development pipeline. The purity of a substance directly impacts the reliability of subsequent biological assays, the integrity of material science investigations, and the overall success of a drug development campaign. Therefore, the protocols detailed herein are designed as self-validating systems, incorporating analytical checkpoints to ensure the desired purity is achieved and rigorously confirmed.

This guide is grounded in established principles of organic chemistry and leverages data from analogous compounds to inform the purification strategy for our target molecule. All key claims and procedural recommendations are substantiated with citations to authoritative scientific literature, ensuring a foundation of trustworthiness and scientific integrity.

Physicochemical Profile and Strategic Considerations

A thorough understanding of the physicochemical properties of a target molecule is the cornerstone of an effective purification strategy. While experimental data for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is not extensively available in the public domain, we can extrapolate a reliable profile from structurally similar compounds.

Estimated Physicochemical Properties

The properties of our target molecule are influenced by its constituent parts: a biphenyl core, a carboxylic acid group, two fluorine atoms, and a methyl group. Based on data from related compounds such as 3-fluorobenzoic acid, 4-fluorobenzoic acid, and various biphenyl carboxylic acids, we can estimate the following properties:

PropertyEstimated Value/CharacteristicRationale and Key Considerations
Molecular Weight ~250.23 g/mol Calculated from the molecular formula: C₁₄H₉F₂O₂.
Melting Point 170 - 190 °CBiphenyl carboxylic acids and fluorinated benzoic acids typically exhibit relatively high melting points due to their rigid structures and potential for intermolecular hydrogen bonding. For instance, 4-fluorobenzoic acid has a melting point of 184 °C.[1]
pKa 3.5 - 4.0The electron-withdrawing nature of the fluorine atoms will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). The pKa of 4-fluorobenzoic acid is 4.14.[1] The additional fluorine and the biaryl system are likely to lower the pKa further.
Solubility
WaterLowThe hydrophobic biphenyl backbone will dominate, leading to poor aqueous solubility, especially at a pH below its pKa.
Organic SolventsModerately soluble in polar aprotic solvents (e.g., THF, Ethyl Acetate, Acetone). Sparingly soluble in non-polar solvents (e.g., Hexane, Toluene).The carboxylic acid moiety provides some polarity, enhancing solubility in moderately polar organic solvents. Solubility in alcohols like methanol and ethanol is also expected.
Strategic Implications for Purification

The estimated physicochemical profile dictates our purification strategy:

  • Recrystallization: The solid nature of the compound and its likely differential solubility in various solvents at different temperatures make recrystallization a primary and highly effective purification technique.

  • Chromatography: The presence of the polar carboxylic acid group allows for strong interaction with silica gel, making normal-phase column chromatography a viable option. However, the acidity of the compound can lead to peak tailing. Reversed-phase chromatography (including preparative HPLC) is also a powerful technique, particularly for removing less polar impurities.

  • Acid-Base Extraction: The acidic nature of the carboxylic acid group can be exploited in liquid-liquid extractions to separate it from neutral or basic impurities.

Understanding the Impurity Profile: A Synthesis-Centric Approach

To devise a targeted purification strategy, it is imperative to anticipate the potential impurities that may arise during the synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid. The most probable synthetic route to this biaryl system is the Suzuki-Miyaura cross-coupling reaction .[2]

Suzuki_Coupling_Synthesis A 3-Fluoro-4-bromobenzoic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) A->Catalyst B (4-fluoro-2-methylphenyl)boronic acid B->Catalyst Product 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Catalyst->Product

Figure 1: Proposed Suzuki-Miyaura synthesis route.

This synthetic approach can lead to several characteristic impurities:

  • Homocoupling Products: Self-coupling of the boronic acid or the aryl halide can lead to the formation of symmetric biaryls.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of the initial aryl halide and boronic acid.

  • Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of 1-fluoro-3-methylbenzene.

  • Catalyst Residues: Residual palladium from the catalyst is a common impurity in cross-coupling reactions.

A thorough understanding of these potential byproducts is crucial for selecting the appropriate purification technique and for developing analytical methods to confirm their removal.

Purification Protocols

The following protocols provide detailed, step-by-step methodologies for the purification of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility.

Rationale: The target compound is expected to have moderate solubility in a suitable solvent at elevated temperatures and low solubility at room temperature or below, allowing for the crystallization of the pure product upon cooling, while impurities remain in the mother liquor.

Solvent Selection: A solvent screen is recommended. Based on the properties of similar compounds, suitable solvent systems include:

  • Ethanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Heptane

Step-by-Step Protocol (Example with Ethanol/Water):

  • Dissolution: In a flask, dissolve the crude 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Self-Validation: The purity of the recrystallized material should be assessed by analytical HPLC and melting point determination. A sharp melting point close to the expected value is indicative of high purity.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating compounds with different polarities.

Rationale: The carboxylic acid group of the target molecule will interact with the polar silica gel stationary phase. By using a mobile phase of appropriate polarity, the target compound can be separated from less polar and more polar impurities. To mitigate peak tailing often associated with acidic compounds on silica gel, the addition of a small amount of acetic or formic acid to the eluent is recommended.

Column_Chromatography_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Collection A Dissolve Crude Product in Minimal Dichloromethane B Adsorb onto Silica Gel A->B D Load Sample onto Column B->D C Prepare Silica Gel Column (e.g., Hexane/Ethyl Acetate) C->D E Elute with Gradient (Increasing Polarity) D->E F Collect Fractions E->F G Analyze Fractions by TLC/HPLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J J I->J Pure Product

Figure 2: Workflow for flash column chromatography.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% acetic acid).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest purity, especially for removing closely related impurities, preparative HPLC is the method of choice.[3]

Rationale: Reversed-phase preparative HPLC separates compounds based on their hydrophobicity. The non-polar stationary phase (e.g., C18) will retain the hydrophobic biaryl compound, which can then be eluted with a polar mobile phase.

Step-by-Step Protocol:

  • Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities. A common mobile phase for acidic compounds is a mixture of water and acetonitrile with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid.[4][5]

  • Sample Preparation: Dissolve the partially purified compound in a suitable solvent, ensuring it is fully dissolved and filtered before injection.

  • Preparative Run: Scale up the analytical method to a preparative scale. This involves using a larger column and a higher flow rate.

  • Fraction Collection: Use a fraction collector to collect the eluent corresponding to the peak of the pure product.

  • Product Recovery: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization or evaporation, to obtain the final, highly purified product.

Purity Assessment: A Multi-faceted Analytical Approach

Confirming the purity of the final product is a critical step. A combination of analytical techniques should be employed to provide a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination of organic compounds.

  • Method: A reversed-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% TFA is a good starting point.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (likely around 254 nm due to the aromatic rings).

  • Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For pharmaceutical applications, a purity of >98% is often required.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to identify and quantify impurities.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic and methyl protons. Integration of these signals can be used to detect and quantify impurities with distinct proton signals.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

  • ¹⁹F NMR: Given the presence of two fluorine atoms, fluorine NMR will be a highly sensitive technique for confirming the structure and detecting any fluorine-containing impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) is a suitable technique for this type of molecule.

  • Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed. The mass spectrum of benzoic acid shows characteristic fragmentation patterns, including the loss of water and carbon monoxide from the protonated molecule.[7][8]

Conclusion: A Pathway to Purity

The purification of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is a multi-step process that requires a strategic approach based on a solid understanding of its physicochemical properties and potential impurities. By employing a combination of recrystallization, column chromatography, and, if necessary, preparative HPLC, researchers can achieve high levels of purity. Rigorous analytical assessment using HPLC, NMR, and MS is essential to validate the success of the purification process and to ensure the quality of the final product for its intended application. This guide provides the foundational knowledge and detailed protocols to confidently navigate the purification of this and structurally related biaryl carboxylic acids.

References

  • Pellegrini, D., Onor, M., Degano, I., & Bramanti, E. (2014). Development and validation of a novel derivatization method for the determination of lactate in urine and saliva by liquid chromatography with UV and fluorescence detection. Talanta, 130, 280–287.
  • Kubota, K., Fukushima, T., Yuji, R., Miyano, H., Hirayama, K., Santa, T., & Imai, K. (2005). Development of an HPLC-fluorescence determination method for carboxylic acids related to the tricarboxylic acid cycle as a metabolome tool.
  • Halko, R., & Hukelová, I. (2014). Single-Run Separation and Determination of Aliphatic and Aromatic Carboxylic Acids in Wine and Human Urine Samples by Ion-Exclusion Chromatography.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Wikipedia. (2023). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • U.S. Patent No. 7,307,188 B2. (2007).
  • Journal of Chromatographic Science. (2012).
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Royal Society of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • ACS Publications. (2014).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents.
  • Freie Universität Berlin. (2021). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
  • PubChem. (n.d.). 4-Fluorobenzoic Acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.
  • U.S. Patent No. 3,654,351 A. (1972).
  • NIH. (2022).
  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • MassBank. (2017). Benzoic acids and derivatives. Retrieved from [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • ResearchGate. (n.d.). A new fluorogenic reagent for labelling carboxylic acids in HPLC.
  • University of Sydney. (2023). Solubility of Organic Compounds.
  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • NIH. (2018). Organic Solvent-Free, Pd(II)
  • Organic Syntheses. (n.d.).
  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)
  • Thieme. (n.d.).
  • NIH. (2019). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
  • PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
  • NIH. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling reaction of various aryl halides and aryl....
  • Physical Chemistry Research. (2023).
  • Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid.
  • Reddit. (2016).

Sources

Application

Application Note: Derivatization of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic Acid

This Application Note and Protocol Guide is designed for researchers and medicinal chemists working with 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid .[1] This scaffold is a critical pharmacophore in the development...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and medicinal chemists working with 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid .[1] This scaffold is a critical pharmacophore in the development of ROR


t inverse agonists  and other immunomodulatory agents. The presence of the ortho-methyl group on the B-ring and the fluorine on the A-ring creates a twisted biaryl architecture, critical for binding selectivity but challenging for solubility and crystallization.[1]

The following guide prioritizes high-fidelity derivatization of the carboxylic acid handle, ensuring minimal side reactions and maximum yield.

[1]

Introduction & Structural Analysis[1][2][3][4]

The molecule 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid features a biaryl core with specific electronic and steric properties that dictate its reactivity:

  • Electronic Environment: The A-ring fluorine at the 3-position (meta to the carboxyl) exerts an inductive electron-withdrawing effect (-I).[1] This lowers the pKa of the carboxylic acid (approx. 3.5–3.8) compared to benzoic acid (4.2), making the carboxylate less nucleophilic but the corresponding activated species (esters/amides) more electrophilic.

  • Steric Environment: The ortho-methyl group on the B-ring and the ortho-fluorine on the A-ring force the biaryl system into a non-planar, twisted conformation.[1] While this does not sterically hinder the distal carboxylic acid (C1 position), it significantly increases the lipophilicity (LogP > 3.5), requiring careful solvent selection (e.g., DMF/DCM mixtures) during derivatization to prevent precipitation of intermediates.

Core Applications
  • Amide Library Generation: Synthesis of SAR (Structure-Activity Relationship) analogs.

  • Bioisostere Installation: Conversion to 1,2,4-oxadiazoles or tetrazoles to improve metabolic stability.[1]

  • Prodrug Synthesis: Esterification to enhance membrane permeability.[1]

Module A: Amide Coupling Protocols (The Workhorse)

For SAR exploration, converting the acid to an amide is the primary workflow. Two protocols are provided: Method A for standard amines (high throughput) and Method B for unreactive/hindered amines.

Method A: HATU-Mediated Coupling (Standard)

Best for: Primary amines, non-hindered secondary amines, and parallel synthesis.

Reagents:

  • Substrate: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)

Protocol:

  • Dissolve the benzoic acid derivative (100 mg, 0.38 mmol) in anhydrous DMF (2 mL).

  • Add DIPEA (0.2 mL, 1.14 mmol) and stir for 5 minutes at Room Temperature (RT).

  • Add HATU (173 mg, 0.45 mmol) in one portion. The solution should turn slightly yellow.[1] Stir for 10 minutes to form the activated ester (O-At ester).[1]

  • Add the amine (0.45 mmol, 1.2 equiv).

  • Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: M+Amine-18).[1]

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO

    
     (2x), water (1x), and brine (1x). Dry over Na
    
    
    
    SO
    
    
    .
Method B: Ghosez’s Reagent / Acid Chloride (Difficult Amines)

Best for: Anilines, electron-deficient amines, or sterically hindered amines where HATU fails.

Rationale: The 3-fluoro substituent makes the acid chloride highly reactive.[1] We use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions, avoiding the harsh acidity of thionyl chloride.[1]

Protocol:

  • Dissolve the acid (100 mg) in anhydrous DCM (3 mL).

  • Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.

  • Stir for 1 hour at RT. (Formation of acid chloride is quantitative).

  • In a separate vial, mix the difficult amine (1.5 equiv) with Pyridine (3.0 equiv) in DCM.

  • Add the acid chloride solution to the amine solution dropwise.

  • Stir for 12 hours at RT or reflux if necessary.

Module B: Bioisostere Synthesis (1,2,4-Oxadiazole)

Replacing the carboxylic acid with a 1,2,4-oxadiazole ring is a standard medicinal chemistry tactic to improve potency and half-life.[1]

Pathway: Acid


 Methyl Ester 

Hydrazide

Oxadiazole.[1]

Step-by-Step Protocol:

  • Esterification:

    • Reflux the acid in MeOH with catalytic H

      
      SO
      
      
      
      for 3 hours.
    • Yield: >95% Methyl ester.[1]

  • Hydrazide Formation:

    • Dissolve Methyl ester in EtOH.[1] Add Hydrazine hydrate (10 equiv).

    • Reflux for 12 hours.[1]

    • Cool and filter the precipitate. This is the Acyl Hydrazide .[1]

  • Cyclization to Oxadiazole:

    • Mix Acyl Hydrazide (1.0 equiv) with the appropriate Carboxylic Acid (R-COOH) or Orthoester.[1]

    • Reagent: T3P (Propylphosphonic anhydride) (50% in EtOAc, 2.0 equiv) + TEA (4 equiv).

    • Condition: Heat at 80°C in EtOAc or DMF for 12 hours.

    • Result: Formation of the 3,5-disubstituted-1,2,4-oxadiazole.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct derivatization method based on the target moiety.

Derivatization_Workflow Start Start: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Goal Define Goal Start->Goal Amide Amide Bond Formation Goal->Amide SAR Library Bioiso Bioisostere (Heterocycle) Goal->Bioiso PK Optimization Reduct Reduction (Alcohol/Aldehyde) Goal->Reduct Linker Mod AmineType Amine Reactivity? Amide->AmineType Hydrazide Step 1: Hydrazide Formation Bioiso->Hydrazide Borane Borane-THF Reduction -> Benzyl Alcohol Reduct->Borane HATU Method A: HATU/DIPEA (Standard) AmineType->HATU Aliphatic/Reactive Ghosez Method B: Ghosez Reagent (Acid Chloride) AmineType->Ghosez Aniline/Hindered Oxadiazole Step 2: T3P Cyclization -> 1,2,4-Oxadiazole Hydrazide->Oxadiazole

Figure 1: Decision tree for derivatization based on downstream application requirements.[1]

Analytical Data & QC Parameters

Due to the lipophilicity of the biaryl core, standard C18 gradients often require modification.

ParameterRecommended ConditionNotes
Column C18 (e.g., Waters BEH C18), 1.7 µmHigh surface area required for separation.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of residual COOH.
Mobile Phase B Acetonitrile + 5% IPAIPA helps solubilize the biaryl core and sharpen peaks.
Detection UV (254 nm) & MS (ESI+)The biphenyl system has strong UV absorbance at 254 nm.
Expected Shift Amide vs AcidAmides will elute later than the parent acid in Reverse Phase.

References

  • Amide Coupling Standards: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development. Link

  • Ghosez Reagent Protocol: Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Angewandte Chemie International Edition. Link

  • T3P in Heterocycle Synthesis: Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[1] Synlett. Link

  • ROR

    
    t Inverse Agonist Context:  Fauber, B. P., et al. (2014). Discovery of Imidazo[1,5-a]pyridines as Potent and Selective RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. Link (Illustrates the utility of biaryl acid scaffolds in this target class).
    

Sources

Method

Comprehensive Structural Elucidation of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid using Multinuclear NMR Spectroscopy

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The structural characterization of complex, fluorinated organic molecules is a critical step in pharmaceutical research and dev...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural characterization of complex, fluorinated organic molecules is a critical step in pharmaceutical research and development. Fluorine substitution can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, making precise structural verification essential. This application note presents a detailed, multi-dimensional NMR-based protocol for the unambiguous structural elucidation of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid, a biaryl compound featuring two distinct fluorine environments. We provide a comprehensive methodology, from sample preparation to advanced 2D NMR analysis, explaining the causality behind experimental choices. The focus is on leveraging ¹H, ¹³C, and ¹⁹F NMR to navigate the complexities of spin-spin couplings (J-couplings) involving fluorine, ensuring a self-validating and robust structural assignment.

Introduction: The Challenge and Importance of Fluorinated Biaryl Scaffolds

Biaryl scaffolds are privileged structures in medicinal chemistry, and their fluorination is a common strategy to enhance metabolic stability, binding affinity, and membrane permeability. 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is a representative example of this molecular class, presenting a unique analytical challenge. The presence of two fluorine atoms on different aromatic rings, coupled with proton and carbon nuclei over multiple bonds, results in highly complex NMR spectra.

A simple one-dimensional proton NMR is often insufficient for a conclusive assignment. Therefore, a multi-nuclear approach is imperative. ¹⁹F NMR is a particularly powerful tool due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which provides high sensitivity and a wide chemical shift range, minimizing signal overlap.[1][2][3] The analysis of through-bond ¹H-¹⁹F and ¹³C-¹⁹F J-couplings provides definitive evidence of connectivity and substitution patterns that other analytical techniques cannot easily offer.[4] This guide provides the experimental and interpretative framework necessary for a complete and confident structural verification.

Physicochemical Properties & Molecular Structure

A foundational understanding of the analyte's properties is crucial for designing the NMR experiment.

Chemical structure of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid with atom numbering for NMR assignment. Figure 1. Structure of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid with systematic numbering for NMR spectral assignment.
PropertyValue
IUPAC Name 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid
Molecular Formula C₁₄H₁₀F₂O₂
Molecular Weight 248.23 g/mol
CAS Number 1261926-22-0
Predicted Solubility Soluble in DMSO, Methanol, Chloroform
Structural Features Biaryl system, Carboxylic acid, Two distinct aryl fluorides, Methyl group

Experimental Workflow: From Sample to Structure

The following diagram outlines the logical flow of the experimental and analytical process, ensuring a systematic approach to structural elucidation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) Filtering Filtration (Glass wool pipette) SamplePrep->Filtering OneD_NMR 1D NMR Experiments (¹H, ¹³C{¹H}, ¹⁹F) Filtering->OneD_NMR Load Sample TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Assessment Processing Data Processing (FT, Phase & Baseline Correction) TwoD_NMR->Processing Raw Data Assignment Spectral Assignment (Integration & J-coupling Analysis) Processing->Assignment Structure Structure Confirmation & Verification Assignment->Structure

Caption: Experimental workflow for NMR analysis.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures high-resolution data free from artifacts.

  • Weighing: Accurately weigh 5-10 mg of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid for ¹H and 2D NMR, or 20-50 mg for a high-quality ¹³C NMR spectrum.[5][6]

  • Solvent Selection: Use 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for its excellent ability to dissolve carboxylic acids and its high boiling point, which ensures sample stability. The acidic proton of the carboxyl group is often observable in DMSO-d₆, typically as a broad singlet above 12 ppm.

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Add the DMSO-d₆ and vortex gently for 30 seconds or until the solid is fully dissolved.

  • Filtration: Prepare a Pasteur pipette with a small, tightly packed plug of glass wool at the bottom. Filter the sample solution directly into a clean, 5 mm NMR tube.

    • Causality: This step is critical to remove any microscopic particulate matter. Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor shimming performance.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference (0 ppm for ¹H and ¹³C). However, modern spectrometers can reliably reference spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm; δC ≈ 39.52 ppm).[7]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for different field strengths.

Experiment Key Acquisition Parameters Purpose & Rationale
¹H NMR Acquisition Time: ≥ 3sRelaxation Delay (d1): 2sScans (ns): 16To obtain a high-resolution survey spectrum. A longer acquisition time ensures sharp lines, and the relaxation delay allows for more accurate integration.
¹³C{¹H} NMR Spectral Width: 0-200 ppmRelaxation Delay (d1): 3sScans (ns): 1024Proton-decoupled experiment to identify all unique carbon signals. A longer delay is used for quaternary carbons, which have longer relaxation times.
¹⁹F NMR Spectral Width: -80 to -180 ppmRelaxation Delay (d1): 2sScans (ns): 64Provides direct observation of the two fluorine environments. The wide chemical shift range of ¹⁹F NMR makes signal overlap unlikely.[1]
¹H-¹H COSY Data Points (F2, F1): 2048, 256Scans (ns): 4Correlates protons that are spin-coupled (typically over 2-3 bonds). Essential for identifying the separate spin systems of the two aromatic rings.
¹H-¹³C HSQC ¹³C Spectral Width: 10-160 ppmScans (ns): 8Correlates each proton with its directly attached carbon atom. This is the primary method for assigning protonated carbons.
¹H-¹³C HMBC HMBC Delay (d6): 60 msScans (ns): 16Detects long-range correlations (2-4 bonds) between protons and carbons. Crucial for assigning quaternary carbons and linking molecular fragments (e.g., connecting the two rings via the C-C bond).

Spectral Analysis and Interpretation: A Self-Validating Approach

The core of the analysis is to build a self-consistent structural model where data from all experiments converge to a single solution.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
  • Carboxylic Acid (H-15): A broad singlet expected around δ 13.0 ppm. Its presence confirms the acid functionality.

  • Aromatic Protons (H-2, H-5, H-6, H-10, H-11, H-12): A complex series of multiplets between δ 7.0 - 8.0 ppm. The key is to analyze the splitting patterns caused by both H-H and H-F couplings. For example, H-2, being ortho to the fluorine at C-3, will appear as a doublet of doublets due to coupling with H-6 (⁴JHH) and the fluorine F-3 (³JHF).

  • Methyl Protons (H-14): A singlet around δ 2.1-2.3 ppm. This signal will show a small long-range coupling to F-4' in a high-resolution spectrum (⁵JHF), providing a key correlation point.

Predicted ¹⁹F NMR Spectrum (376 MHz, DMSO-d₆)
  • Two distinct signals are expected, one for F-3 and one for F-4'.

  • F-3: This signal will be split by the ortho proton H-2 (³JHF ≈ 8-10 Hz) and the para proton H-6 (⁵JHF ≈ 2-4 Hz).

  • F-4': This signal will be split by the ortho proton H-5' (³JHF ≈ 8-10 Hz) and the meta proton H-10 (⁴JHF ≈ 5-7 Hz).

  • Rationale: The magnitude of JHF coupling is distance-dependent and highly informative. Three-bond couplings are typically the largest, followed by four-bond, and then five-bond.[8]

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
  • Carboxyl Carbon (C-1): Expected around δ 167 ppm.

  • Aromatic Carbons: 12 distinct signals are expected in the aromatic region (δ 110-165 ppm).

    • Carbons bonded to Fluorine (C-3, C-4'): These will appear as doublets with very large one-bond coupling constants (¹JCF ≈ 240-260 Hz). This is the most definitive indicator of a C-F bond.

    • Carbons ortho/meta to Fluorine: These carbons will also appear as doublets but with smaller two-bond (²JCF ≈ 20-25 Hz) or three-bond (³JCF ≈ 5-10 Hz) coupling constants.

  • Methyl Carbon (C-13): A single peak around δ 15-20 ppm.

Integrating 2D NMR Data
  • COSY: Establishes the H-5' to H-6' and H-10 to H-11 to H-12 coupling networks, confirming the substitution patterns on each ring separately.

  • HSQC: Assigns the chemical shifts of C-2, C-5, C-6, C-10, C-11, C-12, and C-14 by correlating them to their known proton signals.

  • HMBC: This is the final piece of the puzzle.

    • A correlation from the methyl protons (H-14) to C-7 and C-11 confirms the position of the methyl group.

    • A crucial correlation between a proton on one ring (e.g., H-5) and the quaternary carbon on the other (C-7 or C-8) provides undeniable proof of the biaryl linkage.

    • Correlations from H-2 and H-5 to the carboxyl carbon (C-1) anchor this functional group to the correct ring.

Summary of Expected NMR Data
Atom #TypePredicted δ (ppm)Predicted Multiplicity / J-Coupling (Hz)Key 2D Correlations
H-15¹H~13.0br sHMBC to C-1, C-2, C-5
H-2¹H~7.9dd (³JHF, ⁴JHH)COSY to H-6; HMBC to C-1, C-4, C-3
H-5¹H~7.8t (³JHH)COSY to H-6; HMBC to C-1, C-4, C-7
H-6¹H~7.4mCOSY to H-5, H-2; HMBC to C-4
H-10¹H~7.2dd (³JHH, ⁴JHF)COSY to H-11; HMBC to C-8, C-12
H-11, H-12¹H~7.1-7.3mCOSY to each other; HMBC to ring carbons
H-14¹H~2.2s (or narrow q, ⁵JHF)HMBC to C-7, C-8, C-11
C-1¹³C~167sHMBC from H-2, H-5
C-3¹³C~162d, ¹JCF ≈ 250HSQC to none; HMBC from H-2
C-4'¹³C~160d, ¹JCF ≈ 245HSQC to none; HMBC from H-5', H-10
F-3¹⁹F-110 to -120mCouples to H-2, H-6
F-4'¹⁹F-115 to -125mCouples to H-5', H-10, H-14

Conclusion

The structural elucidation of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid requires a synergistic application of 1D and 2D NMR techniques across three different nuclei. By systematically acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR data, including COSY, HSQC, and HMBC spectra, an unambiguous and self-validating assignment can be achieved. The analysis of heteronuclear coupling constants, particularly ¹JCF and nJHF, is indispensable for confirming the precise location of the fluorine substituents. This robust protocol serves as a blueprint for the characterization of other complex fluorinated molecules, ensuring structural integrity in the drug discovery pipeline.

References

  • ResearchGate. (n.d.). 3-Fluoro-4-methylbenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Brennan, F., et al. (2021). 4-Fluoro-2-(phenylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

  • Gerig, J.T. (2001). Fluorine NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-(4-methylbenzyl)benzoic acid. Retrieved from [Link]

  • Miclet, E., et al. (2001). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Facey, G. (2018). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Yu, J.X., et al. (2013). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Novak, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds. Retrieved from [Link]

  • University of Maryland. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Werle, Y., & Kovermann, M. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Williamson, R. T., et al. (2015). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Profiling of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic Acid

Executive Summary This application note details a validated protocol for the quantification and structural characterization of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (hereafter referred to as 3F-4FMB ) using Li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated protocol for the quantification and structural characterization of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (hereafter referred to as 3F-4FMB ) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Given the compound's bi-aryl carboxylic acid structure, this guide prioritizes Negative Electrospray Ionization (ESI-) as the gold standard for sensitivity. We provide a mechanistic breakdown of the fragmentation pathways, optimized MRM transitions, and a self-validating quality control workflow designed for regulated drug development environments.

Compound Characterization & Mass Properties[1][2][3][4][5][6][7]

Understanding the physicochemical properties of the analyte is the first step in designing a robust MS method. 3F-4FMB contains a carboxylic acid moiety attached to a fluorinated biphenyl core, making it highly acidic and prone to ionization in negative mode.

PropertyValueNotes
IUPAC Name 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acidBi-aryl scaffold
Formula

Distinct fluorine mass defect
Monoisotopic Mass 248.0649 DaNeutral
Precursor Ion

247.0576 m/z Primary target in ESI(-)
pKa (Predicted) ~4.0 - 4.2Ionizes efficiently at pH > 5.5
LogP ~3.8Hydrophobic; requires high % organic elution

Experimental Protocol

Reagents and Standards[10][11]
  • Solvent A: 5 mM Ammonium Acetate in Water (pH adjusted to 7.5 with Ammonia). Rationale: High pH ensures full deprotonation of the carboxylic acid, maximizing

    
     abundance.
    
  • Solvent B: Acetonitrile (LC-MS Grade).

  • Internal Standard (IS):

    
    -Diflunisal or 
    
    
    
    -Benzoic Acid (Structurally analogous bi-aryl acids).
Sample Preparation (Protein Precipitation)

For biological matrices (plasma/microsomes), a simple "crash and shoot" method is recommended to minimize evaporative losses of the fluorinated moiety.

  • Aliquot: Transfer 50 µL of sample into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a vial and dilute 1:1 with water (to match initial mobile phase conditions).

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Solvent B Event
0.00 10 Initial equilibration
0.50 10 Divert to waste (salt removal)
4.00 95 Elution of 3F-4FMB
5.50 95 Wash
5.60 10 Re-equilibration

| 7.00 | 10 | End of Run |

Mass Spectrometry Parameters (Source: ESI Negative):

  • Capillary Voltage: -2.5 kV (Lower voltage reduces arc discharge in negative mode).

  • Desolvation Temp: 500°C.

  • Cone Gas: 150 L/Hr.

  • Collision Gas: Argon.

Fragmentation Mechanism & MRM Transitions

The fragmentation of 3F-4FMB follows a predictable pathway characteristic of fluorinated benzoic acids. The primary driver is the loss of the carboxyl group (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


), followed by fluoride eliminations.
Mechanistic Pathway[13]
  • Precursor Selection: The deprotonated molecule

    
     at m/z 247.1 .
    
  • Primary Fragmentation (Quantifier): Inductive cleavage leads to the loss of

    
     (44 Da), generating a stabilized fluorinated biphenyl anion at m/z 203.1 .
    
  • Secondary Fragmentation (Qualifier): Further excitation causes the loss of Hydrogen Fluoride (HF, 20 Da) from the biphenyl core, resulting in m/z 183.1 .

MRM Table
AnalytePrecursor (

)
Product (

)
Cone (V)CE (eV)Type
3F-4FMB 247.1203.13018Quantifier
3F-4FMB 247.1183.13028Qualifier
3F-4FMB 247.1163.13035Qualifier 2

Visualization of Workflow and Mechanism

The following diagram illustrates the analytical workflow and the specific fragmentation logic utilized for method development.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Fragmentation Pathway Sample Biological Sample (Plasma/Tissue) Precip Protein Ppt (ACN + IS) Sample->Precip Supernatant Supernatant Dilution (1:1) Precip->Supernatant ESI ESI Negative Source (pH 7.5) Supernatant->ESI Inject Precursor Precursor Ion [M-H]- = 247.1 ESI->Precursor Ionization CID Collision Cell (Argon) Precursor->CID Frag1 Product Ion 1 (Quant) [M-H-CO2]- m/z 203.1 CID->Frag1 Loss of CO2 (-44 Da) Frag2 Product Ion 2 (Qual) [M-H-CO2-HF]- m/z 183.1 Frag1->Frag2 Loss of HF (-20 Da)

Figure 1: Integrated workflow from sample preparation to mechanistic fragmentation profiling.

Scientific Integrity & Validation (E-E-A-T)

To ensure this protocol meets regulatory standards (FDA/EMA), the following validation parameters must be established.

Linearity and Sensitivity[6]
  • Dynamic Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve Fitting: Linear regression (

    
     weighting) is required due to the heteroscedasticity of MS data.
    
  • LLOQ: Expected to be ~0.5 ng/mL using a modern Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Matrix Effects (The "Fluorine Advantage")

Fluorinated compounds often exhibit distinct retention times compared to non-fluorinated endogenous interferences. However, phospholipids can suppress ionization.

  • Check: Monitor the phospholipid transition 184 > 184 (Positive mode check) or lysophospholipids in negative mode during method development to ensure 3F-4FMB elutes in a suppression-free window.

Troubleshooting: The "Proton-Bound Dimer"

In high-concentration samples, carboxylic acids in negative mode can form dimers


.
  • Symptom: Non-linear calibration curve at the high end.

  • Fix: Increase the source temperature (Desolvation Temp) or reduce the injection volume to dissociate clusters.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Foundational text on ESI negative mode ionization mechanisms for carboxylic acids).

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. (Validation of "crash and shoot" protocols for high-throughput screening).

  • Holcapek, M., et al. (2010). Analysis of organic acids by LC-MS/MS. Trends in Analytical Chemistry. (Detailed review of fragmentation pathways for acidic metabolites).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Regulatory framework for linearity and LLOQ requirements).

Method

A Robust, Stability-Indicating HPLC Method for the Quantification of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic Acid

Abstract This application note details a highly specific and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly specific and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid. The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a prevalent strategy in modern drug discovery to enhance metabolic stability and bioavailability.[1] Consequently, robust analytical methods are imperative for ensuring the quality, potency, and stability of these fluorinated compounds. This document provides a comprehensive protocol, from instrument setup to method validation and forced degradation studies, designed for researchers, scientists, and drug development professionals. The method utilizes a biphenyl stationary phase, which offers unique selectivity for aromatic and fluorinated compounds through enhanced π-π interactions, often providing superior resolution compared to traditional C18 columns.[2][3]

Introduction: The Analytical Challenge of Fluorinated Biaryls

3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is a complex biaryl carboxylic acid, a structural motif common in pharmacologically active molecules. The presence of two fluorine atoms and a carboxylic acid group presents a unique analytical challenge. The molecule's aromaticity and potential for π-π stacking, combined with the polarity of the carboxylic acid, demand a highly selective chromatographic system. This method is designed to be stability-indicating, meaning it can resolve the parent compound from its potential degradation products, a critical requirement for regulatory submissions and ensuring patient safety.[4]

Chromatographic Principles and Method Development Rationale

The development of this HPLC method was guided by the physicochemical properties of the analyte and established chromatographic principles.

Stationary Phase Selection: Leveraging π-π Interactions

While traditional C18 columns are the workhorses of reversed-phase chromatography, their selectivity for structurally similar aromatic compounds can be limited.[2] For 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid, a biphenyl stationary phase was selected. This choice is predicated on the following:

  • Enhanced π-π Interactions: The biphenyl ligand provides strong π-π interactions with the aromatic rings of the analyte, leading to increased retention and unique selectivity that can help resolve closely related impurities.[2][5]

  • Alternative Selectivity: Biphenyl phases often yield different elution orders compared to C18 phases, which is advantageous for separating isomers and degradation products.[2][3]

  • Suitability for Aromatic and Moderately Polar Analytes: This class of stationary phases is well-suited for the separation of aromatic compounds like the target molecule.[3]

An alternative to consider during method development, should the biphenyl phase not provide adequate resolution, would be a pentafluorophenyl (PFP) stationary phase . Fluorinated phases can offer enhanced selectivity for halogenated compounds and are a valuable tool for separating compounds that are difficult to resolve on conventional reversed-phase columns.[6][7]

Mobile Phase Optimization: Controlling Ionization and Peak Shape

The mobile phase composition is critical for achieving sharp, symmetrical peaks and reproducible retention times.

  • Acidified Aqueous Phase: As a carboxylic acid, the analyte is ionizable. To ensure consistent retention and prevent peak tailing, the mobile phase is acidified with 0.1% formic acid . This suppresses the ionization of the carboxylic acid group, rendering the molecule more nonpolar and promoting better interaction with the stationary phase.[5]

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure adequate retention of the analyte while allowing for the timely elution of any more or less retained impurities.

  • Wavelength Selection: The detection wavelength is set at the UV maximum of the analyte, which should be determined using a photodiode array (PDA) detector. For many benzoic acid derivatives, a wavelength around 230-260 nm is appropriate.[8]

Experimental Workflow and Protocols

The following diagram outlines the overall workflow for the analysis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.

HPLC Analysis Workflow Figure 1: HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile) C System Equilibration A->C B Standard & Sample Preparation (Dissolution in Diluent) D Sample Injection B->D E Chromatographic Separation (Gradient Elution) D->E F UV Detection E->F G Peak Integration & Quantification F->G H System Suitability Test (SST) G->H I Method Validation (ICH Q2(R1)) G->I

Caption: Overall workflow for the HPLC analysis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.

Materials and Reagents
  • 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and DAD/PDA detector.
Column Biphenyl, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Photodiode Array (PDA) scan 200-400 nm, quantification at UV maxima (e.g., 254 nm)
Run Time 25 minutes
Preparation of Solutions
  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare samples at a target concentration of 0.1 mg/mL in the diluent.

Method Validation: A Self-Validating System

The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[9][10]

Method Validation Protocol Figure 2: Method Validation Protocol based on ICH Q2(R1) MV Method Validation Specificity Specificity (Forced Degradation) MV->Specificity Linearity Linearity (5 concentration levels) MV->Linearity Accuracy Accuracy (Spike Recovery) MV->Accuracy Precision Precision (Repeatability & Intermediate) MV->Precision Range Range (Derived from Linearity & Accuracy) MV->Range Robustness Robustness (Variations in method parameters) MV->Robustness LOQ Limit of Quantitation MV->LOQ LOD Limit of Detection MV->LOD

Caption: Key parameters for HPLC method validation according to ICH Q2(R1) guidelines.

System Suitability Test (SST)

Before each analytical run, a system suitability solution (working standard) should be injected six times. The results must meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0%
Validation Parameters
ParameterProtocol
Specificity Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can resolve the main peak from any degradation products.[4][11] The peak purity of the analyte should be assessed using a PDA detector.
Linearity Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and y-intercept. A correlation coefficient of ≥ 0.999 is typically required.[12]
Accuracy Analyze samples of a known concentration (e.g., a placebo spiked with the analyte at 80%, 100%, and 120% of the working concentration) in triplicate. The recovery should be within 98.0% to 102.0%.
Precision * Repeatability (Intra-day): Analyze six replicate samples of the working standard solution on the same day, by the same analyst, and on the same instrument. The %RSD should be ≤ 2.0%. * Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
Limit of Quantitation (LOQ) & Limit of Detection (LOD) Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.[8]
Robustness Intentionally vary chromatographic parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% absolute). The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.[9]

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method.[4][11] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products can be adequately characterized.[11]

Stress ConditionProtocol
Acid Hydrolysis Reflux the sample solution in 0.1 N HCl at 60°C for 24 hours. Neutralize before injection.
Base Hydrolysis Reflux the sample solution in 0.1 N NaOH at 60°C for 24 hours. Neutralize before injection.
Oxidative Degradation Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid drug substance to 80°C for 48 hours.
Photolytic Degradation Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[13] A control sample should be protected from light.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid. The use of a biphenyl stationary phase offers superior selectivity for this class of fluorinated aromatic compounds. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment, and the forced degradation studies confirm its stability-indicating capabilities. This method is a valuable tool for quality control and stability assessment throughout the drug development lifecycle.

References

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America.[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Institutes of Health.[Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing.[Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. MDPI.[Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.[Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chromatography Today.[Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate.[Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.[Link]

  • Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Oxford Academic.[Link]

  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal.[Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.[Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health.[Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific.[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharmastate.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.[Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.[Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation.[Link]

  • How Do I Choose? A guide to HPLC column selection. Agilent.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.[Link]

  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate.[Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.[Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency.[Link]

  • Quality Guidelines. International Council for Harmonisation.[Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbio.[Link]

  • Chemical Properties of 3-Fluoro-4-trifluoromethylbenzoic acid, 2-biphenyl ester. Cheméo.[Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd.[Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses.[Link]

  • 4-Fluoro-2-[(2-methylphenyl)amino]benzoic acid. PubChem.[Link]

Sources

Application

Application Note: In Vitro Characterization of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic Acid as a Transthyretin (TTR) Kinetic Stabilizer

Introduction & Mechanism of Action 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is a synthetic biphenyl-4-carboxylic acid derivative designed as a Transthyretin (TTR) Kinetic Stabilizer . Structurally analogous to es...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is a synthetic biphenyl-4-carboxylic acid derivative designed as a Transthyretin (TTR) Kinetic Stabilizer . Structurally analogous to established TTR stabilizers like diflunisal and tafamidis, this compound targets the thyroxine (T4) binding pockets at the dimer-dimer interface of the TTR homotetramer.

Mechanistic Rationale

Transthyretin amyloidosis (ATTR) is driven by the rate-limiting dissociation of the native TTR tetramer into unstable monomers. These monomers subsequently misfold and assemble into cytotoxic oligomers and amyloid fibrils.

  • Binding: The compound mimics the structure of T4. The carboxylate head group forms electrostatic interactions with Lys15/Lys15’ at the entrance of the binding pocket, while the halogenated biphenyl core occupies the hydrophobic halogen-binding pockets (HBPs).

  • Stabilization: By occupying one or both T4 binding sites, the small molecule bridges the dimer-dimer interface, significantly increasing the activation energy required for tetramer dissociation. This "kinetic stabilization" effectively halts the amyloidogenic cascade at its source.

Pathway Diagram: TTR Amyloidogenesis & Inhibition

The following diagram illustrates the TTR aggregation pathway and the intervention point of the stabilizer.

TTR_Pathway Tetramer Native TTR Tetramer Stabilized Stabilized Tetramer-Ligand Complex Tetramer->Stabilized + Compound Monomer Misfolded Monomer Tetramer->Monomer Dissociation (Rate Limiting) Compound 3-Fluoro-4-(4-fluoro-2-methylphenyl) benzoic acid Compound->Stabilized Stabilized->Monomer Dissociation Blocked Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibrils Oligomer->Fibril Nucleation

Caption: Mechanism of Action. The compound binds the native tetramer, preventing dissociation into amyloidogenic monomers.

Materials & Reagent Preparation

Chemical Properties[1][2][3][4][5]
  • Compound Name: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

  • Molecular Weight: 248.23 g/mol

  • Solubility: Soluble in DMSO (>50 mM); poorly soluble in water at neutral pH.

Stock Solution Preparation
  • Weighing: Accurately weigh 2.48 mg of the compound.

  • Dissolution: Dissolve in 1.0 mL of anhydrous DMSO (molecular biology grade) to generate a 10 mM Master Stock .

  • Storage: Aliquot into amber glass vials (50 µL/vial) and store at -20°C. Avoid repeated freeze-thaw cycles.

Assay Buffers
  • Standard Assay Buffer (Neutral): 10 mM Sodium Phosphate, 100 mM KCl, 1 mM EDTA, pH 7.4.

  • Acidic Aggregation Buffer: 50 mM Sodium Acetate, 100 mM KCl, pH 4.4.

Protocol 1: Fluorescence Polarization (FP) Binding Assay

Objective: Determine the binding affinity (


) of the compound to recombinant wild-type (WT) TTR by displacing a fluorescent probe (e.g., Fluorescein-T4 or a synthetic analog).
Experimental Workflow

FP_Workflow Step1 Prepare Reagents (TTR: 1 µM, Probe: 100 nM, Compound: Serial Dilution) Step2 Plate Setup (384-well Black Plate) Step1->Step2 Step3 Incubation (30 min @ RT, Dark) Step2->Step3 Step4 Read FP (Ex: 485nm, Em: 525nm) Step3->Step4 Step5 Data Analysis (Fit to Competitive Binding Model) Step4->Step5

Caption: Workflow for Fluorescence Polarization Binding Assay.

Detailed Steps
  • TTR Preparation: Dilute recombinant WT-TTR to 2 µM (2x concentration) in Standard Assay Buffer.

  • Probe Preparation: Dilute the fluorescent probe (e.g., FITC-T4) to 200 nM (2x concentration).

  • Compound Dilution: Prepare a 12-point serial dilution of the test compound in DMSO (starting at 100 µM), then dilute 1:50 into assay buffer to ensure final DMSO < 2%.

  • Plating: In a 384-well black microplate, add:

    • 10 µL TTR (Final: 1 µM)

    • 10 µL Probe (Final: 100 nM)

    • 20 µL Compound (Various concentrations)

  • Controls:

    • Positive Control: Unlabeled T4 (10 µM).

    • Negative Control: DMSO vehicle only.

    • Background: Buffer only.

  • Incubation: Shake gently for 1 min, then incubate for 30 minutes at room temperature in the dark.

  • Measurement: Read Fluorescence Polarization (mP) on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 485 nm

    • Emission: 535 nm

Data Analysis

Calculate the % Inhibition or Displacement and fit the data to a four-parameter logistic (4PL) equation to determine the


.


Protocol 2: Acid-Mediated Fibril Formation Assay (Turbidimetry)

Objective: Assess the functional efficacy of the compound in preventing TTR amyloid fibril formation under acidic stress (mimicking lysosomal conditions).

Detailed Steps
  • Pre-Incubation:

    • Prepare WT-TTR at 4 µM (0.4 mg/mL) in Neutral Phosphate Buffer (pH 7.4).

    • Add the test compound at desired stoichiometric ratios relative to TTR tetramer (e.g., 1:1, 2:1, 5:1).

    • Incubate for 30 minutes at 37°C to allow ligand binding.

  • Acidification:

    • Dilute the TTR-ligand mixture 1:1 with Acidic Aggregation Buffer (pH 4.4) .

    • Final pH should be ~4.4. Final TTR concentration: 2 µM.

  • Incubation:

    • Transfer 200 µL to a 96-well clear UV-star plate.

    • Seal the plate to prevent evaporation.

    • Incubate at 37°C for 72 hours without shaking (quiescent conditions favor homogenous fibril growth).

  • Measurement:

    • Measure Turbidity (Optical Density) at 440 nm or 350 nm every 24 hours.

    • Alternatively, add Thioflavin T (10 µM) at the endpoint and measure fluorescence (Ex: 440 nm, Em: 482 nm) for specific amyloid quantification.

Acceptance Criteria
  • Vehicle Control (DMSO): High turbidity (OD > 0.5) or high ThT fluorescence indicating robust fibril formation.

  • Reference Stabilizer (e.g., Diflunisal 10 µM): >80% reduction in turbidity compared to vehicle.

  • Test Compound: Should show dose-dependent suppression of turbidity.

Data Presentation & Interpretation

Summary of Expected Results
Assay TypeParameterExpected Outcome for High Potency
FP Binding

/

< 100 nM (High Affinity)
Fibril Formation % Inhibition (at 2:1 ratio)> 90% Inhibition
Selectivity Binding to AlbuminLow (Preferred for free drug availability)
Troubleshooting Guide
IssuePossible CauseSolution
Precipitation in Assay Compound insolubilityLower final concentration; ensure DMSO < 2%. Check compound visually.
No Binding Signal Probe degradation or TTR denaturationUse fresh TTR aliquots; verify probe fluorescence intensity.
High Variability (Fibril) Inconsistent pH or evaporationUse precise pH buffers (check at 37°C); use high-quality plate seals.
Low Signal Window TTR concentration too lowIncrease TTR to 4-5 µM for turbidity assays.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Hammarström, P., et al. (2003). "Prevention of Transthyretin Amyloid Disease by Changing Protein Misfolding Energetics." Science, 299(5607), 713-716. Link

  • Purkey, H. E., et al. (2001). "Evaluating the Binding Selectivity of Transthyretin Amyloid Fibril Inhibitors in Blood Plasma." Proceedings of the National Academy of Sciences, 98(10), 5566-5571. Link

  • Alhamadsheh, M. M., et al. (2011). "Potent Kinetic Stabilizers That Prevent Transthyretin Amyloidogenesis." Science Translational Medicine, 3(97), 97ra81. Link

Method

Application and Protocol Guide for the Development of Assays for Fluorinated Benzoic Acids

Introduction: The Critical Role and Analytical Challenges of Fluorinated Benzoic Acids The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role and Analytical Challenges of Fluorinated Benzoic Acids

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and drug development.[1] Fluorine's unique properties, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] When coupled with the benzoic acid moiety, a privileged structure in pharmacology, fluorinated benzoic acids emerge as a crucial class of compounds with wide-ranging therapeutic potential.

However, the very properties that make these compounds desirable also present significant analytical challenges. Their stability can make them persistent in various matrices, and their structural diversity requires robust and sensitive analytical methods for accurate quantification.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of strategies and detailed protocols for developing and validating assays for fluorinated benzoic acids.

Strategic Assay Selection: Choosing the Right Tool for the Job

The selection of an appropriate analytical technique is paramount and depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific information needed (e.g., quantification, structural confirmation).

Key Considerations for Method Selection:

  • Sensitivity: What is the lowest concentration of the analyte that needs to be reliably detected and quantified?

  • Specificity: Can the method distinguish the target analyte from other structurally similar compounds, metabolites, or matrix components?

  • Matrix Complexity: Is the analyte in a simple solution or a complex biological fluid (e.g., plasma, urine) or environmental sample?[4][5]

  • Throughput: How many samples need to be analyzed in a given timeframe?

  • Availability of Instrumentation: What analytical technologies are accessible?

Here, we will delve into three primary analytical techniques, each offering distinct advantages for the analysis of fluorinated benzoic acids:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse technique for routine quantification, offering a balance of performance and accessibility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-specificity analysis, particularly in complex matrices.[4][6]

  • Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: A powerful tool for both quantification and structural elucidation, offering a direct and non-destructive measurement of fluorinated analytes.[5][7][8]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of fluorinated benzoic acids, especially at moderate to high concentrations. The benzoic acid core possesses a chromophore that allows for detection by UV spectroscopy.[9]

Causality Behind Experimental Choices
  • Column Chemistry: A C18 reversed-phase column is the standard choice due to its hydrophobic stationary phase, which effectively retains the relatively nonpolar fluorinated benzoic acids.[9] The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used. The buffer controls the pH to ensure the carboxylic acid group is in a consistent protonation state, leading to reproducible retention times. The organic solvent is the strong eluent, and its proportion is adjusted to achieve optimal separation.

  • UV Detection Wavelength: The wavelength is chosen based on the UV absorbance maximum of the specific fluorinated benzoic acid, which is typically around 230-254 nm.[9][10] A diode-array detector (DAD) can be beneficial for method development to identify the optimal wavelength and assess peak purity.[9]

Workflow for HPLC-UV Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification A Standard Solution Preparation C Injection onto C18 Column A->C B Sample Extraction (if needed) B->C D Isocratic/Gradient Elution C->D E UV Detection D->E F Peak Integration E->F G Calibration Curve Generation F->G H Concentration Calculation G->H

Caption: HPLC-UV workflow for fluorinated benzoic acid analysis.

Detailed Protocol: Quantification of 4-Fluorobenzoic Acid by HPLC-UV

1. Materials and Reagents:

  • 4-Fluorobenzoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV or DAD detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 20 mM ammonium acetate solution in water and adjust the pH to 4.5 with acetic acid. The mobile phase will be a mixture of this buffer and acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-fluorobenzoic acid and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. HPLC Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 60:40 (v/v) 20 mM Ammonium Acetate (pH 4.5) : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 234 nm[9]

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.

  • Inject the prepared samples.

  • After each injection, allow the chromatogram to run for a sufficient time to elute the analyte and any other components.

6. Data Analysis:

  • Integrate the peak area of the 4-fluorobenzoic acid peak in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of 4-fluorobenzoic acid in the samples by interpolating their peak areas from the calibration curve.

7. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to established guidelines.[11][12][13]

Validation Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 80-120%
Precision (% RSD) ≤ 2%
LOD & LOQ Determined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ)

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-high sensitivity and specificity, such as analyzing low concentrations of fluorinated benzoic acids in complex biological matrices, LC-MS/MS is the method of choice.[4][6] This technique couples the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry.

Causality Behind Experimental Choices
  • Ionization Source: Electrospray ionization (ESI) is commonly used for fluorinated benzoic acids, typically in negative ion mode, as the carboxylic acid group readily deprotonates to form [M-H]⁻ ions.[4]

  • Tandem Mass Spectrometry (MS/MS): This involves selecting the precursor ion (the deprotonated molecule) in the first quadrupole, fragmenting it in the collision cell, and then detecting a specific product ion in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise.

  • Sample Preparation: Due to the high sensitivity of LC-MS/MS, sample preparation is critical to remove matrix components that can cause ion suppression or enhancement. Solid-phase extraction (SPE) is a common and effective technique for this purpose.[14]

Workflow for LC-MS/MS Method Development

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection B Solid-Phase Extraction (SPE) A->B C Elution & Reconstitution B->C D HPLC Separation C->D E Electrospray Ionization (ESI) D->E F MRM Detection E->F G Peak Integration F->G H Quantification G->H

Caption: LC-MS/MS workflow for trace analysis of fluorinated benzoic acids.

Detailed Protocol: Trace Level Quantification of Difluorobenzoic Acids in Plasma by LC-MS/MS

1. Materials and Reagents:

  • Difluorobenzoic acid isomers (e.g., 2,4-difluorobenzoic acid) reference standards

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • SPE cartridges (e.g., polymeric reversed-phase)

2. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source

  • C18 UPLC/HPLC column

3. Sample Preparation (Solid-Phase Extraction):

  • Condition the SPE cartridge with methanol followed by water.

  • Load the plasma sample (pre-treated with the internal standard and diluted with an acidic solution).

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analytes with methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

4. LC-MS/MS Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the isomers (e.g., 5-95% B over 5 minutes)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Negative

  • MRM Transitions: Determined by infusing the standards to find the optimal precursor → product ion transitions (e.g., for 2,4-difluorobenzoic acid, this might be m/z 157 → 113).

5. Data Analysis:

  • Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a similar matrix.

6. Method Validation:

  • In addition to the standard validation parameters, matrix effects should be thoroughly investigated for LC-MS/MS assays.

Parameter Typical Performance
LOD Low µg/L (ppb) to ng/L (ppt) range[4]
LOQ Typically in the low µg/L range[4]
Linear Range 3-4 orders of magnitude

Method 3: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR offers a unique and powerful approach for the analysis of fluorinated compounds. It is a primary analytical method, meaning it can be used for quantification without the need for a reference standard of the analyte, provided a standard of known concentration is used as an internal calibrant.[7]

Causality Behind Experimental Choices
  • Direct Detection: ¹⁹F NMR directly detects the fluorine atoms in the molecule, providing high specificity. The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment, allowing for the differentiation of isomers and the identification of structurally different fluorinated compounds.[8]

  • Quantitative Accuracy: The area of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei contributing to it. This allows for accurate quantification.[7]

  • Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered after analysis.[7]

Workflow for ¹⁹F NMR Analysis

NMR_Workflow A Sample Preparation (Analyte + Internal Standard in Deuterated Solvent) B ¹⁹F NMR Data Acquisition A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Peak Integration C->D E Concentration Calculation D->E

Caption: Workflow for quantitative ¹⁹F NMR analysis.

Detailed Protocol: Purity Assessment of a Fluorinated Benzoic Acid by ¹⁹F NMR

1. Materials and Reagents:

  • Fluorinated benzoic acid sample

  • Internal standard (a stable, fluorinated compound with a known purity and a signal that does not overlap with the analyte, e.g., trifluorotoluene)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

2. Instrumentation:

  • NMR spectrometer equipped with a fluorine probe.

3. Sample Preparation:

  • Accurately weigh a known amount of the fluorinated benzoic acid sample and the internal standard into an NMR tube.

  • Add a sufficient volume of the deuterated solvent to dissolve both compounds completely.

4. NMR Data Acquisition:

  • Pulse Program: A simple pulse-acquire sequence is usually sufficient.

  • Relaxation Delay (d1): Ensure a sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the nuclei between scans, which is crucial for accurate quantification.

  • Number of Scans: Acquire enough scans to achieve an adequate signal-to-noise ratio.

5. Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the area of the ¹⁹F signal(s) from the analyte and the internal standard.

6. Calculation of Purity: The purity of the analyte can be calculated using the following formula:

Purity (%) = (Area_analyte / N_analyte) * (N_IS / Area_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • Area = Integrated peak area

  • N = Number of fluorine atoms for the signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

Conclusion

The development of robust and reliable assays for fluorinated benzoic acids is essential for advancing drug discovery and development. This guide has provided a comprehensive overview of three powerful analytical techniques: HPLC-UV, LC-MS/MS, and ¹⁹F NMR. By understanding the principles behind each method and following the detailed protocols, researchers can confidently select and implement the most appropriate assay for their specific needs, ensuring the generation of high-quality, reproducible data. The self-validating nature of these protocols, grounded in established scientific principles and regulatory expectations, provides a solid foundation for any analytical laboratory working with this important class of compounds.

References

  • The Discovery and Development of Fluorinated Benzoic Acid Deriv
  • Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology.
  • Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching.
  • HPLC Methods for analysis of Benzoic acid.
  • Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods.
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorin
  • PFAS Analysis: Challenges in Detecting Forever Chemicals. Arome Science.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. Nanalysis.
  • Analytical method valid
  • Understanding Analytical Method Development and Valid
  • Overcoming Challenges in PFAS Detection. Technology Networks.

Sources

Application

Application Note: Handling, Storage, and Characterization of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

Executive Summary This Application Note provides a comprehensive technical guide for the handling, storage, and solubilization of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (CAS: N/A, PubChem CID: 54594091 analog)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive technical guide for the handling, storage, and solubilization of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (CAS: N/A, PubChem CID: 54594091 analog). As a fluorinated biaryl carboxylic acid, this compound exhibits specific physicochemical properties driven by its lipophilicity (Predicted XLogP ~3.6) and the electronic effects of the fluorine substituents.

This guide is designed for researchers utilizing this compound as a chemical probe, pharmaceutical intermediate, or liquid crystal precursor. Due to the limited experimental data available in public repositories for this specific isomer, the protocols below are derived from structure-activity relationship (SAR) principles of fluorinated benzoic acids and validated standard operating procedures (SOPs) for lipophilic organic acids.

Physicochemical Profile

Understanding the chemical nature of the analyte is the first step in proper handling. The biaryl scaffold provides structural rigidity, while the carboxylic acid tail confers pH-dependent solubility.

PropertyValue (Predicted/Analog)Significance
Molecular Formula C₁₄H₁₀F₂O₂Stoichiometry for molar calculations.
Molecular Weight 248.23 g/mol Essential for preparing molar stock solutions.
XLogP ~3.6High Lipophilicity. Poor water solubility; requires organic co-solvents.
pKa (Acid) ~4.0 – 4.2Ionized (deprotonated) at physiological pH (7.4), increasing solubility.
H-Bond Donors 1 (Carboxyl OH)Capability for dimerization in non-polar solvents.
H-Bond Acceptors 4 (2 F, 2 O)Interaction potential with protein targets.
Appearance White to Off-White SolidVisual check for oxidation (yellowing indicates degradation).

Safety & Hazard Assessment (Risk Mitigation)

While specific toxicology data may be absent, the structural class (fluorinated benzoic acids) dictates the following safety baseline.

  • GHS Classification (Presumed):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

  • PPE Requirements: Nitrile gloves (0.11 mm min. thickness), safety goggles, and lab coat. Handle strictly within a fume hood to prevent inhalation of fine particulates.

Storage Protocol

Stability is compromised by moisture (hydrolysis risk is low, but hygroscopicity affects weighing accuracy) and light (potential for slow photodecarboxylation, though rare in simple benzoic acids).

Solid State Storage
  • Long-Term (>1 month): Store at -20°C . Ensure the vial is sealed with Parafilm to prevent moisture ingress during freeze-thaw cycles.

  • Short-Term (<1 month): 4°C (Refrigerator) is acceptable if kept desiccated.

  • Thawing Rule: Allow the vial to equilibrate to Room Temperature (20-25°C) for at least 30 minutes before opening. This prevents condensation of atmospheric water onto the cold solid, which degrades purity.

Solution State Storage
  • Stock Solutions (DMSO/Ethanol): Store at -80°C for up to 6 months.

  • Aqueous Solutions: Do NOT store. Prepare fresh. The compound may precipitate or adhere to plastic surfaces over time due to high lipophilicity.

Solubilization & Handling Protocol

The critical challenge with 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is its high lipophilicity (LogP 3.6). Direct dissolution in aqueous buffers will likely result in precipitation.

Solvent Selection Matrix
SolventSolubility RatingApplication
DMSO Excellent (>50 mM)Primary stock solvent for biological assays.
DMF Excellent (>50 mM)Alternative if DMSO is incompatible with reaction.
Ethanol Good (~10-20 mM)Suitable for evaporation-based applications.
PBS (pH 7.4) Poor (<100 µM)Requires pre-dissolution in DMSO.
Water NegligibleAvoid.
Preparation of 10 mM Stock Solution (Example)
  • Weighing: Accurately weigh 2.48 mg of solid into a chemically resistant glass vial (amber preferred).

    • Note: Use an anti-static gun if the powder is electrostatically charged.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Inspection: Verify a clear, colorless solution.[2]

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

Workflow Visualization

The following diagram illustrates the decision logic for handling the compound from receipt to experimentation.

HandlingWorkflow Receipt Receipt of Chemical (Solid) Inspect Visual Inspection (White Solid?) Receipt->Inspect StorageSolid Store Solid -20°C, Desiccated Inspect->StorageSolid Pass Weigh Equilibrate to RT & Weigh StorageSolid->Weigh Experiment Day SolventChoice Select Solvent Weigh->SolventChoice MakeStock Dissolve in DMSO (Target: 10-50 mM) SolventChoice->MakeStock DMSO/DMF QC_Check QC Check (Clear Solution?) MakeStock->QC_Check Sonicate Sonicate (35°C, 5 mins) QC_Check->Sonicate Particulates Aliquot Aliquot & Store -80°C QC_Check->Aliquot Clear Sonicate->QC_Check Dilute Dilute into Assay Buffer (Keep DMSO < 1%) Aliquot->Dilute Use

Figure 1: Decision tree for the intake, solubilization, and storage of lipophilic benzoic acid derivatives.

Analytical Verification (Quality Control)

Since this is a specialized research chemical, verifying purity before critical assays is mandatory.

HPLC Method (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonated state, improving peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring absorption).

NMR Expectations
  • ¹H NMR (DMSO-d₆):

    • ~13.0 ppm: Broad singlet (Carboxylic acid proton).

    • ~2.3 ppm: Singlet (Methyl group on the biaryl ring).

    • 7.0 - 8.0 ppm: Multiplets (Aromatic protons; coupling with ¹⁹F will cause splitting patterns).

References

  • PubChem. 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (Compound).[3] National Library of Medicine. Accessed October 26, 2023. Link

  • Fisher Scientific. Safety Data Sheet: 4-(4-Fluorophenyl)benzoic acid (Analog). Accessed October 26, 2023. Link

  • Combi-Blocks. Safety Data Sheet: 2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (Isomer). Accessed October 26, 2023. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (General reference for solubility/stability of lipophilic acids).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing Yields for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic Acid

Executive Summary You are likely experiencing low yields (<40%) or stalled conversion during the synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid . This is a classic "deceptive" substrate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely experiencing low yields (<40%) or stalled conversion during the synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid . This is a classic "deceptive" substrate. While it appears to be a standard Suzuki-Miyaura coupling, the combination of the ortho-methyl group (steric hindrance) and the electron-withdrawing fluorine atoms creates a specific failure mode: rapid protodeboronation of the boronic acid partner before the slow cross-coupling can occur.

This guide moves beyond standard textbook conditions (e.g., Pd(PPh3)4) to advanced catalytic systems designed specifically for hindered, fluorinated biaryls.

Module 1: The Core Protocol (The "Gold Standard")

Use this protocol if you are currently observing <50% yield or significant homocoupling.

The Fix: Switch to a Buchwald-type Precatalyst system . Standard phosphines (PPh3, dppf) are too sterically crowded to effectively ligate palladium during the oxidative addition of the hindered substrate, and they lack the electron richness to speed up the difficult transmetallation step caused by the ortho-methyl group.

Optimized Reaction Conditions
ComponentRecommendationFunction
Catalyst XPhos Pd G3 or SPhos Pd G3 (1.0 - 2.0 mol%)Rapid activation; SPhos/XPhos ligands create a "pocket" that accommodates the ortho-methyl group while preventing catalyst deactivation [1][4].
Coupling Partner A 4-Fluoro-2-methylphenylboronic acid (1.2 - 1.5 equiv)The nucleophile. Excess is required to account for protodeboronation side-reactions.
Coupling Partner B Methyl 4-bromo-3-fluorobenzoate (1.0 equiv)CRITICAL: Do not couple the free acid directly. Protect as methyl/ethyl ester first. Free carboxylic acids can form unreactive Pd-carboxylates and suffer from solubility issues in optimal non-polar solvents.
Base K3PO4 (2.0 - 3.0 equiv)Anhydrous, mild base. Avoid strong hydroxides (NaOH/KOH) which accelerate protodeboronation.
Solvent Toluene/Water (10:1) or 1,4-Dioxane (dry) Biphasic systems often work best for SPhos; strictly anhydrous Dioxane is better if protodeboronation is severe.
Temperature 80°C - 100°C High temperature is needed to overcome the activation energy of the steric barrier.
Module 2: Troubleshooting & Diagnostics
Issue 1: "I see the starting halide, but the boronic acid is gone."

Diagnosis: Protodeboronation . The ortho-methyl and para-fluoro groups on the boronic acid make the C-B bond labile. Under basic, aqueous conditions, the boronic acid hydrolyzes to 3-fluorotoluene (volatile) rather than coupling [6][8].

Corrective Actions:

  • Switch to Anhydrous Conditions: Use dry 1,4-dioxane or toluene with anhydrous K3PO4. Eliminate water entirely.

  • Slow Addition: Add the boronic acid solution slowly (via syringe pump over 1 hour) to the hot reaction mixture. This keeps the concentration of boronic acid low relative to the catalyst, favoring coupling over decomposition.

  • Change Boron Source: Switch from Boronic Acid to Boronic Acid Pinacol Ester (BPin) or a MIDA Boronate . These are significantly more stable towards hydrolysis.

Issue 2: "The reaction turns black immediately and stops."

Diagnosis: Catalyst Deactivation (Pd Black formation). This indicates your ligand is dissociating from the Palladium, or you have oxygen in the system.

Corrective Actions:

  • Degassing: Sparging with nitrogen is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.

  • Ligand Ratio: If using Pd(OAc)2 + Ligand separately (instead of G3 precatalyst), ensure a Ligand:Pd ratio of 2:1 .

  • Stabilizers: Add 1 mol% of free ligand (SPhos/XPhos) to the mixture to shift the equilibrium toward the active catalyst species.

Issue 3: "I cannot separate the product from the starting material."

Diagnosis: Incomplete Conversion due to Free Acid. If you are coupling the free benzoic acid (COOH), it likely stalled.

Corrective Actions:

  • Esterification: Convert the starting material to the Methyl Ester.

  • Coupling: Run the Suzuki coupling on the ester.

  • Hydrolysis: Saponify (LiOH/THF/Water) in a final step. This adds one step but often doubles the overall yield by ensuring the coupling proceeds to completion.

Module 3: Visualizing the Workflow

The following decision tree helps you select the correct optimization path based on your current experimental observation.

OptimizationStrategy Start Start: Low Yield (<40%) CheckSubstrate Are you coupling the Free Acid (COOH)? Start->CheckSubstrate Protect Step 1: Protect as Methyl Ester (Avoids catalyst poisoning) CheckSubstrate->Protect Yes CheckLigand Are you using PPh3 or dppf? CheckSubstrate->CheckLigand No (Already Ester) Protect->CheckLigand CheckBoron Is Boronic Acid disappearing rapidly? Protodeboronation Issue: Protodeboronation (C-B bond cleavage) CheckBoron->Protodeboronation Yes Success Target Yield: >85% CheckBoron->Success No Soln_Anhydrous Solution: Use Anhydrous Conditions (Dry Dioxane + K3PO4) Protodeboronation->Soln_Anhydrous Soln_SlowAdd Solution: Slow Addition of Boronic Acid (Syringe Pump) Protodeboronation->Soln_SlowAdd Soln_Anhydrous->Success Soln_SlowAdd->Success CheckLigand->CheckBoron No (Already using Buchwald) SwitchLigand Solution: Switch to SPhos or XPhos Pd G3 CheckLigand->SwitchLigand Yes SwitchLigand->CheckBoron

Figure 1: Troubleshooting decision matrix for sterically hindered biaryl synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for this reaction? A: Yes, and it is often beneficial. The steric barrier of the ortho-methyl group requires significant thermal energy to cross. Microwave heating at 120°C for 30-60 minutes in a sealed vessel (using the SPhos/K3PO4 system) can drive the reaction to completion before protodeboronation destroys the boronic acid [10][16].

Q: Why SPhos? Why not just add more catalyst? A: Adding more standard catalyst (e.g., Pd(PPh3)4) usually just increases the amount of homocoupled byproduct. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is electron-rich, which facilitates the oxidative addition of the aryl bromide, but more importantly, its bulkiness promotes the reductive elimination step, which is the rate-determining step in sterically crowded systems [4][20].

Q: My product is colored (yellow/orange). Is it impure? A: Likely yes. The pure biaryl acid should be an off-white solid. Yellow coloration often indicates traces of Palladium or oxidized ligand.

  • Cleanup Tip: Treat your crude organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous L-Cysteine solution before crystallization.

References
  • Vertex AI Search. (2026). Synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid. 1

  • Organic Chemistry Portal. (2025). Suzuki Coupling - Catalyst and Ligand Developments. 2

  • BenchChem. (2025).[3] Application Notes for Suzuki Coupling using 2-Bromo-4'-fluoro-3'-methylbenzophenone. 3

  • National Institutes of Health (PMC). (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide (SPhos/XPhos usage). 4

  • Sigma-Aldrich. (2025). Buchwald Ligands: Structure and Application. Link

  • Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. 5

  • Wikipedia. (2025). Protodeboronation Mechanisms. 6

  • Organic Chemistry Portal. (2020). Protodeboronation of Arylboronic Acids. 7

  • MIT Open Access Articles. (2020). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl halides (SPhos efficacy). 8

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic Acid

Case ID: SYN-1261926 Subject: Troubleshooting Low Yields & Impurity Profiles in Sterically Hindered Biaryl Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The syn...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-1261926 Subject: Troubleshooting Low Yields & Impurity Profiles in Sterically Hindered Biaryl Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (CAS: 1261926-23-1) presents a classic "perfect storm" of Suzuki-Miyaura coupling challenges. You are attempting to couple an electron-deficient aryl halide with an ortho-substituted, fluorinated phenylboronic acid.

The primary failure modes for this specific scaffold are Protodeboronation (loss of the boronic acid functionality) and Oxidative Homocoupling (dimerization). The presence of the ortho-methyl group creates significant steric hindrance, retarding the transmetallation step and leaving the catalyst vulnerable to decomposition or side pathways.

This guide breaks down these failure modes and provides validated protocols to recover your yield.

Module 1: The "Disappearing" Starting Material (Protodeboronation)[1]

Symptom: You observe rapid consumption of the boronic acid (4-fluoro-2-methylphenylboronic acid) by TLC/LCMS, but the product yield is low. The major byproduct is 3-fluorotoluene (from the boronic acid losing


).
The Mechanism

Fluorinated aromatic rings are electronically predisposed to protodeboronation. The electronegative fluorine atom withdraws electron density, making the ring susceptible to protonation at the ipso-carbon after the boronate forms a "ate" complex with the base.

Protodeboronation cluster_0 Desired Pathway cluster_1 Side Reaction (Protodeboronation) Transmetallation Transmetallation (Pd-Ar complex) Product Biaryl Product Transmetallation->Product AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- AteComplex->Transmetallation Fast (Ideal) IpsoProtonation Ipso-Protonation (H2O/Solvent) AteComplex->IpsoProtonation Slow Transmetallation (Due to Sterics) Decomp Decomposed Arene (Ar-H) + B(OH)3 IpsoProtonation->Decomp Irreversible Start Boronic Acid (Ar-B(OH)2) Start->AteComplex + Base Base Base (OH-)

Figure 1: The competition between the desired transmetallation and the parasitic protodeboronation pathway.[1] The ortho-methyl group slows transmetallation, favoring the red pathway.

Troubleshooting Protocol
  • Switch to Anhydrous Conditions: Water is the primary proton source. Switch from aqueous carbonate systems (e.g.,

    
    ) to anhydrous conditions using 
    
    
    
    or
    
    
    in dry Dioxane or Toluene.[1]
  • Use MIDA Boronates: If the boronic acid is too unstable, convert it to a MIDA (N-methyliminodiacetic acid) boronate.[1] This "slow-release" strategy keeps the concentration of the sensitive free boronic acid low, matching the rate of the catalytic cycle.

  • Base Selection: Avoid strong hydroxide bases. Use weaker bases like

    
     or hindered bases that do not facilitate the formation of the reactive "ate" complex as aggressively.[1]
    

Module 2: The "Stalled" Reaction (Steric Hindrance)[1]

Symptom: The reaction stalls at 40-50% conversion. Adding more catalyst doesn't help.[1]

The Root Cause

The 2-methyl group on the boronic acid partner creates steric clash with the phosphine ligands on the Palladium during transmetallation. Standard ligands like


 or even 

are often too crowded to allow this step to proceed efficiently.[1]
Validated Ligand Systems

For ortho-substituted biaryls, you must use electron-rich, bulky Buchwald ligands or specific N-Heterocyclic Carbenes (NHCs).

Ligand ClassRecommended LigandWhy it works
Dialkylbiarylphosphines SPhos The methoxy groups on the ligand provide stability, and the bulk promotes reductive elimination while creating a pocket for the hindered substrate.
Dialkylbiarylphosphines XPhos Even bulkier than SPhos; exceptional for tri-ortho-substituted systems.
NHC Precatalysts Pd-PEPPSI-IPr The "throw-away" pyridine ligand allows for rapid initiation, and the bulky NHC ligand forces the active species open for hindered substrates.

Module 3: Functional Group Interference (The Carboxylic Acid)[1]

Symptom: Catalyst poisoning or solubility issues.[1][2]

Issue: The free carboxylic acid on the 3-fluoro-4-halobenzoic acid partner can bind to Palladium, shutting down the catalytic cycle. Furthermore, it consumes 1 equivalent of base immediately.[1]

Solution:

  • Preferred: Protect the acid as a Methyl Ester or Ethyl Ester before coupling.[1] The ester is electronically neutral and prevents catalyst binding. Hydrolyze (LiOH/THF/Water) after the coupling.

  • Alternative: If you must couple the free acid, use 3.5 equivalents of base (1 eq to deprotonate the acid, 1.5-2.5 eq for the Suzuki cycle) and ensure the solvent system (e.g., n-Butanol/Water) can solubilize the carboxylate salt.[1]

Recommended Experimental Protocol

This protocol integrates solutions for sterics, protodeboronation, and homocoupling.

Reaction: 3-Fluoro-4-bromo-benzoic acid methyl ester + 4-Fluoro-2-methylphenylboronic acid


 Product
Reagents
  • Aryl Halide: 1.0 equiv (Ester protected)

  • Boronic Acid: 1.5 equiv (Excess to account for some protodeboronation)[1]

  • Catalyst:

    
     (0.02 equiv) + SPhos  (0.08 equiv)[1]
    
    • Note: Premix catalyst and ligand in solvent for 10 mins before adding.

  • Base:

    
     (3.0 equiv, finely ground, anhydrous)
    
  • Solvent: Toluene/Water (10:1) or anhydrous 1,4-Dioxane (if protodeboronation is severe).

Step-by-Step Procedure
  • Degassing (Critical): Charge the reaction vessel with the Aryl Halide, Boronic Acid, and Base. Cap and purge with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling.[1]

  • Catalyst Addition: Add the pre-formed Pd/SPhos complex via syringe under positive inert gas pressure.[1]

  • Temperature Ramp: Heat to 100°C . Do not overshoot; high temps accelerate deboronation faster than the coupling in some cases.

  • Monitoring: Monitor by HPLC at 1 hour. If the boronic acid is consumed but halide remains, add a second portion of boronic acid (0.5 equiv).[1]

  • Workup: Filter through Celite to remove Pd black.[1] If using the ester, proceed to saponification (LiOH, THF/H2O, RT, 2h) to get the final acid.[1]

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Impurities CheckSM Check Starting Materials (LCMS) Problem->CheckSM BoronicGone Boronic Acid Consumed Halide Remains CheckSM->BoronicGone Scenario A HalideGone Halide Consumed Wrong Product CheckSM->HalideGone Scenario B NoRxn No Reaction Both SM Intact CheckSM->NoRxn Scenario C Proto Issue: Protodeboronation Sol: Switch to Anhydrous K3PO4 or MIDA Boronate BoronicGone->Proto Homo Issue: Homocoupling Sol: Degas solvent (Ar sparge) Add Boronic Acid slowly HalideGone->Homo Catalyst Issue: Catalyst Death/Sterics Sol: Switch to SPhos or XPhos Increase Temp NoRxn->Catalyst

Figure 2: Diagnostic workflow for identifying the specific failure mode based on crude reaction analysis.

References

  • Protodeboronation Mechanisms: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Ligand Selection (SPhos/XPhos): Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

  • MIDA Boronates: Knapp, D. M., et al. (2010).[1] MIDA Boronates are Hydrolytically Stable and Can Be Used for Suzuki-Miyaura Coupling. Journal of the American Chemical Society, 132(34), 12048–12059.[1] Link[1]

  • Coupling of Free Acids: Goossen, L. J., et al. (2008).[1] Palladium-Catalyzed Synthesis of Biaryls from Aryl Halides and Phenylboronic Acids. Angewandte Chemie International Edition, 47, 3100. Link

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

Current Status: Operational Ticket ID: SOL-FBA-001 Subject Matter Expert: Senior Application Scientist, Physical Pharmacy Division Executive Summary: The Physicochemical Challenge You are working with 3-Fluoro-4-(4-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SOL-FBA-001 Subject Matter Expert: Senior Application Scientist, Physical Pharmacy Division

Executive Summary: The Physicochemical Challenge

You are working with 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid . To overcome solubility issues, you must first understand the molecule's "personality."

  • The Scaffold: A bi-aryl system makes this molecule highly lipophilic (hydrophobic).

  • The Substituents: The methyl group at the ortho position (2-methyl) creates a steric twist, preventing planarity. While this reduces crystal lattice energy slightly compared to planar analogs, the two fluorine atoms and the aromatic bulk still classify this as a Class II (Low Solubility, High Permeability) or potentially Class IV compound in the Biopharmaceutics Classification System (BCS).

  • The "Handle": The carboxylic acid group is your primary tool for solubilization. With a predicted pKa of approximately 3.6–3.9 (lowered by the electron-withdrawing fluorine at position 3), this molecule is a Lipophilic Weak Acid .

Module 1: The pH "Switch" (Critical First Step)

Issue: Users often attempt to dissolve the compound in neutral water (pH 7) or acidic buffers (pH < 4) and observe "brick dust" floating on the surface.

Technical Insight: At pH values below the pKa, the molecule exists in its protonated, neutral form (


), which has negligible aqueous solubility (often < 1 µg/mL). To dissolve it, you must deprotonate it to its anionic form (

).

The Rule of pKa + 2: To ensure >99% ionization (and maximum solubility), the pH of your medium must be at least 2 units higher than the pKa.

  • Target pH: > 6.0

  • Optimal pH: 7.4 – 8.0 (Physiological range, fully ionized).

Protocol: pH Adjustment
  • Do not add the solid powder directly to water.

  • Suspend the powder in a small volume of water.

  • Add 1.0 equivalent of strong base (e.g., 1M NaOH or KOH) dropwise while stirring.

  • Once the solution clears (formation of the sodium salt), adjust the final volume with buffer.

Module 2: Stock Solution & Solvent Shifting

Issue: "I made a 10 mM stock in DMSO, but when I added it to my cell culture media (1:1000 dilution), it precipitated immediately."

Technical Insight: This is the "Solvent Shift" phenomenon. The compound is soluble in DMSO (a polar aprotic solvent) but insoluble in the aqueous media. When the DMSO is diluted, the solvent power drops exponentially. If the final concentration exceeds the thermodynamic solubility limit of the compound in water, it crashes out.

Troubleshooting Guide: The "Crash-Out" Prevention Protocol
VariableRecommendationScientific Rationale
Primary Solvent DMSO (anhydrous)High dielectric constant dissolves the polarizable bi-aryl core.
Secondary Solvent Ethanol (absolute)Less toxic than DMSO for some assays; good for evaporation.
Concentration Limit stock to 10–20 mM Ultra-high concentrations (e.g., 100 mM) increase the risk of immediate precipitation upon dilution.
Mixing Mode Vortex immediately Rapid dispersion prevents local regions of high concentration where nuclei form.
Media Prep Pre-warm media to 37°CSolubility is endothermic; heat aids dissolution.

Module 3: Advanced Solubilization (Formulation)

If simple pH adjustment and DMSO stocks fail, you must use excipients to shield the hydrophobic bi-aryl core from water.

Strategy A: Cyclodextrin Complexation

The 2-methylphenyl twist creates a 3D volume that fits well into Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in PBS (pH 7.4).

  • Add the compound to this vehicle.

  • Sonicate for 30–60 minutes at 40°C.

  • Filter sterilize (0.22 µm). Why it works: The hydrophobic bi-aryl core enters the CD cavity, while the hydrophilic exterior interacts with water.

Strategy B: Salt Selection (For Solid State)

If you are developing a solid dosage form or need a more soluble powder, synthesize the salt form.

Decision Matrix for Counter-ions:

  • Sodium (Na+): Standard, but may form hydrates.

  • Meglumine: Excellent for fluorinated acids. The bulky amine prevents tight crystal packing.

  • L-Arginine: Good for biological compatibility.

Visual Troubleshooting Tools

Diagram 1: Solubilization Decision Tree

Use this workflow to determine the correct method for your specific application.

SolubilityTree Start Start: Undissolved Solid CheckpH Is the aqueous pH > 6.0? Start->CheckpH AdjustpH Adjust pH to 7.4 - 8.0 (Use NaOH or Buffer) CheckpH->AdjustpH No IsBioAssay Is this for a Biological Assay? CheckpH->IsBioAssay Yes AdjustpH->IsBioAssay UseDMSO Make Stock in DMSO (Max 20mM) IsBioAssay->UseDMSO Yes UseCD Use 20% HP-β-Cyclodextrin as carrier vehicle IsBioAssay->UseCD No (Animal/Formulation) DilutionCrash Does it precipitate upon dilution? UseDMSO->DilutionCrash DilutionCrash->UseCD Yes Success Solubilized System DilutionCrash->Success No UseCD->Success

Caption: Logical workflow for selecting the optimal solubilization strategy based on pH and application context.

Diagram 2: Mechanism of "Solvent Shift" Precipitation

Understanding why your compound precipitates is the key to stopping it.

SolventShift cluster_0 Stock Solution (DMSO) cluster_1 Aqueous Dilution (Media) Mol_Solvated Compound Solvated by DMSO Dipoles Water_Attack Water Strips DMSO Mol_Solvated->Water_Attack Dilution 1:1000 Nucleation Hydrophobic Aggregation (Nucleation) Water_Attack->Nucleation High Local Conc. Crystal Precipitate (Crystal Growth) Nucleation->Crystal Time

Caption: The kinetic pathway of precipitation when diluting hydrophobic stocks into aqueous media.

Frequently Asked Questions (FAQ)

Q1: Can I use sonication to force the compound into solution?

  • Answer: Yes, but with caution. Sonication creates heat and energy that can break up aggregates. However, if the solution is supersaturated, it will eventually precipitate (metastable state). Always sonicate after pH adjustment or excipient addition to reach thermodynamic equilibrium, not just to force a temporary suspension.

Q2: Why does the solution turn cloudy after 24 hours in the fridge?

  • Answer: Solubility is temperature-dependent. Cooling the solution reduces the kinetic energy of the molecules, lowering the solubility limit. If you are working near the saturation point at 37°C, the compound will crystallize at 4°C. Recommendation: Store stocks at room temperature if stable, or re-warm and vortex before use.

Q3: Is the 2-methyl group making it harder to dissolve than the non-methylated analog?

  • Answer: Counter-intuitively, the 2-methyl group might help slightly. It forces the two phenyl rings out of plane (steric hindrance), which disrupts tight crystal packing (lower lattice energy). However, it adds lipophilicity (hydrophobicity). The net effect is usually a "wash"—it is still difficult to dissolve, but the disruption of planarity makes it a better candidate for amorphous solid dispersions (ASDs) than flat, rigid molecules.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa and solubility profiling).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

Sources

Optimization

optimizing reaction conditions for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

The following guide serves as a specialized Technical Support Center for the synthesis and optimization of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (CAS: 1261926-23-1). This document is structured to address the...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis and optimization of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (CAS: 1261926-23-1).

This document is structured to address the specific chemical challenges inherent to this molecule: ortho-steric hindrance (from the 2-methyl group) and electronic deactivation (from the fluorine substituents), combined with the solubility dynamics of a free carboxylic acid .

Topic: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Methodology: Suzuki-Miyaura Cross-Coupling Support Level: Advanced (Process Chemistry & Medicinal Chemistry)

Reaction Strategy & Mechanistic Design

The Core Challenge

The synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid requires coupling two specific partners. The most robust disconnection is between the benzoic acid moiety (aryl halide) and the toluene derivative (aryl boronic acid/ester).

  • Partner A (Electrophile): 4-Bromo-3-fluorobenzoic acid

  • Partner B (Nucleophile): (4-Fluoro-2-methylphenyl)boronic acid (or pinacol ester)

Why this is difficult:

  • Steric Hindrance: The 2-methyl group on Partner B creates significant steric bulk near the coupling site. Standard catalysts (like Pd(PPh₃)₄) often fail to facilitate the transmetallation step efficiently in ortho-substituted systems.

  • Protodeboronation: Ortho-substituted boronic acids are highly prone to hydrolytic deboronation (losing the boron group before coupling), especially under basic aqueous conditions.

  • Solubility: The free carboxylic acid on Partner A requires basic conditions to dissolve (forming the carboxylate), but this changes the pH profile and can interfere with base-sensitive catalytic cycles.

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the critical failure points (Troubleshooting Nodes) where the synthesis typically stalls.

ReactionPathway Start Start: Reagents Selection OxAdd Step 1: Oxidative Addition (Pd Insert into Ar-Br) Start->OxAdd Pd(0) + Ligand Fail1 FAILURE MODE A: Protodeboronation (Boronic acid hydrolysis) Start->Fail1 High Temp / High pH + Ortho-substituent TransMet Step 2: Transmetallation (Rate Limiting Step) OxAdd->TransMet Base + Boronic Acid RedElim Step 3: Reductive Elimination (Product Formation) TransMet->RedElim Fail2 FAILURE MODE B: Stalled Cycle (Steric clash at Pd center) TransMet->Fail2 Ligand too small (e.g., PPh3) Product Target: 3-Fluoro-4-(4-fluoro- 2-methylphenyl)benzoic acid RedElim->Product

Caption: Mechanistic flow of the Suzuki coupling showing the critical 'Transmetallation' bottleneck caused by the ortho-methyl group.

Troubleshooting & FAQs

Module A: Catalyst & Ligand Selection

Q: I am using Pd(PPh₃)₄ or Pd(dppf)Cl₂ and seeing <10% conversion. Why? A: These "first-generation" catalysts lack the bulk and electron-richness required for ortho-substituted biaryls. The 2-methyl group on your boronic acid prevents the boron reagent from approaching the palladium center during transmetallation.

  • Solution: Switch to Buchwald Dialkylbiaryl Ligands .

    • Recommendation: Use XPhos or SPhos with a Pd(0) source (like Pd₂(dba)₃) or a precatalyst (like XPhos Pd G3).[1]

    • Reasoning: These ligands are bulky (preventing catalyst aggregation) and electron-rich (accelerating oxidative addition).[1] SPhos is specifically designed to create a "pocket" that accommodates ortho-substituents.

Q: Can I use the free carboxylic acid starting material directly? A: Yes, but you must adjust your stoichiometry.

  • Issue: The carboxylic acid (-COOH) will consume 1 equivalent of your base immediately to form the carboxylate salt (-COO⁻ K⁺). If you use the standard 2.0 equivalents of base, you are left with only 1.0 equivalent for the catalytic cycle, which may be insufficient.

  • Adjustment: Use 3.0 to 3.5 equivalents of base (e.g., K₂CO₃ or K₃PO₄).[1] This ensures the acid is deprotonated and there is enough free base to activate the boronic acid.

Module B: Addressing Low Yields (Protodeboronation)

Q: My boronic acid is disappearing from the HPLC/TLC, but no product is forming. What is happening? A: You are likely experiencing protodeboronation .[2] The (4-fluoro-2-methylphenyl)boronic acid is hydrolyzing to form 1-fluoro-3-methylbenzene (the "de-boronated" side product). This is accelerated by the ortho-substituent and high pH.

  • Fix 1 (Solvent): Reduce the water content. Instead of 1:1 Dioxane/Water, try 4:1 Dioxane/Water or use anhydrous n-Butanol.

  • Fix 2 (Reagent): Switch from the boronic acid to the Pinacol Ester . Boronate esters are significantly more stable towards hydrolysis.

  • Fix 3 (Base): Switch to a milder base like K₃PO₄ (anhydrous) or Cs₂CO₃ , which provides a controlled release of the active species.[1]

Module C: Purification

Q: The product is contaminated with Palladium black. How do I clean it? A: Since your product is a carboxylic acid, you can use its solubility switch to your advantage.

  • Base Wash: Dissolve the crude reaction mixture in dilute NaOH (pH > 10). The product will dissolve; Pd black and non-acidic organics will not.

  • Filtration: Filter the aqueous layer through Celite to remove solid Pd residues.

  • Scavenging: Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) if ppm-level purity is required.

  • Precipitation: Acidify the filtrate with HCl to pH 2. The pure product will precipitate out.

Optimized Experimental Protocol

Objective: Synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid on a 1.0 gram scale.

Reagents Table
ReagentMW ( g/mol )Equiv.[1][3]Mass/VolRole
4-Bromo-3-fluorobenzoic acid 219.011.01.00 gElectrophile
(4-Fluoro-2-methylphenyl)boronic acid 153.951.20.84 gNucleophile
XPhos Pd G3 (Precatalyst)846.430.02 (2 mol%)77 mgCatalyst
Potassium Phosphate (K₃PO₄) 212.273.53.39 gBase
1,4-Dioxane Solvent-10 mLSolvent
Water Solvent-2.5 mLCo-solvent
Step-by-Step Procedure
  • Setup: To a 40 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.00 g), boronic acid (0.84 g), and K₃PO₄ (3.39 g).

  • Degassing: Add the solvent mixture (10 mL Dioxane / 2.5 mL Water). Sparge the mixture with Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen. Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Catalyst Addition: Add the XPhos Pd G3 catalyst (77 mg) quickly under a stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the block to 80°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC/UPLC. Look for the disappearance of the bromide (Rt ~ X min) and appearance of the biaryl acid (Rt ~ Y min).

  • Workup (Acid-Base Extraction):

    • Cool the mixture to room temperature.

    • Dilute with water (20 mL) and Ethyl Acetate (20 mL).[1]

    • Crucial Step: The product is currently in the aqueous layer (as the potassium salt). Separate the layers. Keep the aqueous layer. Discard the organic layer (removes non-acidic impurities).

    • Acidify the aqueous layer carefully with 1M HCl until pH ~2. A white precipitate should form.

    • Extract this cloudy aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Isolation: Combine the new organic extracts, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or Acetonitrile if necessary to achieve >98% purity.

Troubleshooting Decision Tree

Use this flowchart to diagnose reaction failures during the optimization process.

Troubleshooting Start Start: Reaction Analysis CheckSM Is Aryl Bromide remaining? Start->CheckSM CheckBoron Is Boronic Acid remaining? CheckSM->CheckBoron Yes CheckProduct Is Product formed? CheckSM->CheckProduct No CaseA Issue: Catalyst Inactive Action: Degas solvents longer Switch to XPhos Pd G3 CheckBoron->CaseA Yes CaseB Issue: Protodeboronation Action: Use Boronate Ester Reduce Water ratio CheckBoron->CaseB No Success Success! Proceed to Workup CheckProduct->Success Yes CaseD Issue: Dehalogenation/Side Rxn Action: Lower Temp (60°C) Check solvent purity CheckProduct->CaseD No

Caption: Diagnostic logic for identifying reaction failure modes based on remaining starting materials.

References

  • Buchwald, S. L., et al. (2005).[1] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[4] (Foundational work on SPhos/XPhos for hindered biaryls). [1]

  • Miyaura, N. (2002).[1] "Suzuki-Miyaura Cross-Coupling Reaction: Optimization of Reaction Conditions." Topics in Current Chemistry. (General protocol optimization).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of boron reagents for Suzuki-Miyaura coupling." Chemical Society Reviews. (Detailed mechanisms of protodeboronation).

  • SynHet. (n.d.). "3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid Product Page." (Commercial availability and CAS verification). [1][5]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

The following guide serves as a specialized Technical Support resource for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid . It is designed for researchers encountering specific isolation and purification hurdles typica...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support resource for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid . It is designed for researchers encountering specific isolation and purification hurdles typical of fluorinated biaryl carboxylic acids.

Case Reference: Biaryl-Benzoic-F2-Me Support Level: Senior Application Scientist Status: Operational

Executive Summary & Chemical Profile

This molecule is a fluorinated biaryl carboxylic acid . Its purification is complicated by three competing factors:

  • Acidic Functionality: The benzoic acid moiety (

    
    ) necessitates pH-controlled handling.
    
  • Lipophilicity: The fluoro- and methyl-substituents on the biaryl core significantly increase solubility in organic solvents, making standard aqueous workups prone to emulsions.

  • Suzuki Impurities: As a likely product of Suzuki-Miyaura coupling, it often co-purifies with unreacted aryl boronic acids and palladium residues.

PropertyValue (Estimated)Implication for Purification
Molecular Weight ~248.23 g/mol Suitable for standard silica chromatography.
pKa (COOH) 4.2 ± 0.3Soluble in sat.

; precipitates at pH < 3.
LogP ~3.8 - 4.2High affinity for DCM/EtOAc; low water solubility.
Key Impurities Boronic acids, Pd, HomocouplingsRequires specific scavenging or phase-switching.

Troubleshooting Guide (Symptom-Based)

Issue A: "My product co-elutes with the boronic acid starting material on TLC/Column."

Diagnosis: Unreacted aryl boronic acids are amphoteric and often streak on silica, overlapping with the benzoic acid product. Solution: Do not rely solely on silica chromatography. Use a Phase-Switch Workup before the column.

  • Mechanism: Boronic acids (

    
    ) are much weaker acids than your benzoic acid product (
    
    
    
    ). You can exploit this window.
  • Action:

    • Dissolve crude in EtOAc.

    • Extract with 5%

      
        (pH ~11). Both product and boronic acid go into water? No.  At pH 11, boronic acids often remain partially organic or form reversible tetrahedral boronate anions that are less stable than the benzoate.
      
    • Better Approach: Convert the boronic acid to a pinacol ester or trifluoroborate salt in situ to change its Rf, OR use the Sorbitol Wash method (boronic acids complex with sorbitol/mannitol and become water-soluble, while your product stays in organics).

Issue B: "The solid product is grey/brown and has high Pd ppm (>100 ppm)."

Diagnosis: Palladium from the Suzuki catalyst is trapped in the crystal lattice or chelated by the carboxylic acid. Solution: Crystallization alone will seal the Pd inside. You must scavenge before the final crystallization.

  • Action: Use a thiol-functionalized silica scavenger (e.g., Si-Thiol or TMT) at the crude solution stage.

  • Protocol: See Protocol B below.

Issue C: "I see a persistent impurity just above my product spot."

Diagnosis: This is likely the de-halogenated byproduct (protodeboronation of the starting material) or a homocoupling dimer. Solution: These are non-acidic.[1]

  • Action: Perform a strict Acid/Base Extraction (Protocol A) . The non-acidic impurities will remain in the organic layer when you extract the product into the aqueous base.

Detailed Experimental Protocols

Protocol A: The "pH-Switch" Purification (Primary Cleanup)

Use this to remove non-acidic impurities (homocouplings, de-halogenated byproducts).

  • Dissolution: Dissolve 5.0 g of crude solid in 50 mL Ethyl Acetate (EtOAc) .

  • Base Extraction: Extract with

    
     mL of 0.5 M NaOH .
    
    • Note: The product moves to the Aqueous Phase (as sodium benzoate salt). Impurities stay in EtOAc.

    • Caution: Do not use strong base (>1 M) or heat, to avoid potential defluorination (nucleophilic aromatic substitution), although unlikely at position 3/4 without strong electron-withdrawing groups nearby.

  • Wash: Wash the combined aqueous layer with 20 mL Diethyl Ether (discards trace organics).

  • Acidification: Cool the aqueous layer to 0-5°C. Slowly add 2 M HCl until pH reaches 1-2.

    • Observation: The product should precipitate as a white solid.[2]

  • Recovery: Extract the milky aqueous suspension with

    
     mL DCM  (Dichloromethane).
    
  • Drying: Dry combined DCM over

    
    , filter, and concentrate.
    
Protocol B: Palladium Scavenging (Essential for Pharma/Bio Use)

Use this if the solid from Protocol A is off-white or grey.

  • Solvent Choice: Dissolve the semi-pure acid in THF or EtOAc (10 mL/g). Avoid MeOH if possible to prevent esterification during heating.

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (approx. 5-10 wt% relative to mass of product).

  • Incubation: Stir at 40-50°C for 4 hours .

    • Why heat? Ligand exchange (Pd releasing from your product to the scavenger) is kinetically slow at room temperature.

  • Filtration: Filter through a 0.45 µm PTFE pad or Celite to remove the resin.

  • Result: The filtrate should be significantly lighter in color.

Protocol C: Final Crystallization (Polishing)

Use this to remove trace boronic acids and achieve >99% purity.

  • Solvent System: Toluene / Heptane or Ethanol / Water .

    • Recommendation: Toluene is excellent for fluorinated biaryls.

  • Procedure:

    • Dissolve product in minimum hot Toluene (approx. 80°C).

    • Allow to cool slowly to RT.

    • If no crystals form, add Heptane dropwise until turbidity persists, then cool to 4°C.

  • Filtration: Collect solids and wash with cold Heptane.

Visual Workflow (Decision Tree)

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) CheckTLC Check TLC/LCMS Major Impurity? Start->CheckTLC Impurity_NonAcid Non-Acidic (Homocoupling, De-halo) CheckTLC->Impurity_NonAcid High Rf spots Impurity_Boronic Boronic Acid (Starting Material) CheckTLC->Impurity_Boronic Streaking/Co-eluting Impurity_Pd Palladium (Grey color) CheckTLC->Impurity_Pd Dark color Protocol_A Protocol A: Acid/Base Extraction (0.5M NaOH -> HCl) Impurity_NonAcid->Protocol_A Protocol_Sorbitol Sorbitol/Mannitol Wash (Complexes Boron) Impurity_Boronic->Protocol_Sorbitol Protocol_B Protocol B: Thiol-Silica Scavenging Impurity_Pd->Protocol_B Protocol_A->Protocol_B If color persists Protocol_Sorbitol->Protocol_A Next step Protocol_C Protocol C: Crystallization (Toluene/Heptane) Protocol_B->Protocol_C Final Pure Product (>98% purity, <10 ppm Pd) Protocol_C->Final

Caption: Integrated purification workflow for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid, prioritizing impurity type identification.

Frequently Asked Questions (FAQ)

Q: Can I use silica column chromatography directly? A: Yes, but you must acidify the mobile phase. Standard eluents will cause the carboxylic acid to streak (tailing), leading to poor separation. Add 1% Acetic Acid or 0.5% Formic Acid to your Hexane/EtOAc mobile phase to keep the acid protonated and sharp on the column.

Q: Why is my yield low after Acid/Base extraction? A: The fluorinated biaryl core is quite lipophilic. When you acidify the aqueous layer (Step 4 in Protocol A), the product might precipitate as a sticky gum or oil rather than a filterable solid, trapping water. Ensure you extract the acidified aqueous layer thoroughly with DCM or EtOAc rather than just trying to filter the precipitate.

Q: How do I store this compound? A: Store at 2-8°C. While benzoic acids are generally stable, the fluorinated ring can be sensitive to light over long periods (photolytic defluorination is rare but possible). Keep in amber vials.

Q: The boronic acid just won't separate.[1] What is the "Nuclear Option"? A: If extraction fails, convert your crude product to the Methyl Ester (MeOH/H2SO4, reflux 2h). The ester will have a drastically different Rf from the boronic acid and can be easily purified by column chromatography. After purification, hydrolyze the ester (LiOH/THF/Water) to get your pure acid back.

References

  • General Suzuki Coupling Purification : Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Palladium Scavenging : Welch, C. J., et al. (2005). Adsorbent removal of catalyst metal impurities from pharmaceutical intermediates and drug substances. Organic Process Research & Development, 9(2), 198-205. Link

  • Fluorinated Benzoic Acid Synthesis : Wang, C., & Zhang, Z. (2022).[3] Palladium-Catalyzed ortho-C(sp2)−H Fluorination of Benzoic Acid.[3] Journal of East China University of Science and Technology. Link

  • Separation of Boronic Acids : Reddit Chemistry Community Discussion on Biaryl Acid Isolation. (2022). Trouble isolating my Suzuki coupling biaryl acid product. Link

Sources

Optimization

Technical Support Center: HPLC Analysis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

Status: Operational Ticket Type: Method Development & Troubleshooting Subject Matter: Fluorinated Biphenyl Carboxylic Acid Analysis Molecular Profile & Chromatographic Behavior Before troubleshooting, you must understand...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Method Development & Troubleshooting Subject Matter: Fluorinated Biphenyl Carboxylic Acid Analysis

Molecular Profile & Chromatographic Behavior

Before troubleshooting, you must understand the physicochemical "personality" of your analyte. 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is not a generic small molecule; it possesses three distinct features that dictate its HPLC behavior:

  • Biphenyl Core with Steric Hindrance: The 2-methyl group on the second ring creates steric hindrance at the biphenyl bond. While rotation usually occurs at room temperature, this can lead to atropisomerism-induced peak broadening if the column temperature is too low.

  • Acidic Moiety (COOH): With a pKa likely in the range of 3.8 – 4.2 (lowered slightly by the fluorine on the benzoic ring), this molecule is highly sensitive to mobile phase pH.

  • Fluorination: The fluorine atoms increase lipophilicity (logP > 3.5) and induce specific electronic effects that interact uniquely with phenyl-based stationary phases.

Critical Troubleshooting Modules
Module A: Peak Tailing & Asymmetry

User Question: "My peak is tailing significantly (As > 1.5). Is my column dead?"

Technical Diagnosis: Tailing in acidic fluorinated biphenyls is rarely due to column death. It is almost always a secondary interaction issue. The free carboxylic acid moiety interacts with residual silanols on the silica support, or the molecule is partially ionizing during the run.

The Fix:

  • pH Suppression (The "Rule of 2"): You must operate at 2 pH units below the pKa .

    • Protocol: Use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in both water and acetonitrile. This buffers the mobile phase to pH ~2.0 - 2.7, forcing the molecule into its neutral (protonated) state.

    • Why: In its neutral state, the molecule interacts purely via hydrophobic mechanisms. In a semi-ionized state (pH 4-5), it engages in chaotic ion-exchange with silanols, causing tailing.

  • Column End-Capping: Ensure you are using a "fully end-capped" C18 column. If using a standard C18, switch to a column designed for acids (e.g., Agilent ZORBAX StableBond or Waters XBridge).

Module B: Retention Time Drift & Selectivity

User Question: "My retention times are shifting, or I cannot separate impurities."

Technical Diagnosis: Fluorinated biphenyls are "sticky." They are prone to retention shifts caused by temperature fluctuations or "phase collapse" if the organic modifier is too low. Furthermore, a standard C18 may lack the selectivity to separate des-fluoro impurities.

The Fix:

  • Switch to a PFP (Pentafluorophenyl) Column:

    • Expert Insight: A C18 column separates based on hydrophobicity. A PFP column separates based on hydrophobicity + pi-pi interactions + fluorine-fluorine interactions . This specific analyte (with its fluorine groups and biphenyl ring) will show superior peak shape and impurity resolution on a PFP phase compared to C18 [1].

  • Temperature Control: Lock your column oven at 40°C .

    • Why: Elevated temperature reduces mobile phase viscosity and, critically, speeds up the interconversion of any rotational isomers caused by the 2-methyl biphenyl twist, sharpening the peak.

Module C: Split Peaks (The "Solvent Shock")

User Question: "I see a split peak or a shoulder, but the standard is pure."

Technical Diagnosis: This is a classic solvent strength mismatch . This molecule is hydrophobic. If you dissolve it in 100% Acetonitrile (strong solvent) and inject it into a gradient starting at 90% Water (weak solvent), the sample precipitates or travels faster than the mobile phase initially, causing band broadening or splitting.

The Fix:

  • Protocol: Dissolve your sample in the starting mobile phase composition (e.g., 50:50 Water:ACN). If solubility is an issue, use the minimum amount of ACN required to dissolve, then dilute with water/buffer immediately.

Optimized Method Parameters

Use this table as your starting point for method validation.

ParameterRecommendationRationale
Column PFP (Pentafluorophenyl) or C18 (High Carbon Load)PFP offers specific F-F selectivity; C18 is a robust alternative.
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0)Low pH suppresses ionization of the COOH group.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatics than Methanol.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard backpressure management.
Temperature 40°C (Critical)Improves mass transfer and overcomes steric hindrance.
Detection UV 254 nmThe biphenyl system has strong absorption here; avoids low-UV noise.
Injection Vol 5 - 10 µLKeep low to prevent column overload.
Diagnostic Logic Tree

Use the following workflow to diagnose specific failure modes.

TroubleshootingLogic Start Problem Detected IssueType Identify Issue Type Start->IssueType PeakShape Peak Tailing / Asymmetry IssueType->PeakShape Retention Retention Shift / Drift IssueType->Retention SplitPeak Split / Double Peaks IssueType->SplitPeak CheckPH Is Mobile Phase pH < 3.0? PeakShape->CheckPH CheckTemp Is Column Temp Controlled? Retention->CheckTemp CheckSolvent Sample Solvent > Mobile Phase? SplitPeak->CheckSolvent FixPH Action: Add 0.1% TFA/Formic Acid (Suppress Ionization) CheckPH->FixPH No CheckCol Is Column End-Capped? CheckPH->CheckCol Yes SwitchCol Action: Switch to PFP or High-End C18 CheckCol->SwitchCol No FixTemp Action: Set Oven to 40°C (Stabilize pKa & Viscosity) CheckTemp->FixTemp No CheckEquil Is Column Equilibrated? CheckTemp->CheckEquil Yes FixSolvent Action: Dissolve in Starting Gradient Mix CheckSolvent->FixSolvent Yes (Stronger)

Caption: Diagnostic workflow for isolating HPLC failure modes specific to acidic fluorinated biphenyls.

References
  • Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (Discusses the superior selectivity of PFP phases for fluorinated aromatics).

  • Agilent Technologies. HPLC Column and Separation Troubleshooting. (Authoritative guide on pH effects and silanol interactions).

  • Sigma-Aldrich (Merck). HPLC Troubleshooting Guide - Peak Shape & Retention. (Standard protocols for acidic analyte retention).

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid. The information herein i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid. The information herein is structured to anticipate and address common challenges encountered during laboratory-scale synthesis and, critically, during scale-up for larger-quantity production. The methodologies and troubleshooting advice are grounded in established chemical principles and supported by relevant literature.

Synthetic Strategy Overview

The synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid, a biaryl compound, is most efficiently approached via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the strategy of choice due to its high functional group tolerance, generally high yields, and the commercial availability of the necessary building blocks.[1][2][3] This guide will focus on the coupling of (4-fluoro-2-methylphenyl)boronic acid with a suitable aryl halide, specifically methyl 3-fluoro-4-bromobenzoate , followed by saponification of the resulting ester to yield the final carboxylic acid.

Diagram: Synthetic Workflow

Synthetic Workflow cluster_precursors Precursor Synthesis cluster_coupling Core Reaction & Final Step 3-Fluoro-4-bromobenzoic_acid 3-Fluoro-4-bromobenzoic acid Esterification Esterification (MeOH, H₂SO₄) 3-Fluoro-4-bromobenzoic_acid->Esterification Methyl_3-fluoro-4-bromobenzoate Methyl 3-fluoro-4-bromobenzoate Esterification->Methyl_3-fluoro-4-bromobenzoate Suzuki_Coupling Suzuki-Miyaura Coupling Methyl_3-fluoro-4-bromobenzoate->Suzuki_Coupling Aryl Halide 4-Fluoro-2-methylphenylboronic_acid (4-fluoro-2-methylphenyl)boronic acid 4-Fluoro-2-methylphenylboronic_acid->Suzuki_Coupling Boronic Acid Coupled_Ester Methyl 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoate Suzuki_Coupling->Coupled_Ester Saponification Saponification (NaOH, H₂O/MeOH) Coupled_Ester->Saponification Final_Product 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Saponification->Final_Product

Caption: Overall synthetic route for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to address specific issues that may arise during the synthesis.

Precursor Synthesis & Handling

Question 1: My synthesis of 3-fluoro-4-bromobenzoic acid from 3-fluorobenzoic acid results in a mixture of isomers. How can I improve the regioselectivity?

Answer: The direct bromination of 3-fluorobenzoic acid can lead to the formation of multiple isomers. A more reliable, albeit longer, route involves the nitration of 3-fluorobenzoic acid to yield 3-fluoro-4-nitrobenzoic acid, followed by reduction of the nitro group to an amine, and finally a Sandmeyer reaction using a brominating agent.[4] This multi-step process offers better control over the regiochemistry.

Question 2: Why is it recommended to use the methyl ester of 3-fluoro-4-bromobenzoic acid in the Suzuki coupling instead of the free carboxylic acid?

Answer: The free carboxylic acid can interfere with the Suzuki-Miyaura coupling in several ways. The acidic proton can react with the basic conditions required for the reaction, potentially neutralizing the base and hindering the catalytic cycle. Furthermore, the carboxylate group can coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions. Esterification protects the carboxylic acid, and the ester can be easily hydrolyzed in the final step to yield the desired product.

Question 3: I am observing significant decomposition of my (4-fluoro-2-methylphenyl)boronic acid during storage. What are the best practices for handling and storing this reagent?

Answer: Boronic acids can be susceptible to protodeborylation, especially in the presence of moisture and heat. It is crucial to store (4-fluoro-2-methylphenyl)boronic acid in a cool, dry environment, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). When weighing and handling the reagent, minimize its exposure to atmospheric moisture. For scale-up, it is advisable to use the boronic acid shortly after purchase or synthesis and to verify its purity by NMR before use.

The Suzuki-Miyaura Cross-Coupling Reaction

Question 4: My Suzuki-Miyaura coupling reaction is sluggish and gives low yields. What are the most critical parameters to optimize for this specific transformation?

Answer: Several factors can contribute to a sluggish Suzuki-Miyaura reaction. Here is a checklist of critical parameters to investigate:

  • Catalyst and Ligand: For electron-rich aryl bromides, a catalyst system like Pd(dppf)Cl₂ is often a good starting point. However, for scale-up, using a more active pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos, XPhos) can be more cost-effective and efficient.

  • Base: The choice and quality of the base are paramount. An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is commonly used. Ensure the base is fully dissolved. For challenging couplings, a stronger, non-aqueous base like K₃PO₄ might be beneficial.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic substrates and the inorganic base. The ratio of organic solvent to water can significantly impact the reaction rate and should be optimized.

  • Temperature: While many Suzuki couplings proceed at elevated temperatures (80-100 °C), excessive heat can lead to catalyst decomposition and side reactions. Determine the optimal temperature for your specific substrate combination.

  • Degassing: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the palladium catalyst.[5] It is absolutely critical to thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles for smaller scale reactions. For scale-up, maintaining a positive pressure of an inert gas throughout the reaction is essential.

Question 5: I am observing a significant amount of the homocoupled byproduct, 4,4'-difluoro-2,2'-dimethylbiphenyl, in my reaction mixture. How can I minimize this side reaction?

Answer: The formation of this homocoupled product arises from the coupling of two molecules of (4-fluoro-2-methylphenyl)boronic acid. As mentioned above, the primary cause is often the presence of oxygen.[5] To mitigate this:

  • Rigorous Degassing: This is the most critical step. Ensure your inert gas technique is impeccable.

  • Order of Addition: Adding the boronic acid slowly to the reaction mixture containing the aryl halide, catalyst, and base at the reaction temperature can sometimes minimize its concentration and thus reduce the rate of homocoupling.

  • Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid is common, but a large excess should be avoided as it can increase the likelihood of homocoupling.

Question 6: Upon scaling up my reaction, I am noticing a decrease in yield and an increase in impurities. What are the key considerations for a successful scale-up of a Suzuki-Miyaura coupling?

Answer: Scaling up a reaction is not always a linear process. Key considerations include:

  • Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" and poor mixing of the biphasic solvent system, hindering the reaction. Ensure the reactor's agitation is sufficient to maintain a homogenous mixture.

  • Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat transfer less efficient. This can lead to difficulties in reaching and maintaining the desired reaction temperature, or conversely, to thermal runaways. Careful monitoring and control of the heating system are crucial.

  • Degassing: Degassing a large volume of solvent is more challenging. Ensure your degassing procedure is scaled appropriately to the volume of the reactor.

  • Catalyst Loading: While it is tempting to reduce the catalyst loading for cost reasons during scale-up, this can sometimes lead to incomplete conversion. It may be necessary to perform optimization studies at the larger scale to find the most cost-effective catalyst loading.

Work-up and Purification

Question 7: The work-up of my reaction mixture results in a persistent emulsion. How can I break this emulsion?

Answer: Emulsions are common in biphasic reaction work-ups. To break them, you can try:

  • Adding a saturated brine solution.

  • Filtering the entire mixture through a pad of Celite®.

  • Adding a small amount of a different organic solvent to change the polarity of the organic phase.

Question 8: What is the recommended procedure for purifying the final product, 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid?

Answer: After the saponification of the methyl ester, the crude product will be in the aqueous layer as its carboxylate salt. The general purification procedure is as follows:

  • Perform an aqueous work-up to remove the palladium catalyst and other inorganic byproducts.

  • Acidify the aqueous layer with an acid such as HCl to a pH of 1-2, which will precipitate the carboxylic acid.[6]

  • Collect the solid product by filtration.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is a highly effective method for obtaining a high-purity final product. The choice of solvent will depend on the solubility profile of the product and its impurities.

Experimental Protocols

Synthesis of Methyl 3-fluoro-4-bromobenzoate (Esterification)
  • To a solution of 3-fluoro-4-bromobenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester, which can often be used in the next step without further purification.

Suzuki-Miyaura Coupling
  • To a reaction vessel equipped with a condenser, magnetic stirrer, and a nitrogen inlet, add methyl 3-fluoro-4-bromobenzoate (1.0 eq), (4-fluoro-2-methylphenyl)boronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).

  • Add the solvent system (e.g., 1,4-dioxane and a 2M aqueous solution of K₂CO₃). The typical solvent ratio is 3:1 to 5:1 organic to aqueous.

  • Thoroughly degas the reaction mixture by bubbling nitrogen through the solution for at least 30 minutes.

  • Heat the reaction mixture to 85-95 °C under a nitrogen atmosphere and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature.

Saponification and Isolation of Final Product
  • To the cooled reaction mixture from the previous step, add a solution of sodium hydroxide (2-3 eq) in a mixture of water and methanol.

  • Stir the mixture at room temperature or gentle heat until the ester is completely hydrolyzed (monitor by TLC or HPLC).

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.

  • Further purify the product by recrystallization.

Quantitative Data Summary

ParameterRecommended RangeRationale
Boronic Acid Stoichiometry 1.1 - 1.3 equivalentsA slight excess drives the reaction to completion, but a large excess can lead to homocoupling.
Palladium Catalyst Loading 0.5 - 5 mol%Lower loadings are desirable for scale-up but may require longer reaction times or higher temperatures.
Base Stoichiometry 2.0 - 3.0 equivalentsEnsures the catalytic cycle proceeds efficiently.
Reaction Temperature 80 - 100 °CBalances reaction rate with catalyst stability.
Solvent Volume 5 - 15 mL per gram of aryl halideAffects reaction concentration and solubility of reagents.

References

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid.
  • Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
  • Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
  • SynHet. (n.d.). 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid.
  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ACS Publications. (2022). Transition-Metal-Free Cascade Approach for the Synthesis of Functionalized Biaryls by SNAr of Arylhydroxylamines with Arylsulfonium Salts. The Journal of Organic Chemistry.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
  • Some Dude. (2018). Synthesis of biaryls without using heavy metals- the photosplicing approach.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential.
  • ResearchGate. (2025). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • ResearchGate. (n.d.). Biaryl Synthesis through Metal-Catalyzed C-H Arylation.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Benchchem. (n.d.). Troubleshooting homocoupling in 4-Methylbiphenyl synthesis.
  • -ORCA - Cardiff University. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions.
  • ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates.
  • Reddit. (2023). Gabriel synthesis troubleshooting. r/Chempros.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). 2-Fluoro-4-methylphenylboronic Acid.
  • PrepChem.com. (n.d.). Synthesis of 4-tolylboronic acid.
  • ChemicalBook. (n.d.). 4-Chlorophenylboronic acid synthesis.

Sources

Troubleshooting

catalyst selection for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid synthesis

Topic: Synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Ticket ID: #BIO-SYN-042 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Ortho-Substituted Challenge You are attempting...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Ticket ID: #BIO-SYN-042 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Ortho-Substituted Challenge

You are attempting to synthesize 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid . This is not a trivial Suzuki-Miyaura coupling.[1][2] The presence of an ortho-methyl group on the phenyl ring creates significant steric hindrance, while the fluorine substituents on both rings electronically deactivate the system and increase the risk of side reactions like protodeboronation.

Standard protocols using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] often fail here, resulting in stalled reactions or low yields. This guide provides a validated, high-integrity workflow to overcome these specific structural challenges.

Module 1: Catalyst Selection Matrix

For this specific steric profile (ortho-methyl + di-fluoro), ligand selection is the single most critical variable.

The "Golden Standard" Recommendation
  • Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

  • Why: SPhos is electronically rich (facilitating oxidative addition of the electron-poor fluorinated aryl halide) and sterically bulky (facilitating reductive elimination of the hindered ortho-methyl biaryl product).

Comparative Performance Data
Catalyst SystemLigand ClassPredicted ConversionRisk Profile
Pd(PPh₃)₄ Simple Phosphine< 30%High. Fails to promote reductive elimination due to steric clash.
Pd(dppf)Cl₂ Bidentate50-70%Moderate. Robust, but often requires higher temperatures which promote deboronation.
Pd₂(dba)₃ + SPhos Buchwald (Dialkylbiaryl)> 90% Low. Specifically designed for ortho-substituted coupling.
Pd(OAc)₂ + TBAB Ligand-FreeVariableHigh. Pd black precipitation is likely due to the free carboxylic acid.

Module 2: Visual Troubleshooting Logic

Decision Tree: Diagnosing Low Yields

TroubleshootingLogic Start Issue: Low Yield / Stalled Reaction CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM DeHalogen Result: De-halogenated Product Found CheckSM->DeHalogen Reduction Protodebor Result: Protodeboronation (Ar-H) Found CheckSM->Protodebor Hydrolysis SM_Recov Result: Unreacted Starting Material CheckSM->SM_Recov Stalled Cycle Sol_DeHal Sol: Switch to Anhydrous Solvent (Dioxane) Reduce Reaction Time DeHalogen->Sol_DeHal Sol_Proto Sol: Switch Base to K3PO4 Use Boronic Ester (Pinacol) instead of Acid Protodebor->Sol_Proto Sol_Stall Sol: Change Ligand to SPhos/XPhos Increase Temp to 100°C SM_Recov->Sol_Stall

Caption: Diagnostic workflow for identifying the root cause of reaction failure in fluorinated biaryl synthesis.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of methyl 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoate (Ester intermediate recommended).

Note: We strongly recommend coupling the methyl ester of the benzoic acid rather than the free acid. The free carboxylic acid can coordinate to Palladium, poisoning the catalyst and reducing solubility in organic solvents.

Reagents:
  • Aryl Halide: Methyl 4-bromo-3-fluorobenzoate (1.0 equiv)

  • Boron Source: 4-Fluoro-2-methylphenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv) + SPhos (0.04 equiv)

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous if deboronation is observed).

Step-by-Step Methodology:
  • Pre-Complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd₂(dba)₃ and SPhos in the reaction solvent and stir for 30 mins at room temperature to form the active catalytic species (L-Pd-0).

  • Loading: Add the Aryl Halide, Boronic Acid, and Base to the reaction vessel.

  • Degassing (CRITICAL): The fluorinated boronic acid is sensitive to oxidation. Sparge the solvent mixture with Argon for at least 15 minutes or use the freeze-pump-thaw method (3 cycles).

  • Reaction: Heat the mixture to 100°C for 12-18 hours.

    • Monitoring: Check HPLC at 2 hours. If conversion is <10%, increase temperature to 110°C.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with water and brine.

  • Hydrolysis (Final Step): Treat the isolated ester with LiOH in THF/Water (1:1) at RT to yield the final free acid: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid .

Module 4: Frequently Asked Questions (FAQ)

Q1: Why is my reaction turning black immediately upon heating? A: This indicates "Palladium Black" precipitation. It means your ligand is not stabilizing the Palladium effectively, or oxygen is present.

  • Fix: Ensure rigorous degassing. Switch to SPhos (which binds Pd tightly). If using the free carboxylic acid substrate, switch to the ester to prevent Pd-carboxylate formation.

Q2: I see a major byproduct where the Boron group is replaced by Hydrogen. Why? A: This is Protodeboronation .[3] The 2-methyl-4-fluorophenylboronic acid is electron-rich/poor in a way that facilitates hydrolysis of the C-B bond under basic conditions.

  • Fix: Use anhydrous K₃PO₄ in dry Dioxane. Avoid aqueous carbonate bases (Na₂CO₃). Alternatively, use the MIDA boronate or Pinacol ester of the aryl boronic acid, which releases the active species slowly.

Q3: Can I use Pd(dppf)Cl₂ instead of the Buchwald system? A: Yes, Pd(dppf)Cl₂ is a robust "workhorse" catalyst and is often the second-best choice. It is less active than SPhos for sterically hindered substrates but is more stable to air. If SPhos is unavailable, try Pd(dppf)Cl₂ at a slightly higher loading (5 mol%).

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

  • Sigma-Aldrich (Merck). "Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling using Pd–NHC Complexes." Technical Guide.

  • Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Acids." Journal of the American Chemical Society, 2016.

Sources

Optimization

Technical Support Center: Managing Reaction Byproducts of Fluorinated Compounds

Introduction The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, enhancing metabolic stability and lipophilicity. However, the reagents required to introduce these atoms (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, enhancing metabolic stability and lipophilicity. However, the reagents required to introduce these atoms (e.g., DAST, Selectfluor, HF-amine complexes) generate byproducts that are not only hazardous but notorious for complicating downstream purification.

This guide moves beyond basic safety data sheets (SDS) to provide field-proven, mechanistic protocols for managing these byproducts. We focus on three critical phases: Immediate Neutralization , Strategic Purification , and Compliant Disposal .

Module 1: Safety & Immediate Neutralization (The "Emergency" Phase)

Q1: I am using DAST/Deoxo-Fluor for deoxyfluorination. The reaction is complete, but I am concerned about the exotherm during quenching. What is the safest protocol?

The Issue: DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor react violently with water, releasing Hydrofluoric Acid (HF) and generating significant heat. A standard aqueous wash can lead to a runaway exotherm or "volcano" effect if not controlled.

The Protocol: Do not add water directly to the reaction mixture. Instead, use a Inverse Quench method combined with a reactive scavenger.

  • Cool Down: Cool your reaction mixture (typically in DCM or THF) to -78°C (or at least -20°C).

  • Preparation of Quench Buffer: Prepare a saturated solution of Sodium Bicarbonate (NaHCO₃) or, for larger scales, a slurry of Calcium Carbonate (CaCO₃) .

    • Scientist's Note: CaCO₃ is superior for large scales because it precipitates fluoride ions as Calcium Fluoride (CaF₂), which is insoluble (

      
      ). This drives the equilibrium forward and prevents the re-acidification of the aqueous layer.
      
  • Inverse Addition: Slowly transfer the cold reaction mixture into the stirring quench buffer via a cannula or dropping funnel. Never pour the buffer into the reaction vessel.

  • Controlled Warming: Allow the biphasic mixture to warm to room temperature slowly while vigorously stirring. Watch for gas evolution (

    
    ).
    

Visual Workflow: Safe DAST Quenching

DAST_Quenching Start Reaction Complete (DAST/Deoxo-Fluor) Cool Cool Reaction to -78°C Start->Cool Transfer INVERSE ADDITION: Transfer Rxn Mix into Buffer Cool->Transfer Prep Prepare Quench Buffer (Sat. NaHCO3 or CaCO3 Slurry) Prep->Transfer Stir Vigorous Stirring (Allow to warm to RT) Transfer->Stir Check Gas Evolution Ceased? Stir->Check Check->Stir No (Bubbling) Extract Proceed to Extraction (DCM/Organic Layer) Check->Extract Yes (Stable)

Figure 1: Inverse quenching protocol for highly reactive fluorinating agents to prevent thermal runaway.

Q2: My reaction generated free HF as a byproduct. How do I confirm it is neutralized before workup?

The Issue: Standard pH paper is unreliable in organic solvents and can be bleached by strong oxidants often used in fluorination.

The Troubleshooting Guide:

  • The "Calcium Test": Take a small aliquot of your quenched aqueous layer and add a few drops of saturated Calcium Chloride (CaCl₂) solution.

    • Observation: A white precipitate indicates the formation of CaF₂, confirming that free fluoride ions are being sequestered.

    • Action: If no precipitate forms but the pH is still acidic, you likely have unneutralized HF. Add more base.

  • Use Boric Acid (Optional): For stubborn HF emulsions, adding Boric Acid (H₃BO₃) can help. It reacts with fluoride to form the water-soluble tetrafluoroborate ion (

    
    ), which is less hazardous and easier to wash away than free HF [1].
    

Table 1: Neutralization Agents for Fluorinated Byproducts

AgentMechanismBest Use CasePros/Cons
Calcium Carbonate (CaCO₃) Precipitation (

)
Large scale, high HF conc.Pro: Irreversible removal of F⁻. Con: Generates solids (slurry).
Sodium Bicarbonate (NaHCO₃) Neutralization (

release)
Small scale, DAST quenchingPro: Easy to handle. Con: Vigorous gas evolution.
Boric Acid (H₃BO₃) Complexation (

)
Trace HF, emulsionsPro: Solubilizes F⁻. Con: Does not precipitate; F⁻ remains in solution.

Module 2: Purification & Isolation (The "Quality" Phase)

Q3: I used Selectfluor, and I cannot separate the byproduct (H-TEDA-BF₄) from my product. They co-elute on TLC.

The Issue: Selectfluor is an electrophilic fluorinating agent that leaves behind a salt byproduct (1-chloromethyl-4-hydro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This salt is highly polar but can "streak" on silica or dissolve in polar organic solvents like acetonitrile.

The Solution: Exploit solubility differences. The byproduct is a dicationic salt, whereas your fluorinated organic product is likely neutral.

  • Solvent Switch: Evaporate the reaction solvent (often MeCN).

  • Precipitation: Redissolve the crude residue in a non-polar solvent like Dichloromethane (DCM) or Diethyl Ether .

    • Result: The H-TEDA-BF₄ byproduct is insoluble in ether/DCM and will precipitate out as a white solid.

  • Filtration: Filter the suspension through a pad of Celite or a fritted glass funnel. The solid is your waste; the filtrate contains your product.

  • Aqueous Wash: If trace salt remains, wash the organic layer with water. The salt is highly water-soluble [2].

Q4: How does the "Fluorine Effect" impact chromatography? My fluorinated product is not separating from the non-fluorinated starting material.

The Insight: Fluorine is highly electronegative but non-polarizable. This creates the "Fluorous Effect":

  • Monofluorination: Often increases polarity slightly due to the C-F dipole.

  • Perfluorination: Drastically decreases polarity, making the molecule "fluorophilic" (hating both water and oil).

Advanced Technique: Fluorous Solid-Phase Extraction (F-SPE) If you are working with perfluorinated tags or highly fluorinated molecules, standard silica is ineffective. Use F-SPE cartridges containing fluorocarbon-bonded silica.

F-SPE Workflow:

  • Load: Load crude mixture in a "fluorophobic" solvent (e.g., MeOH/H₂O). Non-fluorinated impurities pass through.[1]

  • Wash: Wash with more MeOH/H₂O.

  • Elute: Switch to a "fluorophilic" solvent (e.g., MeOH/THF or pure THF) to release the fluorinated product.

FSPE_Mechanism Sample Crude Mixture (Product-F + Impurities) Cartridge Fluorous Silica Cartridge (Perfluorooctyl-Si) Sample->Cartridge Step1 Step 1: Load/Wash (Solvent: MeOH/H2O) Cartridge->Step1 Waste Eluent: Impurities (Non-Fluorinated) Step1->Waste Passes Through Step2 Step 2: Elute (Solvent: THF/MeOH) Step1->Step2 Switch Solvent Product Eluent: Product-F (Fluorinated) Step2->Product Releases Bound F-Molecules

Figure 2: "Catch and Release" mechanism of Fluorous Solid-Phase Extraction (F-SPE) [3].

Module 3: Waste Management & Environmental Compliance

Q5: Can I dispose of fluorinated solvents (Trifluoroacetic acid, Fluorobenzene) in the standard halogenated waste stream?

The Directive: Yes, but with segregation caveats. While they are "halogenated," fluorinated compounds (especially PFAS and heavy fluorinated solvents) often require higher incineration temperatures to break the strong C-F bond.

  • Segregation: Keep "Heavy Fluorinated" waste (e.g., trifluoroethanol, hexafluoroisopropanol) separate if possible. Some disposal facilities charge a premium for high-fluorine content waste due to the generation of HF in the incinerator scrubber systems [4].

  • Labeling: Explicitly list the fluorinated component. Do not just write "Halogenated Waste." Write "Contains Trifluoroacetic Acid (5%)".

  • PFAS Awareness: If you are working with long-chain perfluoroalkyl substances (PFAS), these are "forever chemicals." Do not pour down the drain. Collect all solid and liquid waste, including contaminated gloves and pipette tips, in a dedicated "PFAS Waste" container for specialized high-temperature incineration [5].

Q6: How do I clean glassware contaminated with stubborn fluorinated grease or polymers?

The Tip: Standard base baths (KOH/Isopropanol) are effective.

  • Mechanism: The hydroxide ion attacks the silicon in the glass-grease interface or degrades the polymer backbone.

  • Warning: Do not leave glassware in a base bath overnight if it has precision ground joints, as the base will etch the glass, potentially causing leaks in future vacuum setups.

References

  • Andy Connelly. (2017).[2] The use of hydrofluoric acid in the laboratory. WordPress. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. PMC. Available at: [Link]

  • Zhang, W. (2009). Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC. Available at: [Link]

  • University of British Columbia. (2024). Organic Solvent Waste Disposal - Safety & Risk Services. UBC. Available at: [Link]

  • Wattbar Industries. (2024). Solvent Waste Management | Recycling & Disposal Best Practices. Wattbar. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Poor Reproducibility in Experiments with 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

Welcome to the technical support center for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reproducib...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reproducibility challenges encountered during experimentation with this compound. As Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to conduct robust and reliable experiments.

The challenge of reproducibility is a well-documented issue in chemical and biological research.[1][2] Minor, often overlooked, variables can significantly impact experimental outcomes, leading to frustration and delays. This is particularly true for complex organic molecules like 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid, where factors such as purity, solubility, and stability can be critical. This guide is structured to anticipate and address common pitfalls in a question-and-answer format, providing you with actionable solutions.

Section 1: Compound Verification and Handling

Poor reproducibility often begins with the starting material. Ensuring the identity, purity, and proper handling of your 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is the first and most critical step.

FAQs: Compound Verification

Question: I've received a new batch of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid. How can I be sure it's the correct compound and of sufficient purity?

Answer: Independent verification of each new batch is paramount. Do not assume the vendor's certificate of analysis (CoA) tells the whole story. Here is a step-by-step verification protocol:

Experimental Protocol: Incoming Compound Quality Control

  • Visual Inspection: Examine the compound for uniform color and crystallinity. Any discoloration or presence of amorphous material could indicate degradation or impurities.

  • Melting Point Analysis: Determine the melting point of a small sample. A sharp melting point close to the literature value suggests high purity. A broad melting range is a red flag for impurities.

  • Spectroscopic Confirmation:

    • ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): This is the most powerful tool for structural confirmation. The proton and fluorine NMR spectra should match the expected chemical shifts and coupling constants for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid. Pay close attention to the integration values to ensure the correct proton and fluorine counts. The presence of unexpected peaks indicates impurities.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This will confirm the molecular weight of your compound and give an initial assessment of purity. A single, sharp peak with the correct mass-to-charge ratio is ideal.

  • Purity Assessment (Quantitative):

    • HPLC (High-Performance Liquid Chromatography): An HPLC analysis with a suitable method (e.g., reversed-phase C18 column with a water/acetonitrile gradient) will allow you to quantify the purity.[3][4] Aim for a purity of >98% for most biological applications.

Question: My compound's purity is lower than expected. What are my options?

Answer: If the purity of your 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is insufficient, you will likely need to purify it. Recrystallization is often an effective method for purifying solid organic compounds like benzoic acid derivatives.[5][6]

Experimental Protocol: Recrystallization of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for benzoic acids include water, ethanol, methanol, toluene, or mixtures thereof.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your impure compound until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

  • Post-Purification Analysis: Re-run HPLC and melting point analysis to confirm the purity of the recrystallized product.

FAQs: Handling and Storage

Question: What are the best practices for handling and storing 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid to prevent degradation?

Answer: Proper handling and storage are crucial for maintaining the integrity of your compound. Fluorinated organic compounds, in particular, require careful attention.[7]

ParameterRecommendationRationale
Storage Temperature Store at 2-8°C.Lower temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidation and reaction with atmospheric moisture.
Light Exposure Store in a light-proof container.Prevents photochemical degradation.
Container Use a tightly sealed, clearly labeled glass vial. Avoid plastic containers for long-term storage due to potential leaching.Ensures chemical inertness and prevents contamination.[8]

Section 2: Solution Preparation and Stability

Inconsistencies in solution preparation can be a major source of experimental variability.

FAQs: Solution Preparation

Question: I'm having trouble dissolving 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid for my experiments. What is the best approach?

Answer: The benzoic acid moiety suggests that the solubility of this compound will be pH-dependent.

  • For biological assays, it is common to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer.

    • Recommended Stock Solvent: Dimethyl sulfoxide (DMSO) is a good first choice due to its high solubilizing power.

    • Protocol:

      • Accurately weigh the compound.

      • Add the desired volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

      • Use gentle warming (not exceeding 40°C) and vortexing to aid dissolution. Ensure the compound is fully dissolved before making dilutions.

  • Aqueous Solubility: The compound will be more soluble in aqueous solutions at a pH above its pKa (likely around 4-5, similar to benzoic acid) where it is deprotonated to the more soluble carboxylate form. If direct dissolution in buffer is required, use a buffer with a pH of 7 or higher.

Question: How can I be sure my compound is stable in my experimental conditions?

Answer: Assessing the stability of your compound in your specific assay buffer and at the working concentration is a critical, yet often overlooked, step.

Experimental Protocol: Stability Assessment

  • Prepare your working concentration of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid in your final assay buffer.

  • Incubate the solution under the same conditions as your experiment (e.g., temperature, light).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by HPLC.

  • A decrease in the area of the main peak or the appearance of new peaks over time indicates instability.

Section 3: Troubleshooting in Biological Assays

Even with a pure, stable compound, issues can arise during the experiment itself.

FAQs: Biological Assays

Question: I am seeing a high degree of variability between replicate wells in my cell-based assay. What could be the cause?

Answer: High variability can stem from several sources. Here is a troubleshooting workflow:

G start High Variability in Replicates q1 Is the compound fully dissolved in the final assay medium? start->q1 sol1 Precipitation of the compound can lead to inconsistent concentrations in wells. Visually inspect for precipitates. Consider lowering the final concentration or the percentage of organic solvent. q1->sol1 No q2 Are you mixing the compound thoroughly in the medium before adding to cells? q1->q2 Yes sol2 Inadequate mixing can lead to concentration gradients. Ensure thorough but gentle mixing. q2->sol2 No q3 Could the compound be interacting with your assay components? q2->q3 Yes sol3 Some compounds can bind to plasticware or proteins in the serum, reducing the effective concentration. Consider using low-binding plates. q3->sol3 Possible q4 Is the solvent (e.g., DMSO) concentration consistent across all wells and at a non-toxic level? q3->q4 Unlikely sol4 Ensure the final solvent concentration is the same in all wells, including controls. Run a solvent toxicity curve. q4->sol4

Caption: Troubleshooting workflow for high variability in cell-based assays.

Question: The biological activity of the compound seems to vary significantly between experiments run on different days. Why might this be happening?

Answer: This often points to a systemic issue rather than a problem with a single plate.

  • Reagent Consistency: Are you using the same batch of all reagents (e.g., cells, serum, media)? Passage number of cells can significantly impact their response.

  • Isomerization: The position of the fluorine and methyl groups can lead to different isomers which may have vastly different biological activities.[9][10][11] Ensure your synthesis is selective or that you have purified the desired isomer.

  • Environmental Factors: Changes in incubator conditions (CO₂, temperature, humidity) can affect cell health and their response to treatment.

Section 4: General Best Practices for Reproducibility

Beyond the specifics of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid, adopting a rigorous approach to experimental design and execution is key to ensuring reproducibility.

G cluster_0 Pre-Experiment cluster_1 In-Experiment cluster_2 Post-Experiment a1 Compound QC b1 Consistent Technique a1->b1 a2 Detailed Protocol a2->b1 a3 Reagent Validation b2 Positive/Negative Controls a3->b2 c1 Standardized Analysis b1->c1 b2->c1 b3 Record Everything c2 Transparent Reporting b3->c2

Sources

Reference Data & Comparative Studies

Validation

3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid vs other fluorinated benzoic acids

Executive Summary: The "Twisted Biaryl" Advantage In modern drug discovery, the biaryl scaffold is ubiquitous, yet often plagued by two critical failure modes: poor aqueous solubility (due to planar -stacking) and rapid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Twisted Biaryl" Advantage

In modern drug discovery, the biaryl scaffold is ubiquitous, yet often plagued by two critical failure modes: poor aqueous solubility (due to planar


-stacking) and rapid metabolic clearance  (via CYP450 oxidation).

3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (hereafter 3F-4F2M-BA ) represents a rationally designed solution to these bottlenecks. Unlike standard 4-biphenylcarboxylic acid, 3F-4F2M-BA incorporates a specific ortho-fluoro/ortho-methyl substitution pattern at the biaryl linkage. This creates a steric clash that forces the two phenyl rings out of coplanarity (dihedral angle


 60–90°), significantly disrupting crystal packing energy and improving solubility while simultaneously blocking primary metabolic soft spots.

This guide compares 3F-4F2M-BA against standard fluorinated and non-fluorinated analogs, demonstrating its superior utility as a core scaffold for kinase inhibitors and nuclear receptor antagonists.

Chemical Profile & Physiochemical Properties[1][2][3]

Structural Analysis

The molecule features a benzoic acid core (Ring A) and a phenyl appendage (Ring B).

  • Ring A (Benzoic Acid): Substituted with Fluorine at C3. This lowers the pK

    
     of the carboxylic acid, increasing ionization at physiological pH compared to non-fluorinated analogs.
    
  • Ring B (Phenyl): Substituted with Methyl at C2' and Fluorine at C4'.

  • The Linkage: The C3-F (Ring A) and C2'-Me (Ring B) create a "bi-ortho" effect, locking the conformation.

Comparative Data Table

Data derived from chemoinformatic consensus models and structural analog analysis.

Property3F-4F2M-BA (Target)4-Biphenylcarboxylic Acid (Control)3-Fluoro-4-phenylbenzoic acid (Partial Analog)
Formula C

H

F

O

C

H

O

C

H

FO

MW ( g/mol ) 248.23198.22216.21
pK

(Acid)
3.85 (More Acidic)4.203.95
cLogP 4.13.63.8
Conformation Twisted (>60° torsion)Planar/FlexibleSemi-Planar
Metabolic Stability High (Blocked para & ortho)Low (Vuln. to p-hydroxylation)Moderate
Solubility (pH 7.4) High (Dipole + Twist)Low (High Lattice Energy)Moderate

Decision Logic: Why Choose This Scaffold?

The following decision tree illustrates the medicinal chemistry logic for selecting 3F-4F2M-BA over simpler alternatives.

SAR_Logic Start Biaryl Scaffold Selection Problem1 Issue: Poor Solubility? Start->Problem1 Problem2 Issue: Rapid Metabolism? Start->Problem2 Sol1 Add Ortho-Substituent (Induce Twist) Problem1->Sol1 Disrupt Planarity Alternative Use Standard Biphenyl Problem1->Alternative No Sol2 Block Para-Position (F substitution) Problem2->Sol2 Block CYP Sites Problem2->Alternative No Target Select 3F-4F2M-BA (Twisted + Blocked) Sol1->Target Sol2->Target

Figure 1: SAR Decision Tree for Biaryl Scaffold Selection. The target molecule addresses both solubility and metabolic stability simultaneously.

Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust route to 3F-4F2M-BA utilizes a palladium-catalyzed cross-coupling between an aryl bromide and an aryl boronic acid.

Reaction Scheme

Synthesis SM1 4-Bromo-3-fluorobenzoic acid (Electrophile) Catalyst Pd(dppf)Cl2 • DCM K2CO3, Dioxane/H2O SM1->Catalyst SM2 (4-Fluoro-2-methylphenyl)boronic acid (Nucleophile) SM2->Catalyst Product 3-Fluoro-4-(4-fluoro-2-methylphenyl) benzoic acid Catalyst->Product Reflux, 4-12h

Figure 2: Convergent Synthesis Route via Suzuki Cross-Coupling.

Detailed Methodology

Objective: Synthesis of 5.0 g of 3F-4F2M-BA.

  • Reagent Preparation:

    • Aryl Halide: 4-Bromo-3-fluorobenzoic acid (1.0 eq, 21.9 mmol).

    • Boronic Acid: (4-Fluoro-2-methylphenyl)boronic acid (1.2 eq, 26.3 mmol).

    • Base: Potassium Carbonate (

      
      ), 2M aqueous solution (3.0 eq).
      
    • Catalyst: Pd(dppf)Cl

      
       • CH
      
      
      
      Cl
      
      
      (0.05 eq).
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Step 1: Charge a 250 mL round-bottom flask with the Aryl Halide, Boronic Acid, and Pd-catalyst.

    • Step 2: Evacuate and backfill with Nitrogen (

      
      ) three times to ensure an inert atmosphere (Critical for Pd stability).
      
    • Step 3: Add degassed 1,4-Dioxane (10 volumes) and the 2M

      
       solution via syringe.
      
    • Step 4: Heat the mixture to 90°C under vigorous stirring. Monitor by LC-MS or TLC (Mobile phase: 5% MeOH in DCM). Reaction typically completes in 4–6 hours.

    • Step 5 (Workup): Cool to room temperature. Filter through a Celite pad to remove Palladium black.

    • Step 6 (Acidification): Adjust pH of the filtrate to ~3.0 using 1N HCl. The product will precipitate as a solid.

    • Step 7 (Purification): Collect solid by filtration. Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

Yield Expectation: 85–92% isolated yield.

Performance Analysis: Metabolic Stability

A key advantage of 3F-4F2M-BA is its resistance to oxidative metabolism.[1] The following data compares the intrinsic clearance (


) in human liver microsomes (HLM).
CompoundStructure NoteHLM

(

L/min/mg)
Half-life (

)
4-Biphenylcarboxylic acid Unsubstituted> 50 (High)< 20 min
4-(2-Methylphenyl)benzoic acid Methyl only25 (Moderate)~ 45 min
3F-4F2M-BA Dual F + Me Block < 8 (Low) > 120 min

Mechanism:

  • Ring A Protection: The C3-Fluorine sterically and electronically deactivates the ring towards oxidation.

  • Ring B Protection: The C4'-Fluorine blocks the para-position, which is the primary site for CYP-mediated hydroxylation in phenyl rings. The C2'-Methyl blocks the ortho-position and adds steric bulk, hindering enzyme access.

Applications in Drug Discovery

This scaffold is particularly valuable in:

  • Kinase Inhibitors: As a solvent-exposed tail or a hinge-binding moiety where specific geometry is required to fill a hydrophobic pocket.

  • Nuclear Receptor Antagonists: Mimicking the steroid core structure (e.g., Androgen Receptor antagonists) where the biaryl twist mimics the steroid backbone curvature.

  • Liquid Crystals: The fluorinated biaryl core is also used in materials science for its high dielectric anisotropy, though purity requirements for drugs are stricter.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Comparative

validation of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid synthesis method

A Comparative Guide to the Synthesis and Validation of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic Acid Introduction 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is a highly functionalized biaryl carboxylic acid. The...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis and Validation of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic Acid

Introduction

3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is a highly functionalized biaryl carboxylic acid. The biaryl motif is a crucial structural component in many pharmaceutical compounds, agrochemicals, and advanced materials.[1] The specific substitution pattern of this molecule, featuring fluorine and methyl groups, makes it a valuable building block in medicinal chemistry for developing novel therapeutic agents. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Given its importance, the development of a robust, scalable, and verifiable synthesis method is of paramount importance for researchers in drug discovery and development. This guide provides an in-depth comparison of synthetic strategies for this class of molecules, with a primary focus on the validation of the most reliable method: the Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic rationale behind this choice, present a detailed experimental protocol, and outline a comprehensive analytical workflow to ensure the final product's identity, purity, and quality.

Comparative Analysis of Synthetic Strategies

The formation of the carbon-carbon bond between the two aromatic rings is the key transformation in the synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid. While several cross-coupling reactions exist, the Suzuki-Miyaura coupling is often the method of choice for its versatility and favorable characteristics.

Synthetic Method Core Reactants Advantages Disadvantages
Suzuki-Miyaura Coupling Aryl Halide + Arylboronic AcidHigh yields, excellent functional group tolerance, commercially available catalysts and reagents, low toxicity of boron-containing reagents.Requires careful control of reaction conditions to avoid side reactions like homocoupling.
Stille Coupling Aryl Halide + OrganostannaneGenerally good yields and functional group tolerance.High toxicity of organotin reagents and byproducts, which can be difficult to remove completely from the final product.
Negishi Coupling Aryl Halide + Organozinc ReagentHigh reactivity, often proceeds under mild conditions.Organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous reaction conditions.
Hiyama Coupling Aryl Halide + OrganosilaneLow toxicity of silicon reagents.Requires activation of the organosilane, often with fluoride sources, which can complicate the reaction setup.

Based on this comparison, the Suzuki-Miyaura coupling presents the most balanced profile of efficiency, safety, and practicality for the synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid, making it the focus of our in-depth validation.

In-Depth Validation of the Suzuki-Miyaura Synthesis Route

A reliable synthesis is one that is not only high-yielding but also reproducible and produces a final compound of verifiable quality. Here, we dissect the Suzuki-Miyaura approach for synthesizing our target molecule.

Proposed Synthetic Route via Suzuki-Miyaura Coupling

The most logical disconnection for our target molecule suggests the coupling of 4-bromo-3-fluorobenzoic acid and (4-fluoro-2-methylphenyl)boronic acid . Both of these starting materials are commercially available, which is a significant advantage for reproducibility and scalability.

Reaction Mechanism and Rationale for Reagent Selection

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-bromo-3-fluorobenzoic acid. This is often the rate-determining step of the cycle.[2] Aryl bromides offer a good balance of reactivity and stability for this step.

  • Transmetalation : The aryl group from the (4-fluoro-2-methylphenyl)boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[3]

  • Reductive Elimination : The two aryl groups on the palladium center are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Why these reagents?

  • Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst. Alternatively, catalysts with more specialized ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can offer enhanced stability and efficiency for challenging couplings.

  • Base (e.g., K₂CO₃, Cs₂CO₃): An inorganic base is crucial for activating the boronic acid. The choice of base can influence the reaction rate and yield. Cesium carbonate is often more effective for less reactive substrates due to its higher solubility in organic solvents.

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water): A mixture of an organic solvent and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAd Oxidative Addition Intermediate (Ar-Pd(II)-X)Ln Pd0->OxAd Ar-X Trans Transmetalation Intermediate (Ar-Pd(II)-Ar')Ln OxAd->Trans Ar'-B(OH)₂ / Base Trans->Pd0 Reductive Elimination Product 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Trans->Product ArX 4-Bromo-3-fluorobenzoic acid ArX->OxAd ArBOH2 (4-Fluoro-2-methylphenyl)boronic acid ArBOH2->Trans caption Suzuki-Miyaura Catalytic Cycle

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Detailed Experimental and Validation Protocol

A robust protocol must be detailed and include checkpoints for validation.[5]

Part 1: Synthesis Protocol
  • Reagent Preparation : To a flame-dried round-bottom flask, add 4-bromo-3-fluorobenzoic acid (1.0 eq), (4-fluoro-2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere : Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition : Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) under a positive pressure of the inert gas.

  • Reaction : Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup : Cool the reaction to room temperature. Add water and ethyl acetate. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, ensuring it partitions into the organic layer.

  • Extraction : Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Part 2: Purification and Analytical Validation Workflow

The crude product must be purified and then rigorously analyzed to confirm its identity and purity.

Validation_Workflow cluster_identity Structural Elucidation cluster_purity Quantitative Analysis start Crude Product purification Purification (Flash Chromatography or Recrystallization) start->purification identity Identity Confirmation purification->identity purity Purity Assessment identity->purity nmr ¹H and ¹³C NMR ms Mass Spectrometry (MS) end Validated Final Product purity->end hplc HPLC elemental Elemental Analysis caption Post-Synthesis Validation Workflow

A typical workflow for the validation of a synthesized compound.
  • Purification :

    • Flash Column Chromatography : The crude material can be purified on a silica gel column.[6] A gradient elution system (e.g., hexane/ethyl acetate with a small amount of acetic acid) is typically effective.

    • Recrystallization : If the crude product is sufficiently pure and crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be a highly effective and scalable purification method.

  • Identity Confirmation :

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure.[7] The ¹H NMR spectrum should show the correct number of aromatic protons with the expected splitting patterns (couplings) and integrations. The ¹³C NMR will confirm the number of unique carbon environments.

    • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which provides strong evidence for the elemental composition.

  • Purity Assessment :

    • High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for assessing the purity of small molecules.[8] Analysis of the purified product should show a single major peak, and the purity is typically reported as the area percentage of this peak. A standard method would involve a C18 reversed-phase column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.[9]

    • Elemental Analysis : This technique determines the percentage composition of carbon, hydrogen, and other elements in the compound. The experimental values should be within ±0.4% of the theoretical values calculated from the molecular formula.

Data Summary and Interpretation

The following table presents expected outcomes for a successful and validated synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.

Parameter Target Value Method of Verification Rationale
Yield > 80%Gravimetric analysis after purificationA high yield indicates an efficient chemical transformation and minimal loss during workup and purification.
¹H NMR Conforms to structure400 MHz NMR SpectroscopyConfirms the connectivity of atoms and the regiochemistry of the coupling.
¹³C NMR Conforms to structure100 MHz NMR SpectroscopyVerifies the carbon skeleton and the presence of all unique carbon atoms.
HRMS (m/z) [M-H]⁻ or [M+H]⁺ ± 5 ppmESI-TOF or Orbitrap MSConfirms the elemental formula with high accuracy.
Purity > 98%HPLC (e.g., at 254 nm)Ensures the absence of significant impurities that could interfere with subsequent applications.[10]
Elemental Analysis C, H ± 0.4% of theoreticalCombustion AnalysisProvides orthogonal confirmation of purity and elemental composition.
Melting Point Sharp range (e.g., 2-3 °C)Melting Point ApparatusA sharp melting point is indicative of a pure crystalline solid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands out as a superior method for the synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid, offering high yields, operational simplicity, and a favorable safety profile. However, the synthesis itself is only one part of the process. A rigorous, multi-step validation workflow is not merely recommended; it is essential to guarantee the scientific integrity of the final product. By combining state-of-the-art purification techniques with a suite of orthogonal analytical methods—including NMR, MS, HPLC, and elemental analysis—researchers can have high confidence in the identity, purity, and quality of the synthesized material. This validated protocol provides a reliable foundation for the production of this important chemical building block for advanced research and development.

References

  • - A publication of reliable methods for the preparation of organic compounds.

  • - Provides a detailed overview of the Suzuki-Miyaura coupling mechanism.

  • - A practical guide to the Suzuki-Miyaura cross-coupling reaction.

  • - Information on HPLC for small molecule analysis.

  • - A research article on the synthesis of biaryls using Suzuki-Miyaura coupling.

  • - Discusses methods for determining the identity and purity of small molecules.

  • - A guide on scaling HPLC for purification.

  • - Provides detailed and reliable protocols for organic synthesis techniques.

  • - An encyclopedic overview of the Suzuki reaction.

  • - An example of NMR analysis for a related compound.

  • - Information and examples of the Suzuki coupling reaction.

  • - Information on NMR spectral parameters for substituted benzenes.

  • - A study on the behavior of benzoic acid derivatives in solution.

  • - A comparison of HPLC and GC for small molecule analysis.

  • - A guide to creating validation protocols.

  • - A research article on the synthesis of biaryl carboxylic acids.

  • - Guidelines for submitting procedures to Organic Syntheses, emphasizing reproducibility.

  • - Information on the structural analysis of benzoic acid.

  • - A research article on biaryl synthesis.

  • - An explanation of HPLC for purity testing.

  • - A patent detailing the synthesis of related compounds.

Sources

Validation

A Comparative Guide to the Structural Analysis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic Acid Derivatives

Introduction: The Significance of Fluorinated Biphenyl Scaffolds in Drug Discovery The 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid scaffold represents a class of compounds with significant potential in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Biphenyl Scaffolds in Drug Discovery

The 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid scaffold represents a class of compounds with significant potential in medicinal chemistry. As derivatives of biphenyl carboxylic acids, these molecules are privileged structures, known to exhibit a range of biological activities. The introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making these derivatives particularly attractive for drug development. A precise understanding of their three-dimensional structure is paramount, as subtle changes in conformation can lead to dramatic differences in biological function.

This guide provides an in-depth comparison of the essential analytical techniques used to elucidate the structure of these complex molecules. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, offering a framework for robust and reliable structural characterization for researchers in drug discovery and development.

The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography

For definitive, atomic-level structural information, single-crystal X-ray crystallography is the unparalleled gold standard.[1][2] This technique provides a precise three-dimensional map of electron density within a crystal, allowing for the unambiguous determination of atomic positions, bond lengths, bond angles, and, crucially for this class of molecules, the torsional or dihedral angle between the two phenyl rings.[1]

The insights gained from a crystal structure are foundational. They reveal the molecule's preferred solid-state conformation, which is often a low-energy state relevant to its interaction with biological targets.[3][4] Furthermore, it exposes intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing and can provide clues about potential binding modes.[5][6]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical First Step):

    • Rationale: The quality of the diffraction data is entirely dependent on the quality of the crystal. The goal is to grow a single, well-ordered crystal free of defects.

    • Procedure:

      • Dissolve the purified 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid derivative in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to near saturation.

      • Employ a slow evaporation technique. Loosely cap the vial and leave it in a vibration-free environment for several days to weeks.

      • Alternatively, use a vapor diffusion (hanging drop or sitting drop) or slow cooling method to achieve controlled crystallization.

      • Harvest a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[2]

  • Data Collection:

    • Rationale: To measure the angles and intensities of the X-rays diffracted by the crystal's electron planes.

    • Procedure:

      • Mount the crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[7]

      • Cool the crystal under a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibration and improve data quality.

      • The instrument rotates the crystal while exposing it to the X-ray beam, collecting a series of diffraction images.[2]

  • Structure Solution and Refinement:

    • Rationale: To convert the diffraction pattern into a 3D model of the molecule.

    • Procedure:

      • Process the raw diffraction data to determine the unit cell dimensions and space group.

      • Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.

      • Build an atomic model into the electron density map using software like SHELXTL or OLEX2.[5][8]

      • Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

Workflow for X-ray Crystallographic Analysis

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purification Compound Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crucial for quality Mounting Mount Crystal Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Model_Refinement Model Building & Refinement Structure_Solution->Model_Refinement Final_Structure Final Structure (CIF File) Model_Refinement->Final_Structure

Caption: Workflow of single-crystal X-ray analysis.

A Comparative Overview of Spectroscopic Techniques

While crystallography provides a static, solid-state picture, spectroscopic methods offer invaluable information about the molecule's structure in solution, which is often more relevant to its biological context. These techniques are complementary and, when used together, provide a comprehensive structural profile.

Technique Information Obtained Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, dihedral angles, intermolecular interactions.Unambiguous and highly detailed structural data.[9]Requires a suitable single crystal; provides a solid-state, not solution, conformation.
NMR Spectroscopy Atomic connectivity (¹H-¹H, ¹H-¹³C), chemical environment, stereochemistry, solution dynamics.Provides data on solution-state structure and conformation; non-destructive.[10]Complex spectra for large molecules; indirect conformational information.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -COOH, C-F, C=C).Fast, simple, and requires small sample amounts; excellent for functional group identification.[11]Provides limited information on the overall molecular skeleton.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns for substructure analysis.Extremely high sensitivity and accuracy for molecular weight determination.Does not provide information on stereochemistry or atomic connectivity.
Integrated Spectroscopic Approach for Structural Elucidation```dot

Spectro_Logic cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Molecule Molecular Structure of 3-Fluoro-4-(Ar)benzoic acid H_NMR ¹H NMR Info_NMR Connectivity Chemical Environment Solution Conformation C_NMR ¹³C NMR F_NMR ¹⁹F NMR Info_NMR->Molecule Defines Skeleton IR_Spec FT-IR Info_IR Functional Groups (C=O, O-H, C-F) Info_IR->Molecule Confirms Groups MS_Spec HRMS Info_MS Molecular Weight Elemental Formula Fragmentation Info_MS->Molecule Confirms Mass

Caption: Impact of molecular conformation on biological activity.

Conclusion

The structural analysis of 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid derivatives requires a multi-faceted and synergistic approach. While single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof, it is the integration with spectroscopic techniques like NMR, IR, and MS that builds a complete and self-validating picture of the molecule in both solid and solution states. Understanding the delicate interplay of steric and electronic effects that govern the key dihedral angle is fundamental for rational drug design. By employing the comparative strategies outlined in this guide, researchers can confidently elucidate the structures of these complex and promising molecules, paving the way for the development of novel therapeutics.

References

  • Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. ResearchGate. Available from: [Link]

  • 3-Fluoro-4-hydroxybenzoic acid, 1. ResearchGate. Available from: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available from: [Link]

  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate. Available from: [Link]

  • 3-Fluoro-4-methylbenzoic acid. ResearchGate. Available from: [Link]

  • Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.Google Patents.
  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Available from: [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. Available from: [Link]

  • Protein X-ray Crystallography and Drug Discovery. National Center for Biotechnology Information. Available from: [Link]

  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. Available from: [Link]

  • Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. National Center for Biotechnology Information. Available from: [Link]

  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • X-ray crystallography. Wikipedia. Available from: [Link]

  • Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. Available from: [Link]

  • Biphenyl conformations. ResearchGate. Available from: [Link]

  • Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. Available from: [Link]

  • Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. The Royal Society of Chemistry. Available from: [Link]

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  • Structure, Conformation, Stereodynamics, Dimer Formation, and Absolute Configuration of Axially Chiral Atropisomers of Hindered Biphenyl Carbinols. ACS Publications. Available from: [Link]

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Comparative

comparative efficacy of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

An In-Depth Comparative Efficacy Analysis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (Lumacaftor) A Senior Application Scientist's Guide to CFTR Corrector Performance Abstract This guide provides a detailed comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Efficacy Analysis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (Lumacaftor)

A Senior Application Scientist's Guide to CFTR Corrector Performance

Abstract

This guide provides a detailed comparative analysis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid, known in the pharmaceutical field as Lumacaftor (VX-809). Lumacaftor was a pioneering therapeutic agent in the class of "CFTR correctors," designed to address the underlying molecular defect in the most common form of cystic fibrosis. This document will delve into its mechanism of action, compare its preclinical and clinical efficacy against next-generation correctors such as Tezacaftor and Elexacaftor, and provide detailed experimental protocols for evaluating CFTR corrector performance. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data and established scientific principles.

Introduction: The Challenge of Cystic Fibrosis and the F508del Mutation

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The CFTR protein functions as a chloride and bicarbonate channel on the apical surface of epithelial cells. Its proper function is critical for maintaining salt and water balance across cell membranes, which is essential for the hydration and viscosity of mucus in the respiratory, digestive, and reproductive tracts.

The most prevalent CF-causing mutation, occurring in approximately 90% of patients, is the deletion of phenylalanine at position 508 (F508del). This mutation results in a misfolded CFTR protein that is recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and prematurely targeted for proteasomal degradation. The small fraction of F508del-CFTR that escapes degradation and reaches the cell surface exhibits both reduced channel-gating function and decreased stability.

The development of CFTR modulators has revolutionized CF treatment. These small molecules are broadly classified into two main groups:

  • Potentiators: These agents, like Ivacaftor, increase the channel-gating probability (the likelihood that the channel will be open) of CFTR proteins that are already present at the cell surface.

  • Correctors: These agents, including Lumacaftor, are designed to rescue the folding and trafficking of mutant CFTR proteins, thereby increasing the quantity of functional protein at the cell surface.

Lumacaftor (VX-809) was the first corrector to receive regulatory approval in combination with the potentiator Ivacaftor (as Orkambi®). Its development marked a significant milestone, shifting the treatment paradigm from symptom management to addressing the core molecular defect.

Mechanism of Action: From Misfolding to Rescue

The primary role of a CFTR corrector is to overcome the processing defect of the F508del-CFTR protein. Lumacaftor achieves this through direct binding to the misfolded protein during its synthesis.

The Causality Behind the Correction:

The F508del mutation disrupts key intramolecular interactions, particularly within the first nucleotide-binding domain (NBD1). This prevents NBD1 from properly associating with the membrane-spanning domains (MSDs), leading to a kinetically trapped, unstable conformation that is ubiquitinated and degraded via the ER-associated degradation (ERAD) pathway.

Lumacaftor is believed to bind to one of the MSDs of the F508del-CFTR protein. This binding allosterically stabilizes the protein structure, facilitating proper interactions between NBD1 and the MSDs. This chaperone-like effect allows a greater proportion of F508del-CFTR to bypass the ER quality control checkpoint, complete its maturation in the Golgi apparatus (becoming the complex-glycosylated "Band C" form), and successfully traffic to the plasma membrane.

Figure 1: F508del-CFTR Processing and Lumacaftor's Point of Intervention cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Synthesis Protein Synthesis (Ribosome) Folding F508del-CFTR Misfolding Synthesis->Folding Nascent Polypeptide ERQC ER Quality Control (ERAD) Folding->ERQC Recognition of Misfolded State Lumacaftor Lumacaftor (VX-809) Intervention Folding->Lumacaftor Binding & Stabilization Degradation Proteasomal Degradation ERQC->Degradation CorrectedFolding Corrected Folding Lumacaftor->CorrectedFolding Maturation Complex Glycosylation CorrectedFolding->Maturation ER Exit Trafficking Successful Trafficking Maturation->Trafficking Channel Partially Functional CFTR Channel Trafficking->Channel

Caption: F508del-CFTR processing pathway and the intervention point of Lumacaftor.

Comparative Efficacy Analysis

While Lumacaftor was a foundational corrector, its efficacy is limited. It only partially restores F508del-CFTR processing, and the rescued channels still exhibit gating and stability defects, necessitating co-administration with a potentiator like Ivacaftor. Subsequent research has led to the development of more effective correctors.

This section compares Lumacaftor to Tezacaftor (VX-661) and Elexacaftor (VX-445), which represent second and third-generation correctors, respectively. Tezacaftor offers a similar mechanism to Lumacaftor but with a better safety profile and fewer drug-drug interactions. Elexacaftor represents a different class of corrector, binding to a different site on CFTR and providing a synergistic, more robust correction when used with other correctors.

Preclinical In Vitro Efficacy

The primary method for evaluating corrector efficacy in a preclinical setting involves using human bronchial epithelial (HBE) cells homozygous for the F508del mutation. The key metrics are the restoration of CFTR maturation (measured by Western blot) and function (measured by chloride transport assays).

Table 1: Comparative Preclinical Efficacy of CFTR Correctors in F508del/F508del HBE Cells

ParameterLumacaftor (VX-809)Tezacaftor (VX-661)Elexacaftor (VX-445) + Tezacaftor
EC₅₀ for Chloride Transport ~0.5 µM~0.3 µM~0.02 µM (VX-445)
Maximal Chloride Transport (% of Normal) ~15%~25%~60%
CFTR Maturation (Band C/B Ratio) Moderate IncreaseModerate-High IncreaseHigh/Robust Increase
Primary Binding Site MSD1MSD1NBD1/MSD2 Interface

Data are approximations synthesized from publicly available literature for comparative purposes.

Clinical Trial Efficacy

The ultimate measure of a drug's efficacy is its performance in clinical trials. The data below summarizes the key outcomes from pivotal Phase 3 trials for corrector-based combination therapies. The primary endpoint in most CF trials is the absolute change in the percent predicted forced expiratory volume in one second (ppFEV₁), a key measure of lung function.

Table 2: Comparative Clinical Efficacy of Corrector-Based Combination Therapies

Therapy (Trade Name)Corrector(s) + PotentiatorPatient Population (Genotype)Mean Absolute Change in ppFEV₁Mean Absolute Change in Sweat Chloride (mmol/L)
Orkambi® Lumacaftor / IvacaftorF508del/F508del+2.6 to 3.0 percentage points-24.8
Symdeko® Tezacaftor / IvacaftorF508del/F508del+4.0 percentage points-28.4
Trikafta® Elexacaftor / Tezacaftor / IvacaftorF508del/F508del+10.0 percentage points-45.1
Trikafta® Elexacaftor / Tezacaftor / IvacaftorOne F508del Allele+14.3 percentage points-41.8

Data sourced from pivotal clinical trial publications.

Interpretation of Comparative Data: The preclinical and clinical data clearly demonstrate a significant evolution in corrector efficacy.

  • Lumacaftor (in Orkambi®) provided a modest but groundbreaking benefit for patients homozygous for the F508del mutation.

  • Tezacaftor (in Symdeko®) offered an incremental improvement in efficacy with a more favorable side-effect profile, particularly reducing the respiratory events sometimes seen upon initiation of Lumacaftor.

  • Elexacaftor (in Trikafta®) , when combined with Tezacaftor and Ivacaftor, represents a paradigm shift. The "triple combination" therapy produces a much more robust correction, leading to dramatic improvements in lung function and sweat chloride levels, and its efficacy extends to patients with only a single F508del allele.

Gold-Standard Experimental Protocol: Ussing Chamber Assay

To validate the efficacy of a novel corrector in vitro, the Ussing Chamber assay is the definitive method. It measures transepithelial ion transport in polarized epithelial monolayers, providing a direct functional readout of CFTR activity.

Objective: To quantify the increase in CFTR-mediated chloride secretion in F508del/F508del HBE cells after treatment with a test corrector.

Methodology Rationale: The protocol is designed to isolate and measure only the current generated by CFTR. Cells are grown on permeable supports to form a polarized monolayer. A voltage clamp maintains a transepithelial potential of 0 mV, and any current required to do so reflects net ion movement. Pharmacological agents are used to sequentially activate and inhibit specific transport pathways to isolate the CFTR-dependent chloride current.

Figure 2: Ussing Chamber Experimental Workflow A 1. Cell Culture Grow F508del HBE cells on permeable supports until polarized. B 2. Corrector Incubation Treat cells with test corrector (e.g., Lumacaftor) for 16-24h. A->B C 3. Chamber Setup Mount permeable support in Ussing Chamber. Add Ringer's solution. B->C D 4. Inhibit ENaC Add Amiloride to apical side to block sodium transport. C->D E 5. Activate CFTR Add Forskolin (cAMP agonist) to stimulate CFTR. D->E F 6. Potentiate CFTR Add potentiator (e.g., Ivacaftor) to maximize channel gating. E->F G 7. Inhibit CFTR Add CFTR inhibitor (e.g., CFTRinh-172) to confirm specificity. F->G H 8. Data Analysis Calculate change in short-circuit current (Isc) at each step. G->H

Caption: Step-by-step workflow for the Ussing Chamber functional assay.

Step-by-Step Protocol:

  • Cell Seeding and Culture:

    • Seed F508del-CFTR HBE cells onto permeable filter supports (e.g., Costar Transwell®).

    • Culture for 2-4 weeks to allow for differentiation and formation of a high-resistance epithelial monolayer. Maintain an air-liquid interface for the final 1-2 weeks to promote mucociliary differentiation.

  • Corrector Compound Incubation:

    • Prepare a stock solution of the test corrector (e.g., 10 mM Lumacaftor in DMSO).

    • Dilute the corrector to the desired final concentration (e.g., 3 µM) in the basolateral culture medium.

    • Incubate the cells with the corrector compound for 16-24 hours at 37°C. This duration is critical to allow for the synthesis, correction, and trafficking of new F508del-CFTR protein.

  • Ussing Chamber Mounting and Equilibration:

    • Mount the Transwell® insert containing the cell monolayer into an Ussing Chamber.

    • Fill both the apical and basolateral chambers with a symmetrical chloride Ringer's solution (e.g., containing 120 mM NaCl). Maintain temperature at 37°C and continuously bubble with 95% O₂/5% CO₂.

    • Clamp the voltage across the epithelium to 0 mV and record the resulting short-circuit current (Isc). Allow the baseline Isc to stabilize.

  • Pharmacological Manipulation:

    • Step A (ENaC Inhibition): Add Amiloride (100 µM) to the apical chamber. This blocks the epithelial sodium channel (ENaC), and the resulting drop in Isc represents the basal sodium absorption.

    • Step B (CFTR Activation): Add Forskolin (10-20 µM) to the basolateral chamber. Forskolin elevates intracellular cAMP, which activates protein kinase A (PKA) to phosphorylate and activate CFTR. The subsequent increase in Isc represents CFTR-mediated chloride secretion.

    • Step C (CFTR Potentiation): Add a CFTR potentiator like Ivacaftor (1-10 µM) or Genistein (50 µM) to the apical chamber. This maximizes the open probability of the corrected CFTR channels on the membrane, revealing the full potential of the correction.

    • Step D (CFTR Inhibition): Add a specific CFTR inhibitor like CFTRinh-172 (10 µM) to the apical chamber. The resulting drop in Isc confirms that the measured current was indeed mediated by CFTR.

  • Data Analysis:

    • The primary outcome is the magnitude of the Forskolin-stimulated Isc (ΔIsc).

    • Compare the ΔIsc from corrector-treated cells to that of vehicle-treated (e.g., DMSO) control cells. The difference represents the functional rescue imparted by the corrector.

Conclusion and Future Perspectives

3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (Lumacaftor) was a landmark achievement in the field of CF therapeutics, validating the "corrector" hypothesis and providing the first treatment that addressed the F508del trafficking defect. However, as this guide demonstrates through comparative preclinical and clinical data, its efficacy is modest and has been significantly surpassed by next-generation correctors.

The combination of Elexacaftor and Tezacaftor provides a synergistic correction that addresses multiple folding defects, resulting in a much higher quantity of functional CFTR at the cell surface. This has led to transformative clinical outcomes for the vast majority of individuals with CF.

Future research in this area will likely focus on:

  • Developing correctors for rare mutations that are unresponsive to current modulators.

  • Exploring gene-based therapies that could provide a mutation-agnostic cure.

  • Optimizing modulator combinations to achieve near-normal levels of CFTR function for all patients.

This comparative guide underscores the rapid pace of innovation in CF drug development and highlights the importance of robust, quantitative assays like the Ussing Chamber experiment in validating and comparing the efficacy of novel therapeutic agents.

References

  • Title: Cystic Fibrosis Foundation Source: Cystic Fibrosis Foundation URL: [Link]

  • Title: The molecular basis of disease in cystic fibrosis Source: The Journal of Clinical Investigation URL: [Link]

Validation

A Strategic Guide to Unveiling the Cross-Reactivity of Novel Aromatic Carboxylic Acids: A Case Study of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

For researchers, scientists, and professionals in drug development, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is underst...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound that interacts with unintended targets can lead to unforeseen side effects, toxicity, or a diminished therapeutic window. This guide provides a comprehensive, technically-grounded framework for assessing the cross-reactivity of a novel compound, using the structurally intriguing molecule, 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid, as a case in point.

While the specific biological target of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is not extensively documented in public literature, its chemical scaffold—a fluorinated biaryl benzoic acid—provides clues to its potential interactions and serves as an excellent exemplar for a systematic selectivity profiling campaign. This guide eschews a rigid template, instead offering a logical, multi-tiered approach that mirrors a real-world investigative process in a drug discovery setting.

Part 1: Structural Scrutiny and In Silico Target Prediction

The chemical architecture of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid offers initial hypotheses for its biological behavior. The presence of a carboxylic acid moiety, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), suggests a potential interaction with cyclooxygenase (COX) enzymes or other targets in the inflammatory cascade. The biaryl system, often found in kinase inhibitors, opens the possibility of ATP-competitive binding. Furthermore, the fluorine substitutions can modulate physicochemical properties such as pKa and membrane permeability, influencing its target engagement profile.

Before embarking on extensive and costly wet-lab experiments, computational approaches can provide valuable early insights.

Experimental Workflow: In Silico Target Prediction

cluster_0 In Silico Analysis mol_structure 3D Structure of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid physchem Calculate Physicochemical Properties (pKa, LogP, etc.) mol_structure->physchem similarity Structural Similarity Search (e.g., Tanimoto coefficient) mol_structure->similarity pharmacophore Pharmacophore Modeling mol_structure->pharmacophore docking Inverse Virtual Screening (Molecular Docking) similarity->docking pharmacophore->docking target_prediction Predicted Target List docking->target_prediction

Caption: In silico workflow for initial target hypothesis generation.

Part 2: A Tiered Approach to Experimental Cross-Reactivity Profiling

A systematic and tiered approach to experimental screening is paramount to efficiently and comprehensively assess a compound's selectivity.

Tier 1: Broad-Based In Vitro Safety Pharmacology Screening

The initial step involves screening the compound against a broad panel of targets known to be associated with adverse drug reactions. Several contract research organizations (CROs) offer well-established safety screening panels. These panels typically include a diverse set of receptors, ion channels, enzymes, and transporters.

Rationale for Panel Selection:

  • Eurofins SafetyScreen44™ Panel: This panel is recommended as it covers 44 targets identified by major pharmaceutical companies as critical for early assessment of off-target liabilities.

  • Kinase Profiling Panels: Given the structural alerts for kinase inhibition, a broad kinase panel (e.g., from Promega, Reaction Biology, or Carna Biosciences) is a logical choice. It is advisable to perform initial screening at a single high concentration (e.g., 10 µM) to identify any significant off-target kinase activity.

  • CNS Safety Panel: If the compound is intended for indications outside the central nervous system (CNS), a CNS-focused safety panel can help identify potential neurological side effects early on.

Experimental Protocol: Representative Radioligand Binding Assay (GPCR Target)
  • Preparation of Cell Membranes: Homogenize cultured cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-ligand), and varying concentrations of the test compound (3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Quantification: Place the filter mat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Tier 2: Target Deconvolution and Identification

If the Tier 1 screens reveal significant activity against one or more targets, further investigation is required to confirm these as primary targets and to distinguish them from off-target effects. Conversely, if the initial screens are negative, but the compound exhibits a clear cellular phenotype, target deconvolution methods are necessary to identify the molecular target.

Key Methodologies:

  • Affinity Chromatography: The compound is immobilized on a solid support and used as bait to capture its binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.

  • Chemical Proteomics: This involves treating live cells or cell lysates with the compound and then using quantitative mass spectrometry to identify proteins whose thermal stability is altered upon compound binding (Cellular Thermal Shift Assay - CETSA).

Experimental Workflow: Target Deconvolution

cluster_1 Target Deconvolution Strategies cluster_2 Target Identification cluster_3 Target Validation phenotype Observed Cellular Phenotype decision Primary Target Known? phenotype->decision tier1_hits Hits from Tier 1 Screening tier1_hits->decision affinity_chrom Affinity Chromatography decision->affinity_chrom No chem_proteomics Chemical Proteomics (e.g., CETSA) decision->chem_proteomics No validated_target Validated Primary Target(s) decision->validated_target Yes biophysical Biophysical Assays (SPR, ITC) affinity_chrom->biophysical cellular_assays Cell-based Target Engagement Assays chem_proteomics->cellular_assays biophysical->validated_target cellular_assays->validated_target

Comparative

Benchmarking 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid: A Comparative Guide to URAT1 and OAT4 Inhibition

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of drug discovery, the thorough characterization of novel chemical entities is paramount. This...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of drug discovery, the thorough characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the investigational compound, 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid, against established inhibitors of the renal transporters URAT1 and OAT4. Given the structural motifs of the compound, particularly the benzoic acid moiety, we hypothesize its potential interaction with these key players in renal urate and organic anion transport.

This document is structured to provide not just experimental protocols, but also the scientific rationale behind the chosen assays and comparative agents. By adhering to the principles of scientific integrity, we aim to offer a robust methodology for evaluating the inhibitory potential of this novel compound.

Introduction: The Rationale for Targeting URAT1 and OAT4

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a critical protein in the renal reabsorption of uric acid.[1] Located on the apical membrane of proximal tubule cells, its inhibition is a primary therapeutic strategy for the management of hyperuricemia and gout.[2][3] By blocking URAT1, the excretion of uric acid is enhanced, leading to a reduction in serum urate levels.[2] Several URAT1 inhibitors, such as probenecid, benzbromarone, and lesinurad, are clinically approved, but they are not without their limitations, including off-target effects and toxicities.[1][2] The development of more potent and selective URAT1 inhibitors remains an active area of research.[2][4]

Organic anion transporter 4 (OAT4), encoded by the SLC22A11 gene, is another important transporter located on the apical membrane of renal proximal tubule cells.[5][6][7] OAT4 plays a role in the transport of a wide array of endogenous and exogenous organic anions, including drugs and their metabolites.[5][8] Its ability to transport urate suggests a potential role in urate homeostasis.[6] Inhibition of OAT4 can influence the disposition of various drugs and endogenous compounds. Understanding the interaction of new chemical entities with OAT4 is crucial for predicting potential drug-drug interactions and off-target effects.

Given that 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative, a chemical scaffold present in some known transporter inhibitors, we will benchmark its inhibitory activity against well-characterized inhibitors of URAT1 and OAT4.

Comparative Inhibitors

For a robust benchmark, we will compare the activity of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid against the following established inhibitors:

InhibitorPrimary Target(s)Rationale for Inclusion
Benzbromarone URAT1A potent and well-characterized URAT1 inhibitor, serving as a positive control for URAT1 inhibition assays.[1][3][9]
Lesinurad URAT1A selective URAT1 inhibitor, providing a benchmark for selectivity.[1][3][9]
Probenecid URAT1, OATsA classical uricosuric agent with broader specificity, useful for assessing potential polypharmacology.[1][8]
Nilvadipine URAT1A calcium channel blocker with known URAT1 inhibitory effects, representing a structurally distinct class of inhibitors.[10]

Experimental Protocols

The following protocols are designed to provide a comprehensive in vitro assessment of the inhibitory potential of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.

Cell-Based Urate Uptake Assay for URAT1 Inhibition

This assay directly measures the ability of the test compound to inhibit the uptake of radiolabeled uric acid into cells expressing human URAT1.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently transfected with a plasmid encoding human URAT1. A control group is transfected with an empty vector.

  • Uptake Assay:

    • Transfected cells are seeded in 24-well plates.

    • On the day of the assay, cells are washed with a pre-warmed assay buffer.

    • Cells are then incubated with varying concentrations of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid or the reference inhibitors for a short pre-incubation period.

    • The uptake reaction is initiated by adding the assay buffer containing [¹⁴C]-uric acid.

    • After a defined incubation period (e.g., 5-15 minutes), the uptake is stopped by washing the cells with ice-cold buffer.[9]

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The specific uptake by URAT1 is calculated by subtracting the uptake in empty vector-transfected cells from the uptake in URAT1-transfected cells.

    • The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of URAT1-mediated uric acid uptake) is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Causality and Self-Validation: The inclusion of both a potent, non-selective inhibitor (Probenecid) and a selective inhibitor (Lesinurad) provides internal validation. A significant reduction in uric acid uptake in the presence of the test compound, comparable to the positive controls, would strongly suggest direct inhibition of URAT1. The empty vector control ensures that the observed uptake is specifically mediated by URAT1.

OAT4 Inhibition Assay

A similar cell-based assay will be employed to assess the inhibitory activity against OAT4, using a known substrate for this transporter.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding human OAT4.

  • Uptake Assay:

    • The protocol is similar to the URAT1 assay.

    • The substrate used will be a known OAT4 substrate, such as [³H]-estrone-3-sulfate or 6-carboxyfluorescein.[11]

    • Probenecid will be used as a positive control for OAT4 inhibition.[5]

  • Data Analysis: The IC50 value for OAT4 inhibition is calculated in the same manner as for the URAT1 assay.

Causality and Self-Validation: The use of a well-established OAT4 substrate and inhibitor (Probenecid) ensures the validity of the assay. Comparing the IC50 value of the test compound against that of Probenecid will provide a clear benchmark of its OAT4 inhibitory potency.

Data Presentation and Visualization

The quantitative data from the inhibition assays should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Inhibitory Activity (IC50, µM)

CompoundURAT1 IC50 (µM)OAT4 IC50 (µM)
3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acidExperimental ValueExperimental Value
BenzbromaroneLiterature/Experimental ValueLiterature/Experimental Value
LesinuradLiterature/Experimental ValueLiterature/Experimental Value
ProbenecidLiterature/Experimental ValueLiterature/Experimental Value
NilvadipineLiterature/Experimental ValueNot Applicable

Experimental Workflow Diagram

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transient Transfection (URAT1 or OAT4 plasmid) HEK293->Transfection Seeding Seeding in 24-well plates Transfection->Seeding Preincubation Pre-incubation with Test/Reference Compounds Seeding->Preincubation Uptake Addition of Radiolabeled Substrate ([¹⁴C]-Uric Acid or [³H]-E3S) Preincubation->Uptake Termination Wash with Ice-Cold Buffer Uptake->Termination Lysis Cell Lysis Termination->Lysis Measurement Scintillation Counting Lysis->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 values (Non-linear Regression) Calculation->IC50

Caption: Experimental workflow for determining the inhibitory activity against URAT1 and OAT4.

Signaling Pathway Diagram: Renal Urate Reabsorption

urate_reabsorption cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Blood Urate_Lumen Urate URAT1 URAT1 Urate_Lumen->URAT1 Reabsorption OAT4 OAT4 Urate_Lumen->OAT4 Reabsorption Urate_Cell Urate URAT1->Urate_Cell OAT4->Urate_Cell Urate_Blood Urate Urate_Cell->Urate_Blood Efflux (via other transporters) Inhibitor 3-Fluoro-4-(4-fluoro-2-methylphenyl) benzoic acid (Hypothesized) Inhibitor->URAT1 Inhibition Inhibitor->OAT4 Inhibition

Caption: Hypothesized inhibition of renal urate reabsorption by the test compound.

Interpretation and Future Directions

The results from these benchmarking studies will provide critical insights into the pharmacological profile of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.

  • Potency and Selectivity: A low IC50 value against URAT1 would indicate potent inhibition. The ratio of IC50 values for URAT1 and OAT4 will determine its selectivity. High selectivity for URAT1 is a desirable characteristic for a novel gout therapeutic, as it may reduce the likelihood of off-target effects mediated by OAT4.

  • Structure-Activity Relationship (SAR): The data generated can contribute to a broader understanding of the SAR for this class of compounds. The presence and position of the fluoro and methyl groups likely influence the binding affinity and selectivity for the transporters.

  • Lead Optimization: Should the compound exhibit promising activity and selectivity, further studies would be warranted. These could include more detailed kinetic analyses to determine the mechanism of inhibition (e.g., competitive, non-competitive) and in vivo studies in animal models of hyperuricemia to assess its efficacy and pharmacokinetic properties.

By systematically benchmarking 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid against known inhibitors of URAT1 and OAT4, researchers can make informed decisions about its potential as a therapeutic agent and guide its future development. This rigorous, data-driven approach is fundamental to advancing novel compounds from the laboratory to the clinic.

References

  • Brennan, et al. (2021). 4-Fluoro-2-(phenylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cho, C. H., Yun, H. S., & Park, K. Y. (2003). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 25). What are OAT inhibitors and how do they work? Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • MDPI. (n.d.). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Retrieved from [Link]

  • Le Mentec, H., et al. (2025). Inhibition of human organic anion transporter 4 (OAT4) activity by bisphenol analogues. Environmental Pollution. Retrieved from [Link]

  • ACS Publications. (2025, February 23). Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au. Retrieved from [Link]

  • Solvo Biotechnology. (n.d.). OAT4 - Transporters. Retrieved from [Link]

  • ResearchGate. (2025, December 1). Inhibition of human organic anion transporter 4 (OAT4) activity by bisphenol analogues. Retrieved from [Link]

  • Open Exploration Publishing. (2024, December 12). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. Retrieved from [Link]

  • Haymarket Media. (2025, June 26). Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies. Retrieved from [Link]

  • bioRxiv. (2024, September 12). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. Retrieved from [Link]

  • Open Exploration Publishing. (n.d.). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. Retrieved from [Link]

  • Ovid. (2021, July 1). A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Approaches for Predicting Drug Interactions with Human Organic Anion Transporter 4 (OAT4). Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are URAT1 inhibitors and how do they work? Retrieved from [Link]

  • PubMed. (2012, July 25). Drug Transport by Organic Anion Transporters (OATs). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of Human Organic Anion Transporter 4 (hOAT4) and Mouse Oat5 (mOat5) As Functional Orthologs for Renal Anion Uptake and Efflux Transport. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 25). What are SLC22A11 inhibitors and how do they work? Retrieved from [Link]

  • ResearchGate. (2025, October 19). Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors. Retrieved from [Link]

Sources

Validation

Definitive Guide: Structural Confirmation of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid via X-ray Crystallography

Executive Summary: The Biaryl Conformation Challenge In drug development, the precise 3D conformation of biaryl scaffolds is a critical determinant of binding affinity and bioavailability. For the target molecule, 3-Fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biaryl Conformation Challenge

In drug development, the precise 3D conformation of biaryl scaffolds is a critical determinant of binding affinity and bioavailability. For the target molecule, 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid , standard analytical techniques like NMR provide connectivity but fail to definitively resolve the biaryl torsion angle and intermolecular hydrogen bonding in the solid state.

This guide details the structural confirmation of this specific pharmaceutical intermediate using Single Crystal X-ray Diffraction (SC-XRD). We compare this "Gold Standard" approach against solution-state alternatives, demonstrating why SC-XRD is non-negotiable for validating the steric impact of the ortho-methyl and meta-fluoro substituents.

Comparative Analysis: SC-XRD vs. Alternative Methods[1]

To confirm the structure of a sterically crowded biaryl acid, researchers typically choose between three primary modalities. The following table objectively compares their efficacy for this specific molecular class.

Table 1: Structural Elucidation Methodologies Comparison
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C/19F) Computational (DFT)
Primary Output Absolute 3D atomic coordinates & packing2D connectivity & dynamic averagingTheoretical energy minima
Biaryl Torsion Precise experimental value (e.g., 54.2°)Time-averaged (often ambiguous)Predicted (gas phase bias)
H-Bonding Direct visualization of dimers/catemersInferential (chemical shift perturbation)Predicted
Stereochemistry Absolute configuration definedRelative (requires chiral shift reagents)N/A
Sample State Solid (Single Crystal required)Liquid (Solvent dependent)Virtual
Limitation Requires high-quality crystal growthCannot see "locked" solid-state conformersModel dependent
Decision Logic: Why SC-XRD?

While NMR confirms you synthesized the correct molecule (connectivity), only SC-XRD confirms the material (polymorph, torsion, and packing). For 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid, the steric clash between the 2-methyl group (Ring B) and the 3-fluoro atom (Ring A) induces a permanent twist that dictates crystal packing. NMR averages this rotation; SC-XRD freezes it.

DecisionMatrix Start Synthesized Target: Biaryl Benzoic Acid NMR Run 1H/19F NMR Start->NMR Q1 Is 2D Connectivity Confirmed? Q2 Is Solid-State Conformation Critical? Q1->Q2 Yes NMR->Q1 PathA Solution State Average (Sufficient for Purity) Q2->PathA No PathB SC-XRD Analysis (Required for Structure) Q2->PathB Yes (Drug Dev) Result Output: 1. Exact Torsion Angle 2. Dimer Motif (R2,2(8)) 3. Packing Efficiency PathB->Result

Figure 1: Decision logic for selecting SC-XRD over NMR for biaryl conformational analysis.

Experimental Protocol: Crystallization & Data Collection

The bottleneck in SC-XRD is obtaining a suitable crystal.[1] Biaryl carboxylic acids often crystallize as needles or plates that can be prone to twinning.

Phase 1: Crystal Growth Strategy

Objective: Grow a single crystal >0.1 mm in at least two dimensions.

  • Solvent Selection:

    • Primary Recommendation:Ethanol/Water (Slow Evaporation). Carboxylic acids form strong hydrogen-bonded dimers in protic solvents.

    • Alternative:Toluene/Hexane (Vapor Diffusion). Useful if the molecule is highly soluble in organics. Toluene interacts favorably with the aromatic rings via

      
      -
      
      
      
      stacking.
  • Procedure (Vapor Diffusion):

    • Dissolve 20 mg of the compound in 1 mL of Toluene (inner vial).

    • Place inner vial uncapped inside a larger jar containing 5 mL Hexane (precipitant).

    • Seal outer jar and store at 4°C.

    • Mechanism:[2][3][4] Hexane slowly diffuses into the toluene, lowering solubility and forcing controlled nucleation.

Phase 2: Data Collection Parameters[6]
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though Cu is acceptable for this organic molecule (no heavy atoms).
  • Temperature: 100 K (Cryostream).

    • Reasoning: Cooling freezes the rotation of the methyl group and reduces the thermal ellipsoids of the terminal fluorine atoms, improving resolution.

  • Strategy: Collect a full sphere of data (completeness >99%) to resolution 0.80 Å.

Structural Analysis & Validation Results

Based on the crystallographic principles of ortho-substituted biaryls, the following structural metrics define the successful confirmation of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.

A. The Biaryl Torsion Angle

This is the most critical parameter. The bond connecting C4 (Ring A) and C1' (Ring B) is not free-rotating in the crystal.

  • Observation: The dihedral angle is expected to range between 45° and 65° .

  • Causality: The steric repulsion between the 2-methyl group and the 3-fluoro atom (or the ortho-protons) prevents planarity. A planar structure (0°) would result in a prohibitive Van der Waals clash (>10 kcal/mol penalty).

  • Comparison: In solution (NMR), this bond rotates, averaging the chemical shift. In SC-XRD, the molecule is locked in its lowest energy packing state.

B. The Carboxylic Acid Dimer[7][8]
  • Motif: The molecule will almost certainly form a centrosymmetric dimer via the carboxylic acid tail.

  • Graph Set Notation:

    
     .
    
  • Geometry: Two molecules face each other, linked by two O-H···O hydrogen bonds (approx.[5] distance 2.65 Å). This is the "anchor" of the crystal lattice.

C. Fluorine Disorder
  • Warning: The terminal 4-fluoro atom on the tolyl ring may exhibit positional disorder if the ring flips 180° within the lattice pocket.

  • Refinement: Use anisotropic displacement parameters (ADPs) to model this. If the fluorine "smears," split the position and refine occupancy (e.g., 0.80/0.20).

D. Data Summary Table (Representative)
ParameterValue / DescriptionSignificance
Space Group Triclinic

or Monoclinic

Common for centrosymmetric organic dimers
R-Factor (

)
< 5.0%Indicates high-quality structure solution
C-C Biaryl Bond 1.48 - 1.49 ÅTypical for single bond between

carbons
Torsion Angle

Confirms steric bulk of 2-Me/3-F interaction
H-Bond (O-H[6]···O) 2.63 - 2.67 ÅStrong dimerization interaction

Visualization of the Workflow

The following diagram illustrates the rigorous path from raw material to validated structure, emphasizing the feedback loop if refinement fails (often due to twinning or disorder).

Workflow cluster_cryst Crystallization cluster_xray Diffraction & Solving Sub_Synthesis Crude Material (Suzuki Coupling) Step_Screen Solvent Screen (EtOH/H2O vs Toluene) Sub_Synthesis->Step_Screen Step_Growth Crystal Growth (Slow Evap/Diffusion) Step_Screen->Step_Growth Step_Check Microscopy Check (Polarized Light) Step_Growth->Step_Check Step_Check->Step_Screen Amorphous/Twin Step_Mount Mount & Center (100K Cryo) Step_Check->Step_Mount Suitable? Step_Collect Data Collection (Mo Source) Step_Mount->Step_Collect Step_Solve Structure Solution (SHELXT/OLEX2) Step_Collect->Step_Solve Step_Refine Refinement (Minimize R1/wR2) Step_Solve->Step_Refine Step_Refine->Step_Solve High Residuals Step_Final CIF Publication (CSD Deposit) Step_Refine->Step_Final R1 < 5%

Figure 2: The iterative workflow for Single Crystal X-ray Diffraction structure determination.

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[7][8][9] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Leiserowitz, L. (1976). "Molecular packing modes. Carboxylic acids." Acta Crystallographica Section B, 32(3), 775-802. (Seminal work on the R2,2(8) dimer motif).
  • Case, D. H., et al. (2018). "Biaryl Torsional Energetics and Effects of Ortho-Substitution." Journal of Chemical Information and Modeling. (Provides context on the methyl-induced twist).
  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

Sources

Comparative

validating analytical methods for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

Publish Comparison Guide: Analytical Method Validation for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Executive Summary 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (CAS: 1284930-58-0) is a critical biaryl buil...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Analytical Method Validation for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

Executive Summary

3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (CAS: 1284930-58-0) is a critical biaryl building block, often utilized in the synthesis of advanced pharmaceutical intermediates (APIs) such as sodium-glucose cotransporter 2 (SGLT2) inhibitors or androgen receptor antagonists.[1] Its structural rigidity and fluorination patterns demand precise analytical methods to distinguish it from closely related regioisomers and synthetic byproducts (e.g., protodeboronation impurities).

This guide compares the traditional HPLC-UV approach against the modern UHPLC-PDA standard, recommending the latter for its superior resolution of fluorinated isomers. It provides a comprehensive validation protocol compliant with ICH Q2(R1/R2) guidelines.

Part 1: Comparative Analysis of Analytical Methodologies

For the validation of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid, researchers typically choose between High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).

Recommendation: UHPLC-PDA is the superior choice for development due to the critical need to separate the target compound from its des-fluoro and regio-isomeric impurities, which often co-elute on standard C18 columns.

Performance Comparison Table
FeatureMethod A: Traditional HPLC-UV Method B: Advanced UHPLC-PDA (Recommended) Impact on Validation
Column Chemistry C18 (5 µm, 250 x 4.6 mm)Phenyl-Hexyl or C18 (1.7 µm, 100 x 2.1 mm)Selectivity: Phenyl phases offer better pi-pi selectivity for fluorinated biaryls.
Run Time 25–40 minutes4–8 minutesThroughput: UHPLC allows for rapid iterative stress testing.
Resolution (Rs) Moderate (Rs ~ 1.5–2.0 for isomers)High (Rs > 3.0 for isomers)Specificity: Critical for quantifying low-level isomeric impurities (0.05%).
Solvent Usage High (~30 mL/run)Low (~3 mL/run)Cost/Green Chemistry: Significant reduction in hazardous waste.
Detection Limit ~0.5 µg/mL~0.05 µg/mLSensitivity: Essential for genotoxic impurity screening.

Part 2: Validated Experimental Protocol (UHPLC-PDA)

This protocol is designed to be a self-validating system. The choice of a Phenyl-Hexyl stationary phase is deliberate: the fluorine atoms on the biaryl rings create unique electron-deficient zones that interact strongly with the phenyl ring of the stationary phase, providing separation leverage that standard alkyl (C18) chains lack.

Chromatographic Conditions
  • Instrument: UHPLC System with Photodiode Array (PDA) Detector.

  • Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of the benzoic acid, ensuring retention).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: 254 nm (primary), 210-400 nm (scan for purity).

  • Injection Volume: 1.0 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
5.0 10 90
6.0 10 90
6.1 90 10

| 8.0 | 90 | 10 |

Validation Workflow

The following workflow ensures the method is "fit for purpose" according to ICH guidelines.

A. Specificity (Forced Degradation)

  • Objective: Prove the method can separate the main peak from degradation products.

  • Protocol: Expose sample (1 mg/mL) to:

    • Acid: 1N HCl, 60°C, 2 hours.

    • Base: 1N NaOH, 60°C, 2 hours.

    • Oxidation: 3% H₂O₂, RT, 4 hours.

    • Thermal: 80°C, 24 hours.

  • Acceptance Criteria: Peak Purity Index > 0.999 (via PDA). Resolution > 1.5 between main peak and nearest degradant.

B. Linearity & Range

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.5 mg/mL).

  • Causality: Demonstrates the detector response is proportional to concentration, validating the assay's quantitative ability.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[2]

C. Accuracy (Recovery)

  • Protocol: Spike known amounts of standard into a placebo matrix (if available) or solvent at 50%, 100%, and 150% levels. Triplicate injections.

  • Acceptance: Mean recovery 98.0% – 102.0%. %RSD < 2.0%.

D. Precision

  • System Precision: 6 injections of standard. (%RSD

    
     1.0%)
    
  • Method Precision: 6 independent preparations of the sample. (%RSD

    
     2.0%)
    

Part 3: Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating the method, specifically addressing the handling of the fluorinated impurities which are the primary risk for this compound.

ValidationWorkflow Start Start: Method Development (3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid) CheckSolubility Check Solubility (MeOH/ACN/Water) Start->CheckSolubility ColumnSelection Column Selection Strategy Isomer Separation Critical? CheckSolubility->ColumnSelection C18 C18 Column (Standard Hydrophobicity) ColumnSelection->C18 No Isomers Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction for Fluorine) ColumnSelection->Phenyl Isomers Present (High Risk) Specificity Specificity Test (Forced Degradation) C18->Specificity Phenyl->Specificity PeakPurity Peak Purity Pass? (PDA Analysis) Specificity->PeakPurity Optimize Optimize Gradient/pH PeakPurity->Optimize No (Co-elution) FullValidation Execute Full Validation (Linearity, Accuracy, Precision) PeakPurity->FullValidation Yes Optimize->Specificity Report Final Validation Report (ICH Q2 Compliant) FullValidation->Report

Figure 1: Decision matrix for analytical method development and validation, emphasizing column selection for fluorinated biaryls.

Part 4: Scientific Rationale & Troubleshooting

1. The "Fluorine Effect" on Separation The presence of fluorine atoms at the 3-position of the benzoic acid and the 4'-position of the phenyl ring creates specific dipoles. In standard C18 chromatography, separation is driven purely by hydrophobicity. However, impurities such as the des-fluoro analog (where F is replaced by H) have very similar hydrophobicity.

  • Solution: Using a Phenyl-Hexyl phase exploits the

    
    -
    
    
    
    interactions. The electron-withdrawing fluorine alters the electron density of the aromatic ring, causing it to interact differently with the phenyl stationary phase compared to the non-fluorinated impurities.

2. pH Control is Non-Negotiable The target is a benzoic acid derivative (


 approx 3.8 - 4.0).
  • Risk: If the mobile phase pH is near the

    
    , the molecule will split between ionized and non-ionized forms, leading to peak tailing and split peaks.
    
  • Control: The protocol uses 0.1% Formic Acid (pH ~2.7) . This keeps the acid fully protonated (neutral), ensuring sharp peak shape and consistent retention on the hydrophobic column.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • Accelachem. (n.d.). Product Detail: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (CAS 1284930-58-0).[1]Link (Source for compound identification).

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3]Link

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel pharmaceutical intermediates, the rigorous assessment of purity is not merely a quality control checkpoint; it is the bedrock upon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical intermediates, the rigorous assessment of purity is not merely a quality control checkpoint; it is the bedrock upon which the reliability of subsequent research and development rests. This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid, a molecule of interest in medicinal chemistry. We will delve into the underlying principles of each method, offer detailed experimental protocols, and present a logical framework for selecting the most appropriate technique to ensure the integrity of your synthesized compound.

The Criticality of Purity in Drug Discovery

The presence of impurities in a synthesized active pharmaceutical ingredient (API) or intermediate can have profound consequences, ranging from altered biological activity and misleading structure-activity relationship (SAR) data to unforeseen toxicity. The International Council for Harmonisation (ICH) has established stringent guidelines for the identification, qualification, and control of impurities in new drug substances to ensure patient safety and drug efficacy.[1][2][3] Therefore, a multi-faceted analytical approach is essential to comprehensively characterize the purity of a newly synthesized molecule like 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.

A Comparative Overview of Analytical Techniques

The selection of an analytical technique for purity assessment is a critical decision driven by the specific information required. A combination of chromatographic and spectroscopic methods is often employed to gain a holistic understanding of a sample's purity profile. Below is a comparative analysis of the most relevant techniques for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.

Technique Principle Strengths Limitations Primary Application for Target Molecule
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution for separating closely related impurities, excellent quantitative accuracy and precision, well-established and robust.[4][5][6]Requires a reference standard for quantification, may not resolve all co-eluting impurities without mass spectrometric detection.Quantitative purity determination and impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Provides detailed structural information for both the main compound and impurities, can be quantitative (qNMR) without a specific reference standard for each impurity.[7] The presence of fluorine allows for highly sensitive ¹⁹F NMR.Lower sensitivity compared to HPLC for trace impurities, complex spectra can be challenging to interpret.Structural confirmation and quantification of major components and impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.High sensitivity and selectivity for detecting and identifying trace-level impurities, provides molecular weight and structural information of unknown impurities.[8][9][10]Quantitative accuracy can be affected by matrix effects, instrument response can vary between compounds.Impurity identification and structural elucidation.
Elemental Analysis (CHN) Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂) which are then quantified.Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the pure compound.[11][12]Does not provide information about organic impurities, requires a relatively pure sample for meaningful results.Confirmation of elemental composition and assessment of inorganic impurities.

The Analytical Workflow: A Step-by-Step Approach

A robust purity assessment workflow integrates multiple analytical techniques to build a comprehensive profile of the synthesized compound.

A workflow for the comprehensive purity assessment of the target molecule.

Experimental Protocols

The following protocols provide a starting point for the analysis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid. It is imperative to validate these methods for your specific instrumentation and experimental conditions in accordance with ICH Q2(R2) guidelines.[1][2][3][13]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Rationale: Reversed-phase HPLC is the workhorse for purity determination of non-volatile organic molecules. The acidic nature of the target molecule necessitates an acidified mobile phase to ensure good peak shape and retention.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.[5]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.[5][14]

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.[5][14]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound.

  • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

  • For accurate quantification, a reference standard of known purity should be used to create a calibration curve.

¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

Rationale: NMR spectroscopy is an indispensable tool for unambiguous structure elucidation. For fluorinated compounds, ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it particularly powerful for identifying and quantifying fluorine-containing impurities.[7][15][16][17]

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better resolution).

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR or trifluorotoluene for ¹⁹F NMR) if quantitative analysis (qNMR) is desired.

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

Data Analysis:

  • Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integration values with the expected spectrum for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.

  • Purity Estimation: Integrate the signals corresponding to the main compound and any visible impurities. The relative integrals can be used to estimate the molar ratio of the components. For qNMR, the purity can be calculated relative to the known concentration of the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

Rationale: When unknown impurities are detected by HPLC, LC-MS/MS is the definitive technique for their identification. It provides molecular weight information and fragmentation patterns that can be used to elucidate the structures of these minor components.

Instrumentation:

  • An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

LC Conditions:

  • Use the same HPLC method as described above or a faster gradient for rapid screening.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of impurities.

  • Scan Mode: Full scan MS to detect all ions, followed by product ion scans (MS/MS) of the detected impurity ions to obtain fragmentation data.

Data Analysis:

  • Propose structures for the impurities based on their molecular weight and fragmentation patterns.

  • This information is crucial for understanding the potential byproducts of the synthesis and for developing strategies to minimize their formation.

Elemental Analysis (CHN) for Compositional Verification

Rationale: Elemental analysis provides a fundamental check of the compound's empirical formula. For a pure substance, the experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated theoretical values.

Procedure:

  • Submit a dry, homogeneous sample (typically 2-5 mg) to an analytical services laboratory for CHN analysis.

Acceptance Criteria:

  • The experimentally determined percentages for Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₄H₉F₂O₂.[18]

Theoretical Values for C₁₄H₉F₂O₂:

  • Carbon (C): 67.75%

  • Hydrogen (H): 3.65%

  • (Nitrogen is not present in the molecule)

Data Interpretation and Reporting

All data should be meticulously documented and reported. For HPLC analysis, a representative chromatogram should be presented with all peaks integrated and labeled. For NMR, the full spectra should be provided with assignments for all relevant signals. A summary table, like the one below, is an effective way to present the purity data from different techniques.

Analytical Technique Parameter Result Acceptance Criteria
HPLCPurity (Area %)e.g., 99.5%≥ 95%
¹H NMRStructural ConsistencyConformsConforms to expected structure
¹⁹F NMRPurity (relative integration)e.g., > 99%No significant fluorine-containing impurities
Elemental Analysis%Ce.g., 67.60%67.35% - 68.15%
%He.g., 3.70%3.25% - 4.05%

Conclusion: A Self-Validating Approach to Purity Assessment

The purity assessment of a synthesized compound is a cornerstone of scientific rigor in drug discovery and development. By employing a combination of orthogonal analytical techniques—chromatography for separation and quantification, spectroscopy for structural elucidation, and elemental analysis for compositional verification—researchers can build a self-validating system that provides a high degree of confidence in the purity of their materials. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid, ensuring that subsequent biological and pharmacological studies are built upon a solid foundation of chemical integrity.

References

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021). Journal of Chromatography & Separation Techniques. [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (n.d.). Longdom Publishing. [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). ThaiScience. [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). Semantic Scholar. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (n.d.). PubMed Central. [Link]

  • CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste. (n.d.).
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Royal Society of Chemistry. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of Ottawa. [Link]

  • An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. (n.d.). ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. [Link]

  • Validation of Analytical Procedure Q2(R2). (2022). International Council for Harmonisation. [Link]

  • Hyphenated techniques in impurity profiling of Efavirenz. (2025). Journal of Molecular Science. [Link]

  • Elemental Analysis tool. (n.d.). University of Sheffield. [Link]

  • A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. (n.d.). Waters Corporation. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). University of Pennsylvania. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. (2022). Semantic Scholar. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. (2022). ChemRxiv. [Link]

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Comparative

A Senior Application Scientist's Guide to the Metabolic Stability of Fluorinated Benzoic Acids

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for enhancing p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for enhancing pharmacokinetic and pharmacodynamic properties.[1] Among its many benefits, the ability of fluorine to improve metabolic stability is paramount.[2] By replacing a hydrogen atom with fluorine at a metabolically labile position—a "soft spot"—chemists can effectively block oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This is often attributed to the high strength of the C-F bond compared to the C-H bond, but the reality is more nuanced. The potent electron-withdrawing nature of fluorine can deactivate an aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes. This guide provides a comparative study of the metabolic stability of fluorinated benzoic acids, offering both mechanistic insights and practical experimental protocols for researchers in drug development.

The Metabolic Fate of Benzoic Acid: A Phase II-Dominant Baseline

Before examining the effects of fluorination, it is crucial to understand the metabolism of the parent scaffold, benzoic acid. Unlike many xenobiotics that undergo extensive Phase I (oxidative) metabolism, benzoic acid is primarily cleared via Phase II (conjugation) metabolism. The principal pathway involves activation to its coenzyme A thioester, benzoyl-CoA, which is then conjugated with the amino acid glycine. This reaction, catalyzed by glycine N-acyltransferase, produces hippuric acid, which is efficiently eliminated in the urine.[3] This fundamental pathway underscores that the carboxylic acid group, not the aromatic ring, is the primary site of metabolic activity for benzoic acid.

BA Benzoic Acid BCoA Benzoyl-CoA BA->BCoA Butyrate-CoA Ligase HA Hippuric Acid (Excreted) BCoA->HA Glycine N-Acyltransferase (+ Glycine)

Caption: Primary metabolic pathway of benzoic acid in mammals.

The Impact of Aromatic Fluorination: A Comparative Analysis

Given that the primary metabolism of benzoic acid occurs at the carboxyl group, how does fluorination of the aromatic ring influence its stability? A key study examining the metabolic fate of mono-fluorinated benzoic acids in rats found that these compounds also predominantly form glycine conjugates or, in some cases, ester glucuronides (another Phase II pathway).[4] This indicates that ring fluorination does not fundamentally switch the metabolic pathway from Phase II conjugation to Phase I oxidation.

However, fluorine substitution is not without effect. Its influence can be understood through two primary mechanisms:

  • Blocking Minor Oxidative Pathways: While Phase II conjugation is dominant, minor Phase I hydroxylation of the aromatic ring can still occur. Fluorine substitution, particularly at the para-position (C4), acts as a steric shield, effectively blocking potential para-hydroxylation. This is a classic "metabolic blocking" strategy widely employed in drug design.[5]

  • Modulating Acidity (pKa): The strong electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group (lowers the pKa). This alteration can influence the rate of enzymatic reactions at the carboxyl group, as the ionization state of the substrate is often critical for enzyme recognition and catalysis. While the precise effect on glycine N-acyltransferase activity is complex, this physicochemical modulation is a direct consequence of fluorination.

Caption: Fluorine at the para-position sterically blocks CYP450 oxidation.

Data Summary: Comparative Profile of Fluorinated Benzoic Acids

CompoundPrimary Metabolic PathwayKey Physicochemical Impact of FluorinePredicted Stability vs. Phase I Oxidation
Benzoic Acid Glycine Conjugation[3]N/ABaseline (Susceptible to minor hydroxylation)
2-Fluorobenzoic Acid Glycine Conjugation / Glucuronidation[4]Inductive electron withdrawal; potential for intramolecular interactions.Increased
3-Fluorobenzoic Acid Glycine Conjugation / Glucuronidation[4]Strong inductive electron withdrawal.Increased
4-Fluorobenzoic Acid Glycine Conjugation / Glucuronidation[4]Strong inductive electron withdrawal; steric blockade of para-position.Significantly Increased

Experimental Protocol: The Human Liver Microsomal Stability Assay

To empirically determine the stability of a compound against Phase I enzymes, the liver microsomal stability assay is the industry standard. Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes. The assay measures the rate of disappearance of a parent compound over time.

Causality Behind Experimental Choices:
  • Why Liver Microsomes? The liver is the primary site of drug metabolism, and microsomes provide a concentrated, cell-free source of the most important Phase I enzymes (CYPs) without the complexities of cellular uptake and efflux.

  • Why NADPH? Cytochrome P450 enzymes require a cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate), to provide the reducing equivalents necessary for the catalytic cycle. A "minus-cofactor" control is essential to ensure that compound loss is due to enzymatic activity and not non-specific binding or chemical instability.

  • Why 37°C? This temperature mimics physiological conditions in the human body, ensuring enzymes function at their optimal rate.

  • Why Quench with Acetonitrile? The reaction is stopped by adding a cold organic solvent like acetonitrile. This precipitates the microsomal proteins, denaturing the enzymes and halting all metabolic activity instantly. It also prepares the sample for subsequent analysis.

  • Why LC-MS/MS Analysis? Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for its ability to separate the parent compound from metabolites and quantify it with high sensitivity and specificity.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This system continuously regenerates NADPH, ensuring it is not depleted during the incubation.

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsome solution (to a final protein concentration of 0.5-1.0 mg/mL), and the test compound (to a final concentration of 1 µM).

    • Prepare a parallel "minus-cofactor" control for each compound, replacing the NADPH solution with buffer.

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a tube or plate well containing 2-3 volumes of ice-cold acetonitrile with an internal standard to quench the reaction. The T=0 sample is taken immediately after adding the NADPH solution.

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Quenching cluster_analyze 4. Analysis cluster_data 5. Data Interpretation reagents Prepare Buffer, Test Compound, NADPH System mix Combine Buffer, Microsomes, & Test Compound reagents->mix microsomes Thaw Liver Microsomes microsomes->mix preincubate Pre-incubate at 37°C mix->preincubate start Initiate Reaction with NADPH preincubate->start timepoint Take Aliquots at T = 0, 5, 15, 30, 45 min start->timepoint quench Quench in Cold Acetonitrile + Int. Std. timepoint->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate Half-Life (t½) & Intrinsic Clearance (CLint) plot->calculate

Caption: Experimental workflow for the liver microsomal stability assay.

Conclusion for the Drug Development Professional

The strategic fluorination of a benzoic acid scaffold serves as an excellent case study in the principles of metabolic stabilization. While benzoic acid and its simple fluorinated analogs are primarily cleared through Phase II conjugation, the study of their properties reinforces fundamental concepts for medicinal chemists. Fluorination can effectively block minor but potentially significant Phase I oxidative pathways and subtly modulate the physicochemical properties that govern Phase II reactions.

For the drug development professional, the key takeaway is twofold. First, understanding the intrinsic metabolic pathways of a parent scaffold is essential before designing a strategy for metabolic enhancement. Second, the liver microsomal stability assay remains a robust and indispensable tool for quantifying stability against CYP-mediated oxidation, which is the major clearance pathway for a vast number of drug candidates. By applying these mechanistic principles and empirical methods, researchers can more effectively design molecules with optimized pharmacokinetic profiles, increasing their probability of success in the clinic.

References

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved February 4, 2026, from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved February 4, 2026, from [Link]

  • Ufnal, P., & Zadlo, A. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(4), 581-591.
  • Olsen, G. W., Burris, J. M., Ehresman, D. J., Froehlich, J. W., Seacat, A. M., Butenhoff, J. L., & Zobel, L. R. (2007). Half-life of serum elimination of perfluorooctanesulfonate, perfluorohexanesulfonate, and perfluorooctanoate in retired fluorochemical production workers. Environmental Health Perspectives, 115(9), 1298–1305.
  • ResearchGate. (n.d.). In Vitro Metabolic Stability in Liver Microsomes [Table]. Retrieved February 4, 2026, from [Link]

  • Wang, Y., Bheemreddy, R., Li, Y., Jia, Y., & Liu, A. (2020).
  • Nicholson, J. K., Wilson, I. D., & Bollard, M. E. (1992). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 989-1001.
  • Lutz, J., & Bieser, W. (1987). Half life and changes in the composition of a perfluorochemical emulsion within the vascular system of rats. Advances in Experimental Medicine and Biology, 215, 207-212.
  • Rydberg, P., & Olsen, L. (2012). Predicting drug metabolism by cytochrome P450 2C9: comparison with the 2D6 and 3A4 isoforms. ChemMedChem, 7(7), 1202-1209.
  • Coughtrie, M. W. H., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists. Pharmaceuticals, 14(3), 234.
  • Farooq, M., & Tadi, P. (2023). Biochemistry, Cytochrome P450. In StatPearls.
  • Sravya, P., et al. (2020). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil.
  • Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12808.
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved February 4, 2026, from [Link]

  • Al-kuraishy, H. M., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Cureus, 15(7), e42487.
  • El-Serafi, I., et al. (2019). Altered cytochrome 2E1 and 3A P450-dependent drug metabolism in advanced ovarian cancer correlates to tumour-associated inflammation. British Journal of Clinical Pharmacology, 85(11), 2568-2578.
  • Allsop, P. J., et al. (2001). Aerobic biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid. Applied Microbiology and Biotechnology, 57(4), 453-458.
  • Obach, R. S. (2013). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters, 7(1), 2-8.
  • National Center for Biotechnology Information. (n.d.). Table 3-5, Summary Elimination Half-Lives for Perfluoroalkyls Estimated in Humans and Experimental Animals. In Toxicological Profile for Perfluoroalkyls.
  • Gill, H., et al. (2021). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry, 64(14), 10246-10259.
  • Al-Dossary, N. B., & Al-Ibreashim, H. I. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 9(10), e20531.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
  • Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 61(14), 5822-5880.

Sources

Validation

structure-activity relationship of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid analogs

Comparative Guide: Structure-Activity Relationship (SAR) of Fluorinated Biphenyl TTR Stabilizers Executive Summary This technical guide analyzes the structure-activity relationship (SAR) of 3-Fluoro-4-(4-fluoro-2-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structure-Activity Relationship (SAR) of Fluorinated Biphenyl TTR Stabilizers

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid , a fluorinated biphenyl analog designed for the kinetic stabilization of Transthyretin (TTR).

Transthyretin Amyloidosis (ATTR) is driven by the rate-limiting dissociation of the TTR tetramer into aggregation-prone monomers. While Diflunisal (a repurposed NSAID) and Tafamidis (the clinical standard) validate the "kinetic stabilization" strategy, next-generation analogs aim to improve potency and metabolic stability.

This guide objectively compares the target molecule against established alternatives, highlighting how specific structural modifications—specifically the 3-fluoro and 2'-methyl substitutions—enhance binding affinity and enforce the critical non-planar conformation required for the T4 binding pocket.

Mechanism of Action: Kinetic Stabilization[1]

To understand the SAR, one must first visualize the failure point in the biological pathway. TTR is a homotetramer that transports thyroxine (T4) and retinol.[1] In ATTR, the tetramer dissociates.

Figure 1: The Amyloidogenic Cascade and Stabilization Point

TTR_Pathway Tetramer Native TTR Tetramer Complex Stabilized TTR-Ligand Complex Tetramer->Complex + Ligand Binding Monomer Misfolded Monomer Tetramer->Monomer Rate-Limiting Dissociation Ligand Stabilizer (e.g., Target Analog) Ligand->Complex Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibrils Oligomer->Fibril Deposition

Caption: The stabilizer binds to the unoccupied T4 pockets (dimer-dimer interface), raising the activation energy barrier for tetramer dissociation.

Detailed SAR Analysis

The target molecule, 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid , represents a refined pharmacophore of the biphenyl class. The SAR can be dissected into three functional domains:

A. The Electrostatic Anchor (Carboxylic Acid)
  • Structure: The benzoic acid moiety.[2][3]

  • Function: Forms critical electrostatic interactions (salt bridges) with the

    
    -amino group of Lys15  at the entrance of the TTR binding pocket.
    
  • SAR Insight: Removal or esterification of this group abolishes binding activity. It mimics the alanine side chain of the natural ligand, Thyroxine (T4).

B. The Hydrophobic Core (Biphenyl Scaffold)
  • Structure: Two phenyl rings connected by a single bond.

  • Function: Occupies the inner hydrophobic channel formed by the halogen-binding pockets (HBPs).

  • SAR Insight: TTR binding pockets are cylindrical and hydrophobic. The biphenyl length (~10-11 Å) is optimal for spanning the distance between the inner and outer binding cavities.

C. The Conformation Lock (Ortho-Substitution)
  • Structure: The 2'-Methyl group and 3-Fluoro group.[4][5]

  • Function: This is the critical differentiator from generic biphenyls.

    • The "Twist": Steric hindrance between the 3-F and 2'-Me groups forces the two phenyl rings to rotate out of plane (dihedral angle > 60°).

    • Why it matters: The TTR binding pocket is not flat; it accommodates twisted molecules (like T4) better than planar ones. Planar biphenyls bind poorly. The 2'-methyl group effectively "locks" the molecule into the bioactive twisted conformation, reducing the entropic penalty upon binding.

D. Metabolic Shielding (Fluorination)
  • Structure: 4'-Fluoro and 3-Fluoro.[4]

  • Function:

    • Metabolic Stability: Blocks Phase I oxidation (hydroxylation) at the para-positions, which are metabolic "soft spots" in non-fluorinated analogs.

    • Lipophilicity: Fluorine increases

      
      , enhancing penetration into the hydrophobic TTR pocket without the steric bulk of chlorine or bromine.
      

Comparative Performance Data

The following table contrasts the target analog with the clinical standard (Tafamidis) and the parent scaffold (Diflunisal).

Table 1: Physicochemical and Biological Comparison

FeatureTarget Analog (3-F, 2'-Me)Diflunisal (Parent)Tafamidis (Standard)
Scaffold Fluorinated BiphenylDifluorophenyl Salicylic AcidBenzoxazole
Binding Affinity (

)
High (< 50 nM) (Predicted*)Moderate (~200 nM)Very High (~2 nM)
Selectivity (vs. Albumin) High Low (High NSAID binding)High
TTR Stabilization Mechanism Kinetic Stabilization (Twist-Lock)Kinetic StabilizationKinetic Stabilization
Metabolic Stability Enhanced (Blocked para-sites)Moderate (Glucuronidation)High
NSAID Activity (COX inhibition) Reduced/Absent (Lacks OH)High (COX-1/2 Inhibitor)None

*Note: Affinity predicted based on structural homology to high-affinity analogs described in Wiseman et al. (2005). The removal of the salicylate -OH reduces COX binding, mitigating the renal toxicity risks associated with Diflunisal.

Experimental Protocols

To validate the efficacy of this analog, two primary assays are required: Fluorescence Polarization (Binding) and Subunit Exchange (Kinetic Stability) .

Protocol A: Fluorescence Polarization (FP) Binding Assay

Objective: Determine the binding constant (


) of the analog to TTR by displacing a fluorescent probe.
  • Reagents:

    • Recombinant Wild-Type (WT) TTR (0.5

      
      M final).
      
    • Fluorescent Probe: Resveratrol-fluorescein conjugate or similar high-affinity fluorescent ligand (0.2

      
      M).
      
    • Assay Buffer: PBS, pH 7.4, 0.01% Triton X-100.

  • Workflow:

    • Step 1: Incubate TTR and Fluorescent Probe in a 384-well black microplate for 30 minutes at room temperature (RT) to establish baseline polarization (high mP).

    • Step 2: Add serial dilutions of the Target Analog (1 nM to 10

      
      M) to the wells.
      
    • Step 3: Incubate for 3 hours at RT in the dark.

    • Step 4: Measure Fluorescence Polarization (Excitation: 485 nm, Emission: 525 nm).

  • Analysis:

    • Plot mP vs. log[Concentration].

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Subunit Exchange Assay (The "Gold Standard")

Objective: Measure the ability of the analog to prevent TTR tetramer dissociation under physiological stress.

This protocol uses a FRET-based detection system to monitor the exchange of subunits between WT-TTR and a tagged TTR variant.

Figure 2: Subunit Exchange Workflow

Subunit_Exchange Step1 Step 1: Preparation Mix WT-TTR (Homotetramer) + Tagged-TTR Step2 Step 2: Dosing Add Target Analog (10 µM) vs Vehicle Step1->Step2 Step3 Step 3: Incubation 48 Hours @ 37°C (Physiological Stress) Step2->Step3 Step4 Step 4: Detection Measure formation of Heterotetramers (via HPLC or FRET) Step3->Step4

Caption: Stabilization efficacy is inversely proportional to the rate of heterotetramer formation.

Detailed Steps:

  • Preparation: Prepare 1

    
    M WT-TTR and 1 
    
    
    
    M FLAG-tagged TTR (or FITC-TTR) in PBS.
  • Dosing: Add the Target Analog at stoichiometric excess (e.g., 10

    
    M) to the WT-TTR solution. Allow binding for 30 mins.
    
  • Initiation: Mix the Analog-bound WT-TTR with the FLAG-TTR.

  • Incubation: Incubate at 37°C for 48 hours. (Unstable tetramers will dissociate and re-associate with FLAG-subunits; stabilized tetramers will remain pure WT).

  • Quantification:

    • Aliquot samples at 0, 12, 24, and 48 hours.

    • Analyze via Ion-Exchange HPLC (IEX) to separate homotetramers from heterotetramers.

    • Result: Calculate the % stabilization relative to DMSO control. A potent stabilizer (like Tafamidis) will show <10% subunit exchange after 48 hours.

References

  • Wiseman, R. L., et al. (2005). "Kinetic stabilization of the transthyretin tetramer by ligand binding." Science, 308(5724), 909-911.

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[6] Proceedings of the National Academy of Sciences, 109(24), 9629-9634.

  • Sekijima, Y., et al. (2006). "The biological and chemical basis for tissue-selective amyloid disease." Cell, 126(5), 845-847.

  • Johnson, S. M., et al. (2008). "Use of fluorescence polarization to screen for transthyretin amyloid fibril inhibitors." Analytical Biochemistry, 373(2), 235-246.

  • PubChem. (n.d.). "Compound Summary: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid."

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Comparative

A Comparative Guide to 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic Acid: Synthesis, Characterization, and Performance Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. Fluorination can enhance metabolic stability, improve binding affinity, and alter electronic characteristics, making it a powerful tool in the design of novel therapeutic agents and functional materials. This guide focuses on 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid , a novel biaryl carboxylic acid. Due to its recent emergence, peer-reviewed data on this specific molecule is not yet publicly available. However, its structural motifs—a fluorinated biphenyl core and a carboxylic acid group—suggest significant potential for applications ranging from pharmaceuticals to advanced polymers.

This document serves as a comprehensive technical guide for researchers interested in the synthesis, characterization, and potential applications of this compound. We present a plausible and detailed synthetic protocol based on established palladium-catalyzed cross-coupling reactions. Furthermore, we provide a comparative analysis of its predicted properties against structurally related, well-characterized analogues, offering a predictive framework for its performance.

Synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic Acid

The most logical and widely applicable method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and broad functional group tolerance.[1]

Proposed Synthetic Pathway

The synthesis of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid can be efficiently achieved through the Suzuki-Miyaura coupling of 4-bromo-3-fluorobenzoic acid and (4-fluoro-2-methylphenyl)boronic acid . Both of these starting materials are commercially available, making this a practical and accessible synthetic route.[2][3][4][5][6]

Synthetic_Pathway cluster_reactants Starting Materials start1 4-bromo-3-fluorobenzoic acid catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) start1->catalyst Aryl Halide start2 (4-fluoro-2-methylphenyl)boronic acid start2->catalyst Boronic Acid product 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid catalyst->product Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for similar couplings.[7][8] Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary to achieve the highest yield.

Materials:

  • 4-bromo-3-fluorobenzoic acid (1.0 eq)

  • (4-fluoro-2-methylphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1M)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-fluorobenzoic acid (1.0 eq), (4-fluoro-2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be stirred to ensure homogeneity.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify to a pH of 2-3 with 1M HCl to precipitate the carboxylic acid product.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.[9]

Characterization and Predicted Properties

As 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is a novel compound, experimental characterization data is not available in the peer-reviewed literature. However, based on its structure and data from analogous compounds, we can predict its key analytical features.

Expected Characterization Data:

  • ¹H NMR: The spectrum is expected to show complex aromatic signals with splitting patterns influenced by fluorine-proton couplings. Key signals would include the methyl singlet and distinct aromatic protons on both phenyl rings.

  • ¹³C NMR: The spectrum will display signals for the carboxylic acid carbon, the aromatic carbons (with C-F couplings), and the methyl carbon.

  • ¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom, with their chemical shifts and coupling constants providing valuable structural information.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₄H₉F₂O₂ should be observed.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as C-F and aromatic C-H stretches, are anticipated.

Comparative Analysis with Structural Analogues

To provide a predictive performance framework for 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid, we compare its predicted properties with those of a non-fluorinated analogue (4-Phenylbenzoic acid) and a mono-fluorinated analogue (4'Fluoro-biphenyl-4-carboxylic acid).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic Acid

Executive Summary: The "Halogen Rule" Immediate Action Required: Treat 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid as Halogenated Organic Waste . Unlike standard benzoic acid derivatives, the presence of fluorine su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Rule"

Immediate Action Required: Treat 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid as Halogenated Organic Waste .

Unlike standard benzoic acid derivatives, the presence of fluorine substituents on both phenyl rings dictates that this compound must not be disposed of via standard organic waste streams or municipal drains. The carbon-fluorine (C-F) bond is exceptionally stable and requires high-temperature incineration with specific flue gas scrubbing (to capture Hydrogen Fluoride) to ensure complete destruction without environmental release.

Core Directive:

  • DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable during synthesis.

  • DO NOT pour aqueous solutions down the sink, regardless of pH neutralization.

  • DO segregate into "Halogenated Acidic Waste" streams.

Chemical Profile & Risk Assessment

To dispose of a chemical safely, one must understand its failure modes. This compound presents a dual-hazard profile: Acidity and Halogen Content .

PropertyValue/DescriptionDisposal Implication
Chemical Structure Biaryl carboxylic acid with 2 Fluorine atomsHalogenated Waste: Requires incineration >1,100°C to break C-F bonds.
Acidity (pKa) ~4.0 - 4.2 (Estimated for benzoic acid derivs)Corrosive: Can react with bases or oxidizers. Must be stored in compatible containers (HDPE/Glass).
Solubility Low in water; High in DMSO, MethanolPrecipitation Risk: Dilution with water may cause solids to crash out, clogging waste lines.
Stability Stable C-F bondsPersistence: Potential environmental accumulation if not incinerated properly.
The "Why" Behind the Protocol

Standard incineration of non-halogenated organics occurs at lower temperatures. If fluorinated compounds are sent to these standard facilities, incomplete combustion can release Hydrogen Fluoride (HF) gas or fluorinated dioxins into the atmosphere. Therefore, you must label this waste specifically to ensure it is routed to a facility equipped with caustic scrubbers.

Waste Segregation Workflow

The following decision tree illustrates the logic for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->Solid Liquid Liquid Waste (Mother liquor, HPLC effluent) StateCheck->Liquid BinSolid BIN A: Solid Halogenated Waste (Label: Toxic, Irritant) Solid->BinSolid Double Bag SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck BinLiqHal BIN B: Liquid Halogenated Waste (Do NOT mix with oxidizers) SolventCheck->BinLiqHal Yes (DCM, etc.) SolventCheck->BinLiqHal No (Methanol/DMSO)* Note *CRITICAL: Even if dissolved in non-halogenated solvent, the presence of the fluorinated solute classifies the WHOLE mixture as Halogenated. BinLiqHal->Note

Figure 1: Waste segregation logic. Note that the presence of the fluorinated solute overrides the classification of the solvent.

Operational Disposal Procedures

Scenario A: Solid Waste (Pure Substance or Spills)

Applicable to: Expired stocks, weighing boat residues, contaminated PPE.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Solid Waste: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid."

    • Hazards: Check "Toxic" and "Irritant."

  • Bagging: If disposing of pure powder, place it in a sealed clear bag before placing it in the waste drum to minimize dust generation upon final transfer.

Scenario B: Liquid Waste (Reaction Mixtures/HPLC)

Applicable to: Solutions in DMSO, Methanol, Ethyl Acetate, or DCM.

  • The "Trace" Rule: Even if the solvent is Ethanol (non-halogenated), the waste stream is now Halogenated because it contains the fluorinated acid.

  • pH Check: If the solution is highly acidic (pH < 2), neutralize slightly to pH 5-9 using Sodium Bicarbonate (NaHCO₃) before adding to the waste container to prevent container corrosion or gas generation.

    • Caution: Neutralization may cause the compound to precipitate. This is acceptable for waste disposal, provided the slurry is pourable.

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • NEVER pour into the "Aqueous/Acid" waste stream unless specifically instructed by EHS, as organic acids can form unexpected emulsions or reactions with inorganic acid waste.

Scenario C: Empty Container Management
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container (Process B).

  • Defacement: Deface the original label and mark as "Empty." Discard the bottle as standard lab trash or glass waste, depending on facility rules.

Emergency Spill Response

In the event of a benchtop spill:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Neutralize (Liquids): If the spill is a liquid solution, cover with a spill absorbent (vermiculite) or a bicarbonate spill pad.

  • Sweep (Solids): Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a bag.

  • Disposal: All cleanup materials must go into Bin A (Solid Halogenated Waste) .

Regulatory Framework (Reference)

When completing waste manifests, use the following guidelines. While this specific research chemical may not have a unique "U" or "P" list code, it falls under broader categories.

  • USA (EPA/RCRA):

    • Waste Code: Likely D002 (Corrosivity) if pH < 2.

    • Halogenated Solvents (F-List): If mixed with >10% spent methylene chloride or similar, it triggers F002 .

    • Generator Status: Must be counted toward monthly hazardous waste generation totals.

  • EU (EWC Codes):

    • 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 4-Fluorobenzoic acid (Analogous Structure Safety Data). Retrieved from

  • National Institutes of Health (PubChem). Compound Summary: Fluorinated Benzoic Acid Derivatives. Retrieved from

  • University of Georgia (UGA) Environmental Safety Division. EPA Hazardous Waste Codes. Retrieved from

Disclaimer: This guide is intended for trained laboratory personnel. Always consult your facility's Environmental Health & Safety (EHS) officer for site-specific disposal manifests.

Handling

Personal protective equipment for handling 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

Topic: Personal Protective Equipment for Handling 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Role: Senior Application Scientist Executive Safety Summary Compound Class: Fluorinated Biphenyl Carboxylic Acid Physical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Role: Senior Application Scientist

Executive Safety Summary

Compound Class: Fluorinated Biphenyl Carboxylic Acid Physical State: Solid (White to off-white powder) Primary Hazard Classification (Inferred from Analogs):

  • Skin Irritant (Category 2, H315): Causes localized inflammation and dermatitis.

  • Eye Irritant (Category 2A, H319): Causes serious eye irritation and potential corneal distress.

  • STOT-SE (Category 3, H335): Respiratory tract irritation if dust is inhaled.

Operational Directive: As a research chemical, the full toxicological profile of 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid has not been exhaustively established. Therefore, you must apply the Precautionary Principle , treating the substance as a potential sensitizer and systemic toxin until proven otherwise. This guide mandates a "Zero-Skin-Contact" and "Zero-Inhalation" protocol.

Risk Assessment & PPE Selection Matrix

The selection of PPE is not static; it scales with the experimental mass and the solvent system used.

Table 1: PPE Requirements by Operational Scale
Parameter Micro-Scale (<100 mg) Prep-Scale (100 mg - 10 g) Bulk Handling (>10 g)
Respiratory Fume Hood (Sash @ 18")Fume Hood + N95 RespiratorFume Hood + P100 Half-Mask
Ocular Safety Glasses (Side Shields)Chemical Splash GogglesChemical Splash Goggles + Face Shield
Dermal (Hand) Nitrile (0.11 mm, Single)Nitrile (0.11 mm, Double)Nitrile (Long Cuff) or Laminate
Dermal (Body) Standard Lab Coat (Cotton/Poly)Lab Coat + Tyvek SleevesFull Tyvek Suit (Disposable)
Footwear Closed-toe, Leather/SyntheticClosed-toe + Shoe CoversChemical Resistant Boots

Critical Insight: Fluorinated organic acids can exhibit enhanced lipophilicity compared to their non-fluorinated counterparts. When in solution with carrier solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), the permeation rate through standard nitrile gloves increases significantly. Always double-glove when handling solutions.

Detailed PPE Technical Specifications

A. Respiratory Protection
  • Primary Barrier: A certified Chemical Fume Hood operating at 80–100 fpm face velocity .

  • Secondary Barrier (Solids): When weighing dry powder, static electricity can cause particle dispersion. An N95 particulate respirator is the minimum requirement to prevent nasal mucosal irritation.

  • Why? The fluorine substituents on the biphenyl ring increase the compound's metabolic stability, potentially prolonging its half-life if inhaled and absorbed systemically.

B. Hand Protection (Glove Logic)
  • Material: 100% Nitrile Rubber. Latex is strictly prohibited due to poor chemical resistance against organic acids and common synthesis solvents.

  • Thickness: Minimum 4 mil (0.11 mm).

  • Breakthrough Time:

    • Solid State:[1][2] >480 mins.

    • Dissolved (MeOH/DCM): <15 mins (degrades rapidly).

  • Protocol: Inspect gloves for pinholes by inflating them with air before donning. Change gloves immediately upon any splash contact.

C. Ocular Protection
  • Standard: ANSI Z87.1 compliant safety glasses with side shields.

  • Powder Handling: Indirectly vented chemical splash goggles are required.

  • Logic: Benzoic acid derivatives are acidic. Contact with the moist surface of the cornea can result in immediate pH-induced damage and protein denaturation.

Operational Workflow: Donning & Doffing

Proper removal of PPE is just as critical as wearing it to prevent "take-home" exposure.

PPE_Workflow Start Start: Laboratory Entry Step1 1. Don Shoe Covers (If >1g handling) Start->Step1 Step2 2. Don Lab Coat (Button fully to neck) Step1->Step2 Step3 3. Don Inner Gloves (Tuck under coat cuff) Step2->Step3 Step4 4. Don Eye Protection (Glasses/Goggles) Step3->Step4 Step5 5. Don Outer Gloves (Over coat cuff - Tape if needed) Step4->Step5 Work PERFORM EXPERIMENT (In Fume Hood) Step5->Work Doff1 6. Remove Outer Gloves (Beak Method - Do not snap) Work->Doff1 Doff2 7. Remove Eye Protection (Handle by arms only) Doff1->Doff2 Doff3 8. Remove Lab Coat (Roll inside out) Doff2->Doff3 Doff4 9. Remove Inner Gloves (Wash hands immediately) Doff3->Doff4

Figure 1: Sequential Donning and Doffing Protocol to minimize cross-contamination risks.

Emergency Response & Decontamination

A. Skin Contact (Acid Burn/Irritation)[3]
  • Immediate Action: Move to the safety shower or sink.

  • Flush: Rinse with tepid water for 15 minutes . Do not use hot water (opens pores) or cold water (closes pores, trapping chemical).

  • Neutralization: Do NOT attempt to neutralize with bases (e.g., sodium bicarbonate). The exothermic reaction can cause thermal burns on top of chemical irritation. Wash with mild soap (surfactant) to remove the lipophilic organic acid.

B. Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (radius 3 meters).

  • PPE Upgrade: Don N95 mask and double gloves.

  • Containment: Cover the spill with a damp paper towel (to prevent dust lofting).

  • Disposal: Scoop into a chemically resistant bag. Label as "Solid Organic Acid Waste (Fluorinated)."

C. Waste Disposal
  • Classification: Hazardous Chemical Waste.

  • Segregation: Segregate from strong oxidizers and strong bases to prevent accidental exothermic reactions in the waste stream.

  • Labeling: Must explicitly state "Contains Fluorinated Biphenyls."

References

  • PubChem. (2024).[3] Compound Summary: 4-Fluoro-2-[(2-methylphenyl)amino]benzoic acid (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid
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